Reactive Orange 5
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
trisodium;7-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]-methylamino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN7O10S3.3Na/c1-34(26-30-24(27)29-25(31-26)28-15-5-4-6-17(13-15)45(36,37)38)16-9-10-18-14(11-16)12-21(47(42,43)44)22(23(18)35)33-32-19-7-2-3-8-20(19)46(39,40)41;;;/h2-13,35H,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,28,29,30,31);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAYVHBJJXOOIY-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=CC=CC=C3S(=O)(=O)[O-])S(=O)(=O)[O-])C4=NC(=NC(=N4)NC5=CC(=CC=C5)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17ClN7Na3O10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90890053 | |
| Record name | 2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90890053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
788.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70210-21-8 | |
| Record name | 2-Naphthalenesulfonic acid, 7-((4-chloro-6-((3-sulfophenyl)amino)-1,3,5-triazin-2-yl)methylamino)-4-hydroxy-3-(2-(2-sulfophenyl)diazenyl)-, sodium salt (1:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070210218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[(3-sulfophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90890053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trisodium 7-[[4-chloro-6-[(3-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Reactive Orange 5 chemical structure and properties
An In-depth Technical Guide to C.I. Reactive Orange 5
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of C.I. This compound (C.I. 18279), a single azo monochlorotriazine reactive dye. The document delves into its core chemical structure, physicochemical properties, synthesis pathway, and mechanism of covalent bond formation with cellulosic substrates. Detailed information on its industrial applications, analytical considerations, and environmental and safety profiles is presented. This guide is intended for researchers, chemists, and professionals in the fields of textile science, dye chemistry, and environmental science, offering field-proven insights and validated data to support research and development activities.
Introduction: The Significance of this compound
Reactive dyes represent a cornerstone of the textile industry, prized for their ability to form stable, covalent bonds with fibers like cotton, leading to excellent wash fastness.[1][2] C.I. This compound, also known commercially as Reactive Brilliant Orange K-GN, is a prominent member of this class, valued for its bright orange hue.[3][4] It is an anionic azo dye, characterized by a monochlorotriazine (MCT) reactive group, which facilitates its fixation onto hydroxyl-containing substrates under alkaline conditions.[1][3]
The dye is primarily used for dyeing and printing on cellulosic fibers such as cotton, linen, and viscose.[5] Its utility also extends to silk, wool, and various blended fabrics.[5][6] Understanding the intricate balance between its chemical structure, reactivity, and application conditions is critical for optimizing dyeing processes, ensuring color consistency, and mitigating environmental impact.
Chemical Structure and Physicochemical Properties
The identity and properties of this compound are defined by its complex molecular architecture.
Chemical Identity
Chemical Structure Diagram
The structure of this compound incorporates a chromophoric azo group linked to naphthalene and benzene sulfonic acid moieties, and a reactive monochlorotriazine group.
Caption: Chemical Structure of C.I. This compound.
Physicochemical Properties
The physical and chemical characteristics of this compound dictate its behavior in solution and during the dyeing process.
| Property | Value | References |
| Appearance | Bright orange or orange-red powder | [3][4][6] |
| Solubility in Water | 139 g/L (at 20°C) | [6] |
| 70 g/L (at 50°C) | [6][8] | |
| 180 g/L (at 50°C) | [5] | |
| Behavior in Acid | In conc. H₂SO₄: Dark red, precipitates, turns golden yellow on dilution. | [3][4][6] |
| In conc. HNO₃: Golden yellow, turns light yellow on dilution. | [3][4][6] | |
| Behavior in Base | Aqueous solution is golden brown; adding NaOH turns it deep yellow. | [3][4][6] |
| Fastness Properties | ||
| Light Fastness (ISO) | 5 | [3][4] |
| Washing Fastness | 4-5 | [10] |
| Perspiration Fastness | 4 | [3][10] |
| Rubbing Fastness (Dry/Wet) | 3-4 | [10] |
Synthesis and Manufacturing Process
The synthesis of this compound is a multi-step process involving condensation and diazo coupling reactions.[8] The primary raw materials include cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), J acid (4-hydroxy-7-methylamino-naphthalene-2-sulfonic acid), aniline-2,5-disulfonic acid, and m-aminobenzenesulfonic acid.[6]
The manufacturing pathway can be summarized as follows:
-
First Condensation : Cyanuric chloride is condensed with J acid in an acidic medium at a controlled temperature of 0-5 °C.[6] This reaction attaches the naphthalenic moiety to the triazine ring.
-
Diazotization and Coupling : Aniline-2,5-disulfonic acid is diazotized and subsequently coupled with the product from the first condensation step.[6] This forms the chromophoric azo bridge.
-
Second Condensation : The resulting intermediate is then condensed with m-aminobenzenesulfonic acid at approximately 40°C.[6]
-
Isolation : The final product is isolated through salting out, followed by filtration and drying to yield the finished dye powder.[6]
Caption: Synthesis workflow for C.I. This compound.
Mechanism of Reaction with Cellulosic Fibers
The efficacy of this compound stems from its ability to form a covalent bond with cellulose, the primary component of cotton and viscose fibers. This reaction proceeds via a nucleophilic substitution mechanism.[11]
Activation and Fixation
-
Fiber Ionization : The dyeing process is conducted under alkaline conditions (using agents like sodium carbonate). The alkali catalyzes the ionization of the hydroxyl groups (-OH) on the cellulose polymer, converting them into more potent nucleophilic cellulosate ions (Cell-O⁻).[11][12]
-
Nucleophilic Attack : The cellulosate ion attacks one of the electrophilic carbon atoms on the dye's triazine ring.
-
Substitution and Bond Formation : This attack leads to the displacement of the chlorine atom (a good leaving group) from the triazine ring. A stable, covalent ether bond (Cell-O-Dye) is formed, permanently fixing the dye to the fiber.[11][13]
Competing Reaction: Hydrolysis
A critical competing reaction during dyeing is the hydrolysis of the dye.[13] Hydroxide ions (OH⁻) present in the alkaline dyebath can also act as nucleophiles, attacking the triazine ring. This reaction replaces the chlorine atom with a hydroxyl group, forming an inactive, hydrolyzed dye molecule (HO-Dye). This hydrolyzed dye can no longer react with the fiber and must be washed off, reducing the fixation efficiency and contributing to colored effluent.[14]
Caption: Competing fixation and hydrolysis reactions of this compound.
Experimental Protocols
Exhaust Dyeing of Cotton with this compound
This protocol describes a standard laboratory procedure for dyeing cotton fabric.
-
Preparation : Scour and bleach a 10g sample of cotton fabric to ensure hydrophilicity and remove impurities.
-
Dyebath Setup : Prepare a dyebath with a liquor-to-goods ratio of 20:1.
-
Dye and Salt Addition : Add this compound (e.g., 2% on weight of fiber, owf) and an electrolyte such as Glauber's salt (e.g., 60 g/L) to the dyebath. The salt aids in exhausting the dye onto the fiber surface.
-
Dyeing Cycle :
-
Enter the cotton sample into the dyebath at 40°C.
-
Run for 30 minutes to allow for dye migration and leveling.
-
-
Alkali Addition : Add an alkali, such as sodium carbonate (e.g., 20 g/L), to raise the pH and initiate the fixation reaction.
-
Fixation : Raise the temperature to 60°C and maintain for 60 minutes to facilitate the covalent bonding.
-
Rinsing and Soaping :
-
Drain the dyebath and rinse the fabric with cold water.
-
Neutralize with a weak acetic acid solution.
-
Perform a soaping wash at boiling temperature (e.g., with 2 g/L non-ionic detergent) for 15 minutes to remove unfixed and hydrolyzed dye.
-
Rinse thoroughly and air dry.
-
Environmental and Safety Considerations
Environmental Impact
The primary environmental concern associated with reactive dyes is the discharge of colored effluents.[15] Due to incomplete fixation and the competing hydrolysis reaction, a significant portion of the dye (up to 50%) may be released into wastewater.[14] The presence of dyes in water bodies reduces light penetration, which can inhibit the photosynthetic activity of aquatic flora.[14] Furthermore, azo dyes and their degradation products can be toxic and recalcitrant to conventional wastewater treatment methods.[16][17]
Health and Safety
Reactive dyes may cause sensitization through inhalation and skin contact.[18] High dust concentrations can lead to respiratory irritation, and direct skin contact may cause irritation.[18] Standard personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection (dust mask) when handling the powder, is essential to minimize exposure.[18] In case of contact, affected areas should be washed thoroughly with water.[18]
Conclusion
C.I. This compound is a technically significant dye due to its bright shade and the formation of highly stable covalent bonds with cellulosic fibers. Its performance is governed by a well-understood nucleophilic substitution mechanism, which is in constant competition with hydrolysis. For professionals in textile and materials science, optimizing dyeing parameters such as pH, temperature, and electrolyte concentration is key to maximizing fixation efficiency, thereby enhancing product quality and minimizing the environmental footprint. Continued research into improving fixation rates and developing more sustainable dyeing methodologies remains a critical goal for the industry.
References
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- ChemicalBook. This compound | 12237-97-7.
- ChemicalBook. This compound.
- Chemsrc. (2024, January 3). This compound | CAS#:12237-97-7.
- COLORKEM. China Reactive Orange 5RD Manufacturer and Supplier.
- COLORKEM. China Reactive Orange 5RD Manufacturer and Supplier (Product physical properties table).
- Synthesia. OSTAZIN ORANGE H-G, CAS: 70210-21-8, this compound.
- Material Safety Data Sheet. (2006, July 11). Procion MX Dyes.
- ResearchGate. (2025, August 7). Mechanisms of Reaction of Reactive Dyes with Cellulosic and other Fibres.
- Fibre2Fashion. Health and Environmental Hazards of Synthetic Dyes.
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- Zarrabi, M. Degradation of Azo Dye Reactive Black 5 and Acid Orange 7 by Fenton-Like Mechanism.
- PMC. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases.
- PMC - NIH. (2022, July 2). Mechanism of Bonding Reactive Dyes with Copolymer (chloromethyl)
- Conceptive Colors. Reactive Dyes (DTP) and Others.
- MDPI. (2026, January 19).
- ResearchGate. The chemical reaction of cellulose with different reactive dyes.
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Synthesis and manufacturing process of Reactive Orange 5
An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Reactive Orange 5
Introduction
C.I. This compound is a significant member of the monochlorotriazine (MCT) class of reactive azo dyes. Valued for its brilliant orange-red hue and excellent wash fastness, it finds extensive application in the dyeing and printing of cellulosic fibers such as cotton and viscose. The dye's performance hinges on the covalent bond formed between the reactive triazine ring and the hydroxyl groups of the cellulose fibers, a hallmark of reactive dyes that ensures superior durability compared to dyes relying on weaker intermolecular forces.[1]
This technical guide provides a comprehensive overview of the synthesis and manufacturing process of C.I. This compound. It is intended for an audience of researchers, scientists, and professionals in the fields of dye chemistry and textile manufacturing. The guide delves into the detailed synthetic pathway, the underlying chemical principles of each reaction step, and the critical process parameters that govern the yield and purity of the final product. Furthermore, it covers the essential aspects of purification, analytical characterization, and the mechanism of action of the reactive group.
Chemical Profile of C.I. This compound
| Property | Value |
| C.I. Name | This compound |
| C.I. Number | 18279 |
| CAS Number | 70210-21-8, 12237-97-7 |
| Molecular Formula | C₂₆H₁₇Cl₇N₃Na₃O₁₀S₃ (representative) |
| Molecular Weight | 788.07 g/mol (representative) |
| Chemical Class | Monoazo |
| Reactive Group | Monochlorotriazine (MCT) |
Synthetic Pathway Overview
The synthesis of C.I. This compound is a multi-step process that involves a carefully orchestrated sequence of condensation and azo coupling reactions. The general strategy is to first build a complex intermediate by sequentially reacting a di-functional amine and a hydroxy-amino naphthalene derivative with cyanuric chloride. This intermediate is then coupled with a diazotized aromatic amine to form the final chromophore.
The primary raw materials for this synthesis are:
-
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride): The backbone of the reactive group.
-
3-Aminobenzenesulfonic Acid (Metanilic Acid): The first amine to be condensed with cyanuric chloride.
-
4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic Acid: The second component to be condensed, which will also serve as the coupling component.
-
2-Aminobenzenesulfonic Acid (Orthanilic Acid): The aromatic amine that is diazotized to form the electrophile for the azo coupling reaction.
The overall synthesis can be visualized as a convergent process, where different molecular fragments are prepared and then combined to yield the final complex dye molecule.
Caption: General Synthetic Workflow for C.I. This compound.
Detailed Manufacturing Process
The industrial production of C.I. This compound is a batch process carried out in aqueous media. Precise control over temperature and pH at each stage is paramount to ensure high yields and minimize the formation of by-products.
Part 1: Synthesis of the Coupling Component
This part involves the sequential condensation of two different aromatic amines onto the cyanuric chloride ring. The differential reactivity of the chlorine atoms on the triazine ring at different temperatures allows for a stepwise and controlled synthesis.
Step 1: First Condensation
The first step is the reaction of cyanuric chloride with 3-aminobenzenesulfonic acid (metanilic acid). This reaction is a nucleophilic aromatic substitution where the amino group of the metanilic acid displaces one of the chlorine atoms on the triazine ring.
Protocol:
-
A dispersion of cyanuric chloride (1.0 mole) is prepared in ice-water (approx. 1000 mL).
-
A solution of 3-aminobenzenesulfonic acid (1.0 mole), neutralized to a pH of 6.5-7.0 with sodium carbonate, is slowly added to the cyanuric chloride dispersion.
-
The temperature of the reaction mixture is strictly maintained between 0-5 °C.
-
The pH is maintained at 6.0-7.0 by the controlled addition of a 10% (w/v) sodium carbonate solution.
-
The reaction is monitored by thin-layer chromatography (TLC) and is typically complete within 2-4 hours.
Causality and Control: The low temperature (0-5 °C) is crucial to ensure that only one chlorine atom of the highly reactive cyanuric chloride is substituted. At higher temperatures, di- and tri-substitution would occur, leading to a mixture of unwanted products. The pH is maintained in the neutral range to ensure that the amino group of the metanilic acid is sufficiently nucleophilic to attack the triazine ring, while minimizing hydrolysis of the cyanuric chloride.
Step 2: Second Condensation
The product from the first condensation is then reacted with 4-hydroxy-7-(methylamino)naphthalene-2-sulfonic acid. The amino group of this naphthalene derivative displaces a second chlorine atom from the triazine ring.
Protocol:
-
To the reaction mixture from Step 1, a neutralized solution of 4-hydroxy-7-(methylamino)naphthalene-2-sulfonic acid (1.0 mole) is added.
-
The temperature of the reaction mixture is gradually raised to 20-50 °C.
-
The pH is maintained at 6.0-7.0 with the addition of a 10% (w/v) sodium carbonate solution.
-
The reaction is stirred at this temperature for 4-6 hours, or until TLC indicates the completion of the reaction.
Causality and Control: The increased temperature is necessary to displace the second chlorine atom, which is less reactive than the first due to the electron-donating effect of the first substituent. This temperature is still low enough to prevent the substitution of the third, much less reactive, chlorine atom. The resulting product of this step is the key intermediate that will act as the coupling component in the final azo coupling reaction.
Part 2: Azo Dye Formation
This part involves the preparation of the diazonium salt and its subsequent reaction with the coupling component synthesized in Part 1.
Step 3: Diazotization of 2-Aminobenzenesulfonic Acid
Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This is achieved by reacting the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.
Protocol:
-
A suspension of 2-aminobenzenesulfonic acid (1.0 mole) is prepared in water and hydrochloric acid (2.5 moles).
-
The mixture is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (1.05 moles) in water is added dropwise to the cold amine suspension over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes after the addition is complete.
-
The completion of diazotization is confirmed by a positive test with starch-iodide paper (which turns blue in the presence of excess nitrous acid). Any excess nitrous acid is then quenched by the addition of a small amount of sulfamic acid.
Causality and Control: The low temperature is critical as diazonium salts are unstable and can decompose at higher temperatures. The use of excess acid ensures the complete formation of nitrous acid and prevents the diazonium salt from coupling with the unreacted amine.
Step 4: Azo Coupling
The final step in the formation of the chromophore is the azo coupling reaction, an electrophilic aromatic substitution where the diazonium salt acts as the electrophile and the electron-rich naphthalene ring of the coupling component (from Step 2) acts as the nucleophile.
Protocol:
-
The solution of the coupling component from Step 2 is cooled to 10-15 °C.
-
The freshly prepared diazonium salt solution from Step 3 is slowly added to the coupling component solution over 2-3 hours.
-
The pH of the reaction mixture is maintained between 7.5 and 8.5 by the controlled addition of a 20% (w/v) sodium hydroxide or sodium carbonate solution.
-
The temperature is maintained at 10-15 °C throughout the addition.
-
After the addition is complete, the mixture is stirred for an additional 2-4 hours to ensure the reaction goes to completion.
Causality and Control: The coupling reaction is performed under mildly alkaline conditions to activate the coupling component. The hydroxyl group on the naphthalene ring is deprotonated to a phenoxide ion, which is a much stronger activating group and directs the electrophilic attack of the diazonium ion to the ortho position. Maintaining the temperature below 15 °C is important to prevent the decomposition of the diazonium salt and to control the reaction rate.
Caption: Detailed Step-by-Step Synthesis of C.I. This compound.
Purification and Isolation
The crude dye solution from the final coupling step contains the desired product, as well as inorganic salts and potentially some by-products. The most common method for isolating reactive dyes on an industrial scale is "salting out."
Protocol:
-
Sodium chloride is gradually added to the final reaction mixture with stirring.
-
The addition of the electrolyte reduces the solubility of the large, anionic dye molecule, causing it to precipitate out of the aqueous solution.
-
The precipitated dye is then collected by filtration.
-
The filter cake is washed with a brine solution to remove most of the remaining inorganic impurities.
-
The purified dye is then dried in an oven at a controlled temperature (typically 60-80 °C) to yield the final product as a powder.
For laboratory-scale purification where higher purity is required, recrystallization from a suitable solvent mixture (e.g., water-ethanol) can be employed.[2][3]
Analytical Characterization
To ensure the quality and consistency of the final product, a suite of analytical techniques is employed to verify the structure, purity, and concentration of the dye.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of the dye and quantifying any impurities. A reverse-phase C18 column with a gradient elution system of water (containing an ion-pairing agent or buffer) and acetonitrile or methanol is typically used. A diode-array detector (DAD) allows for the acquisition of UV-Vis spectra of the separated components, aiding in their identification.[4][5]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry provides definitive identification of the main product and any by-products by determining their molecular weights and fragmentation patterns.[6][7]
-
UV-Vis Spectroscopy: An aqueous solution of the dye exhibits a characteristic absorption maximum (λmax) in the visible region, which is responsible for its color. This technique is used for quantitative determination of the dye concentration and for color matching.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to confirm the presence of key functional groups in the dye molecule, such as the triazine ring, sulfonic acid groups (-SO₃H), the azo bond (-N=N-), and hydroxyl (-OH) groups.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used for the complete structural elucidation of the dye molecule, although the complexity and low solubility of some dyes can make this challenging.
The Monochlorotriazine Reactive Group: Mechanism of Action
The key to the high performance of this compound lies in its monochlorotriazine (MCT) reactive group. This heterocyclic ring contains one remaining reactive chlorine atom. Under alkaline conditions, this group reacts with the nucleophilic hydroxyl groups of cellulosic fibers to form a stable covalent ether bond.
The fixation process on the fiber occurs in two main stages:
-
Exhaustion: In the initial phase of dyeing, the dye is adsorbed onto the fiber surface from the dyebath, driven by van der Waals forces and hydrogen bonding. The addition of an electrolyte like sodium chloride or sodium sulfate enhances this process by reducing the negative charge on the fiber surface, thereby lowering the electrostatic repulsion between the anionic dye and the fiber.[11]
-
Fixation: In the second stage, an alkali such as sodium carbonate is added to the dyebath. This raises the pH and catalyzes the fixation reaction. The alkali serves to deprotonate the hydroxyl groups of the cellulose to form highly nucleophilic cellulosate anions (Cell-O⁻). These anions then attack the carbon atom of the triazine ring, displacing the chlorine atom in a nucleophilic aromatic substitution reaction.[12][13]
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- 12. Mechanism of Bonding Reactive Dyes with Copolymer (chloromethyl)oxirane-1H-imidazole cationised Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to C.I. Reactive Orange 5
This guide provides a comprehensive technical overview of C.I. Reactive Orange 5, a monochlorotriazine (MCT) reactive dye. Designed for researchers, chemists, and professionals in drug development and material science, this document delves into the molecular characteristics, synthesis, reaction mechanisms, and applications of this important azo dye.
Chemical Identity and Molecular Characteristics
C.I. This compound is a single azo class dye known for its bright orange hue.[1] Its chemical identity is defined by a complex aromatic structure containing a reactive triazine group, which is central to its function. The definitive molecular formula and weight have been established through consistent data from multiple chemical databases.
Molecular Formula and Weight
The accepted molecular formula for C.I. This compound is C₂₆H₁₇ClN₇Na₃O₁₀S₃ .[2][3] This composition leads to a molecular weight of approximately 788.07 g/mol .[1][2][4] Minor variations in reported molecular weight, such as 788.07139, are attributable to differences in calculation methods based on isotopic abundance.[2]
The systematic IUPAC name for this compound is Trisodium 2-[[7-[[4-chloro-6-(3-sulfophenyl)amino-1,3,5-triazin-2-yl]-methylamino]-4-hydroxy-3-naphthalenyl]azo]benzenesulfonate, which corresponds to its CAS Registry Number 70210-21-8 .[2][4][5][6] Another CAS number, 12237-97-7, is also associated with this dye.[1][3]
Structural Representation
The structure of this compound is characterized by a naphthalenic chromophore linked to two substituted phenyl rings via an azo bond and an amino bridge. The key functional component is the monochlorotriazine ring, which serves as the reactive "hook" for covalent bond formation.
Caption: Chemical Structure of C.I. This compound.
Physicochemical Properties
This compound presents as a bright orange or orange-red powder.[1][7] It is soluble in water, with a reported solubility of 139 g/L at 20°C.[2] Its high solubility is conferred by the three sulfonate (SO₃⁻) groups, which render the molecule anionic and suitable for application in aqueous dyeing systems.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₁₇ClN₇Na₃O₁₀S₃ | [2][3] |
| Molecular Weight | 788.07 g/mol | [1][2][4] |
| CAS Number | 70210-21-8 | [2][5][6] |
| Appearance | Bright orange powder | [1][7] |
| Water Solubility | 139 g/L (at 20°C) | [2] |
| Chemical Class | Single Azo, Monochlorotriazine | [1][5] |
Synthesis and Reaction Mechanism
Understanding the synthesis of this compound provides insight into its structure and reactive properties. The manufacturing process is a multi-step condensation and coupling pathway.
Synthesis Pathway
The synthesis involves three key precursor molecules:
-
Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) : The source of the reactive triazine ring.
-
A Naphtholic Derivative : 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid.
-
Two Sulfonated Anilines : 2-Aminobenzenesulfonic acid and 3-Aminobenzenesulfonic acid.
The general manufacturing method can be summarized as follows:[1][2]
-
First Condensation : Cyanuric chloride is reacted with 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid. Due to the differential reactivity of the chlorine atoms on the triazine ring, this reaction can be controlled to achieve mono-substitution.
-
Diazotization and Coupling : 2-Aminobenzenesulfonic acid is diazotized and then coupled to the product from the first condensation step to form the azo chromophore.
-
Second Condensation : The resulting intermediate is then condensed with 3-Aminobenzenesulfonic acid, substituting a second chlorine on the triazine ring.
Caption: Generalized synthesis workflow for C.I. This compound.
Reaction Mechanism with Substrates
This compound is a "cold brand" reactive dye, meaning it reacts with cellulosic fibers (e.g., cotton) under alkaline conditions at moderate temperatures. The reaction mechanism is a nucleophilic substitution at the triazine ring.
-
Activation of Cellulose : Under alkaline conditions (e.g., in the presence of sodium carbonate), the hydroxyl groups of the cellulose polymer are deprotonated to form highly nucleophilic cellulosate anions (Cell-O⁻).
-
Nucleophilic Attack : The cellulosate anion attacks the carbon atom of the triazine ring that is bonded to the chlorine atom.
-
Substitution : The chlorine atom, being a good leaving group, is displaced, forming a stable, covalent ether bond between the dye molecule and the cellulose fiber.
This covalent bond is responsible for the high wash fastness of reactive dyes compared to direct dyes, which adhere through weaker intermolecular forces.
Applications and Significance
The primary application of this compound is in the textile industry for the dyeing and printing of cotton, viscose, and other cellulosic fibers.[1][2] Its bright hue and good fastness properties make it a commercially significant colorant.
While its main use is industrial, its well-defined chemical structure and reactive nature make it a candidate for various research applications:
-
Bioconjugation : The monochlorotriazine group can react with nucleophilic groups on biomolecules, such as the amine groups of lysine residues in proteins, enabling its use as a chromophoric label.
-
Environmental Science : As a common textile effluent component, this compound is frequently used as a model compound in studies on the degradation and removal of azo dyes from wastewater, utilizing methods like adsorption, ozonation, or microbial degradation.[8][9]
-
Analytical Chemistry : Its strong absorbance in the visible spectrum allows for its use as a tracer or indicator in certain analytical protocols.[6]
Analytical Methodologies
The characterization and quantification of this compound are essential for quality control and environmental monitoring.
Spectrophotometry
UV-Visible spectrophotometry is the most common method for quantifying the concentration of the dye in solution. The maximum absorbance wavelength (λmax) for this compound is typically observed in the orange region of the visible spectrum.
Chromatography
High-Performance Liquid Chromatography (HPLC), often coupled with a photodiode array (PDA) or mass spectrometry (MS) detector, is used for separation, identification, and quantification of the dye and its degradation byproducts. This provides higher specificity and sensitivity than spectrophotometry alone.
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) spectroscopy can be employed to identify the key functional groups within the dye molecule, confirming its structural integrity or studying its interaction with substrates.[9]
Safety and Handling
As with all azo dyes, C.I. This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Inhalation of the powder should be avoided. All products are intended for research and development use by technically qualified individuals.[4]
References
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CAS number for C.I. Reactive Orange 5
An In-depth Technical Guide to C.I. Reactive Orange 5 for Scientific Professionals
Abstract
This technical guide provides a comprehensive overview of C.I. This compound, a monoazo reactive dye utilized primarily for cellulosic fibers. The document elucidates the dye's chemical identity, including its CAS numbers 70210-21-8 and 12237-97-7 , molecular structure, and physicochemical properties.[1][2] A core focus is placed on the chemical principles governing its application, detailing the mechanism of covalent bond formation with cellulose under alkaline conditions. A validated, step-by-step laboratory protocol for the exhaust dyeing of cotton is presented, with a causal explanation for each procedural step and reagent choice. Furthermore, this guide includes a visual representation of the reaction pathway using the Graphviz DOT language and discusses essential safety, handling, and environmental considerations pertinent to its use in a research and development setting.
Introduction: The Significance of C.I. This compound
C.I. This compound is a synthetic organic dye belonging to the single azo class.[1] As a reactive dye, its defining characteristic is the presence of a reactive group that forms a strong, permanent covalent bond with the functional groups of the substrate fiber.[3][4] This covalent linkage is responsible for the superior wash fastness of reactive dyes compared to other dye classes that rely on weaker intermolecular forces.[4][5]
Primarily used for dyeing cellulosic fibers such as cotton and viscose, C.I. This compound produces a bright orange shade.[1] Its application is crucial in the textile industry and serves as a model compound in academic research for studying dye-fiber interactions, wastewater treatment methodologies, and the development of more efficient and environmentally benign dyeing processes.[6] This guide serves as a foundational resource for scientists and researchers, providing the technical depth necessary for its effective and safe application.
Chemical Identification and Physicochemical Properties
Accurate identification and understanding of a chemical's properties are paramount for reproducible scientific work. C.I. This compound is identified by two CAS Registry Numbers and possesses a complex molecular structure.
| Property | Value | Source(s) |
| C.I. Name | This compound | [1] |
| C.I. Number | 18279 | [1] |
| CAS Registry Numbers | 70210-21-8, 12237-97-7 | [1][2] |
| Molecular Formula | C₂₆H₁₇Cl₂N₇Na₃O₁₀S₃ | [1] |
| Molecular Weight | 788.07 g/mol | [1] |
| Chemical Class | Single Azo | [1] |
| Appearance | Orange-red powder | [1] |
| Solubility | Soluble in water | [1] |
Mechanism of Action: The Chemistry of Covalent Fixation
The efficacy of C.I. This compound hinges on the chemical reaction between its reactive group and the hydroxyl groups of cellulose. The dye molecule can be conceptually divided into three parts: the chromophore (the azo group and associated aromatic structures, which imparts color), the bridging group, and the reactive group (a dichlorotriazine ring).
The dyeing process occurs in two critical stages:
-
Exhaustion: In an aqueous solution, both the cotton fiber and the anionic dye molecule exhibit a negative surface charge, leading to electrostatic repulsion. To overcome this, an electrolyte such as Glauber's salt (Na₂SO₄) is added. The salt neutralizes the fiber's surface charge, reducing the repulsion and allowing the dye molecules to migrate from the solution into the fiber structure. This phase is primarily driven by concentration gradients and weaker van der Waals forces.[5]
-
Fixation: Covalent bond formation is initiated by the addition of an alkali, typically sodium carbonate (soda ash). The alkali raises the pH of the dyebath, which deprotonates the hydroxyl groups on the cellulose polymer (Cell-OH) to form highly nucleophilic cellulosate anions (Cell-O⁻).[7] These anions then attack the electron-deficient carbon atom on the dye's dichlorotriazine ring, displacing a chloride leaving group in a nucleophilic substitution reaction. This forms a robust and stable ether bond, permanently fixing the dye to the fiber.
A competing reaction is the hydrolysis of the dye, where the reactive group reacts with hydroxide ions (OH⁻) in the water instead of the fiber. This hydrolyzed dye is no longer capable of bonding with the fiber and must be washed out, contributing to colored effluent.[7]
Visualizing the Reaction Pathway
The following diagram illustrates the nucleophilic substitution reaction between the dye's reactive group and a hydroxyl group on the cellulose backbone under alkaline conditions.
Caption: Covalent fixation of C.I. This compound onto cellulose.
Experimental Protocol: Exhaust Dyeing of Cotton Fabric
This protocol describes a standard laboratory procedure for dyeing a 10-gram sample of scoured and bleached cotton knit fabric. The liquor-to-goods ratio (L:R) is set at 20:1.
Materials and Reagents:
-
10 g scoured, bleached 100% cotton fabric
-
C.I. This compound dye powder
-
Glauber's salt (anhydrous sodium sulfate, Na₂SO₄)
-
Soda ash (anhydrous sodium carbonate, Na₂CO₃)
-
Non-ionic soaping agent
-
Distilled water
-
Laboratory dyeing apparatus (e.g., beaker dyeing machine)
-
pH meter, analytical balance, graduated cylinders
Procedure:
-
Dye Solution Preparation:
-
Calculate the required amount of dye for a 1% "on weight of fiber" (owf) dyeing. For 10 g fabric, this is 0.1 g of dye.
-
Accurately weigh 0.1 g of C.I. This compound and dissolve it in a small amount of warm distilled water to create a stock solution.
-
-
Dyebath Setup (Exhaustion Phase):
-
The total liquor volume is 10 g fabric × 20 (L:R) = 200 mL.
-
In the dyeing vessel, add 150 mL of distilled water.
-
Calculate and add Glauber's salt. A typical concentration is 50 g/L. For 200 mL, this is 10 g. Add the salt and stir until dissolved.
-
Causality: The salt is added before the dye to begin neutralizing the fiber surface, preparing it for dye uptake.
-
Introduce the 10 g cotton sample into the bath.
-
Add the prepared dye stock solution to the bath and add water to reach the final 200 mL volume.
-
Begin agitation and raise the temperature to 60°C. Hold for 30 minutes.
-
Causality: This period allows the dye to evenly distribute in the solution and exhaust onto the fiber before the fixation reaction begins.[5]
-
-
Fixation Phase:
-
Calculate and weigh the required amount of soda ash. A typical concentration is 20 g/L. For 200 mL, this is 4 g.
-
Dissolve the soda ash in a small amount of hot water and add it to the dyebath.
-
Causality: The soda ash raises the pH to ~10.5-11, activating the cellulose for the covalent bonding reaction. This is added after exhaustion to ensure level dyeing.
-
Continue dyeing at 60°C with agitation for another 60 minutes.
-
-
Post-Dyeing Wash-Off (Soaping):
-
Drop the dyebath and rinse the fabric thoroughly with cold water to remove residual salt and alkali.
-
Prepare a fresh bath at a 20:1 L:R (200 mL) containing a non-ionic soaping agent (e.g., 2 g/L).
-
Heat the bath to 95°C and treat the fabric for 10-15 minutes.
-
Causality: This critical "soaping" step removes any unfixed, hydrolyzed dye from the fabric surface. Failure to do so results in poor wash fastness and color bleeding.
-
Rinse the fabric again with hot water, then cold water, until the rinse water is clear.
-
-
Drying and Evaluation:
-
Squeeze the excess water from the fabric and air-dry or oven-dry at a low temperature.
-
The resulting fabric should exhibit a uniform, bright orange coloration with high wet fastness.
-
Safety, Handling, and Environmental Considerations
-
Safety: Like many reactive dyes, C.I. This compound may cause sensitization by inhalation and skin contact.[8] It is classified as a potential irritant. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Handling of the dye powder should be done in a well-ventilated area or fume hood to avoid inhalation.
-
Environmental Impact: The primary environmental concern with reactive dyes is the colored effluent containing hydrolyzed dye, salts, and alkali.[7] The strong covalent bonds make these dyes resistant to biodegradation.[9] Therefore, all effluent generated from dyeing processes must be collected and treated according to institutional and local regulations before discharge. Research into advanced oxidation processes and other methods for treating such wastewater is an active field.[6][9]
Conclusion
C.I. This compound is a technically significant dye whose performance is rooted in the principles of covalent chemistry. Its application requires a systematic, multi-stage process involving controlled exhaustion followed by pH-initiated fixation. By understanding the underlying mechanisms—the role of electrolytes, the activation of cellulose by alkali, and the nucleophilic substitution reaction—researchers can effectively utilize this dye for both industrial applications and fundamental studies. Adherence to proper safety protocols and responsible management of waste streams are essential for its use in a professional scientific environment.
References
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Solubility and Stability of Reactive Orange 5 in Different Solvents: A Senior Application Scientist's Perspective
An In-depth Technical Guide
Abstract
Reactive Orange 5 (RO5) is a prominent monoazo reactive dye valued for its brilliant orange shade in the textile industry. Its efficacy in dyeing processes and its potential application in other scientific fields are critically dependent on its solubility and stability characteristics. This guide provides a comprehensive technical overview of the physicochemical properties of this compound, focusing on its behavior in various solvent systems. We will explore the theoretical underpinnings of its solubility, delineate the key factors that influence it, and present validated experimental protocols for its determination. Furthermore, we will dissect the stability profile of RO5, paying close attention to the kinetics and mechanisms of its primary degradation pathway—hydrolysis—and other factors such as photo and thermal degradation. This document is intended to serve as a foundational resource for scientists aiming to optimize the use of this compound in their research and development endeavors.
Introduction to this compound (C.I. 18279)
Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are applied to, leading to high wash fastness.[1] this compound is a single azo class dye, appearing as an orange-red powder.[2][3] Its defining characteristic is the presence of a reactive group (a derivative of 2,4,6-Trichloro-1,3,5-triazine) that allows it to form a strong, permanent bond with hydroxyl or amino groups on substrates like cellulose or protein fibers.[2][4] Understanding its behavior in solution is the first step toward harnessing its full potential, whether for dyeing textiles or for novel applications in diagnostics or as a biological stain.
Key Physicochemical Properties:
-
Molecular Formula: C₂₆H₁₇Cl₇Nₐ₃O₁₀S₃[2]
-
Molecular Weight: 788.07 g/mol [2]
-
CAS Registry Number: 70210-21-8, 12237-97-7[2]
-
Chemical Structure: A complex aromatic structure featuring a single azo bond (-N=N-) as the chromophore, multiple sulfonic acid groups (-SO₃H) for water solubility, and a triazine-based reactive group.
The Solubility Profile of this compound
Solubility is a critical parameter, as only dissolved dye molecules can effectively penetrate and react with a substrate.[5] For reactive dyes, solubility is a nuanced property, often balanced against substantivity (the dye's affinity for the fiber).[6] High solubility facilitates easy and rapid diffusion into fibers, but can sometimes correspond to lower substantivity.[6][7]
Solubility in Aqueous and Organic Solvents
This compound is designed to be water-soluble, a property conferred by the multiple sulfonic acid groups in its structure which readily ionize in water.[8]
| Solvent System | Temperature | Reported Solubility | Reference |
| Water | 20 °C | 139 g/L | [4] |
| Water | 50 °C | 70 g/L | [4][9] |
Note: The discrepancy in temperature-dependent solubility data from the same source suggests potential variability in commercial dye formulations or experimental conditions. It is standard for the solubility of dyes to increase with temperature; the 20°C value may represent a different formulation or measurement standard.
Information regarding the solubility of this compound in common organic solvents such as ethanol, methanol, acetone, or DMSO is not extensively documented in readily available literature. Generally, highly sulfonated dyes exhibit poor solubility in non-polar organic solvents. However, polar aprotic solvents may offer limited solubility. For most applications, particularly in dyeing, water remains the exclusive and most relevant solvent.[10]
Critical Factors Influencing Solubility
The dissolution of RO5 is not static; it is dynamically influenced by several environmental and chemical factors.
-
Temperature: Increasing the temperature generally increases the kinetic energy of both the solvent and solute molecules, which enhances the dissolution rate and the amount of dye that can be dissolved.[5] Hot water is often used to accelerate the dissolution of reactive dyes.[11]
-
pH: The pH of the solution can impact the ionization state of the sulfonic acid groups. In neutral to alkaline solutions, these groups are fully deprotonated, maximizing electrostatic interactions with polar water molecules and ensuring high solubility.
-
Electrolytes (Salts): In dyeing, electrolytes like sodium chloride or sodium sulfate are added to promote dye exhaustion onto the fiber. However, these salts significantly decrease the solubility of the dye in the solution through a "salting out" effect.[7][11] High electrolyte concentrations can lead to dye aggregation and precipitation.
-
Additives (Urea): Urea is frequently used as a solubilizing agent in dye solutions and printing pastes.[7] It works by disrupting the hydrogen bonding network of water and interfering with the intermolecular forces between dye molecules, thereby preventing aggregation and increasing solubility.[6]
Experimental Protocol: Determination of Aqueous Solubility
A robust and reproducible method for determining solubility is essential for quality control and process optimization. The filter paper spot method is a simple, qualitative test suitable for industrial settings, while spectrophotometry provides quantitative data.[7][11]
Protocol: Quantitative Solubility Determination by UV-Vis Spectrophotometry
-
Preparation of Supersaturated Solution:
-
Accurately weigh an excess amount of this compound powder (e.g., 20 g) into a 100 mL volumetric flask.
-
Add deionized water to the mark.
-
Seal the flask and place it in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the solution for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Separation:
-
Allow the solution to stand undisturbed in the temperature bath for at least 2 hours to let undissolved particles settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated pipette to avoid crystallization upon cooling.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulates. This step is critical for accuracy.
-
-
Spectrophotometric Analysis:
-
Perform a serial dilution of the clear, saturated filtrate to bring its concentration into the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solutions at the dye's maximum absorbance wavelength (λ_max).
-
Calculate the concentration of the diluted solutions using a pre-established calibration curve (prepared from standards of known concentration).
-
Back-calculate the original concentration of the saturated solution, which represents the dye's solubility at that temperature.
-
Causality: This protocol ensures that the measured concentration represents the true thermodynamic solubility at equilibrium. Using a temperature-controlled bath is crucial as solubility is temperature-dependent.[5] Filtration is a self-validating step to ensure only dissolved dye is measured, preventing artificially high readings from suspended solids.[12]
Caption: Workflow for Quantitative Solubility Determination.
The Stability Profile of this compound
The stability of a reactive dye is as important as its solubility. Degradation can lead to loss of color yield, poor wash fastness, and the generation of undesirable byproducts in industrial effluent.[13] The primary stability concern for any reactive dye, including RO5, is hydrolysis.[14]
Key Degradation Pathways
-
Hydrolysis: This is a chemical reaction where the reactive group of the dye molecule reacts with water instead of the fiber.[13] This reaction is heavily promoted by alkaline conditions (high pH) and elevated temperatures, which are the very conditions required for dye fixation to cellulose.[14][15] The hydrolyzed dye can no longer form a covalent bond with the fiber, leading to significant dye wastage (up to 50%) and effluent contamination.[16] The hydrolyzed dye has properties very similar to the parent dye, making it difficult to remove by washing and potentially causing fastness issues.[15]
-
Photodegradation: Like many azo dyes, the chromophoric -N=N- group in this compound can be susceptible to cleavage upon exposure to high-energy light, particularly UV radiation. This leads to a loss of color.[17] However, RO5 is generally selected for applications requiring good light fastness. Advanced oxidation processes (AOPs) utilizing photocatalysts like TiO₂ or ZnO under UV light can be employed to intentionally degrade the dye in wastewater treatment.[17][18]
-
Thermal Degradation: High temperatures, especially in combination with alkaline pH, accelerate the rate of hydrolysis.[7] For every 10°C increase in temperature, the reaction rate can increase by a factor of 2 to 3.[11] In the solid state, thermal instability can manifest as thermomigration or sublimation at very high temperatures, though this is more characteristic of disperse dyes.[19]
-
Chemical Degradation: this compound shows distinct color changes in the presence of strong oxidizing and reducing agents.
-
In concentrated sulfuric acid, it appears as a dark red sauce, which turns golden brown upon dilution.[2]
-
In nitric acid, it is golden yellow.[2]
-
In the presence of a reducing agent like sodium hydrosulfite under warm, alkaline conditions, the solution turns from deep yellow to light yellow, indicating the reduction and cleavage of the azo bond.[2]
-
Factors Influencing Stability
| Factor | Effect on Stability | Mechanism / Rationale |
| pH | Decreased stability at high pH | Alkaline conditions (pH 10.5-11.5) are necessary to activate cellulose for dyeing but simultaneously catalyze the hydrolysis of the dye's reactive group with water.[20] |
| Temperature | Decreased stability at high temperature | Increases the kinetic rate of all reactions, most notably hydrolysis. |
| Time | Decreased stability over time | The hydrolysis reaction is time-dependent. Storing dye solutions, especially after adding alkali, leads to a continuous decrease in the concentration of the active dye. |
| Dye Concentration | Increased stability at high concentration | Higher dye concentrations can promote aggregation, which may slightly reduce the rate of hydrolysis by making reactive sites less accessible to water molecules.[15] |
| Light | Decreased stability under UV light | UV energy can break the chemical bonds within the chromophore, leading to fading. |
Experimental Protocol: Assessing Hydrolysis Kinetics
Understanding the rate of hydrolysis is crucial for optimizing dyeing processes to maximize fixation efficiency and minimize waste. High-Performance Liquid Chromatography (HPLC) is an excellent technique for this, as it can separate the original reactive dye from its hydrolyzed form.[20][21]
Protocol: Kinetic Study of RO5 Hydrolysis by HPLC
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 g/L) in deionized water.
-
Prepare a buffer solution at the desired alkaline pH (e.g., pH 11 using a sodium carbonate buffer).
-
Pre-heat both solutions and a reaction vessel to the target temperature (e.g., 60 °C) in a water bath.
-
-
Reaction Initiation and Sampling:
-
Initiate the reaction by mixing the dye and buffer solutions in the reaction vessel. Start a timer immediately (t=0).
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a small amount of a neutralizing acidic buffer. This step is critical to stop further hydrolysis and ensure the sample accurately reflects the reaction at that time point.
-
-
HPLC Analysis:
-
Analyze each quenched sample using a reverse-phase HPLC system with a C18 column.
-
An ion-pairing reagent (e.g., tetrabutylammonium bromide) is often required in the mobile phase to achieve good separation of the anionic dye and its hydrolysate.[21]
-
Monitor the elution profile with a UV-Vis detector at the dye's λ_max. The un-hydrolyzed dye and the hydrolyzed product will have different retention times.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the un-hydrolyzed this compound at each time point.
-
Plot the natural logarithm of the peak area (or concentration) versus time.
-
If the reaction follows first-order kinetics, the plot will be linear. The negative slope of this line represents the hydrolysis rate constant (k).
-
Trustworthiness: This protocol is self-validating through the quenching step, which freezes the reaction to allow for accurate measurement at each time point. The use of HPLC provides authoritative, quantitative data by physically separating the species of interest, offering higher confidence than spectrophotometry alone, which might not distinguish between the two forms.[20]
Caption: Experimental Workflow for Hydrolysis Kinetics Study.
Conclusion and Practical Implications
The utility of this compound is governed by a delicate interplay of its solubility and stability. It is highly soluble in aqueous media, a characteristic that can be modulated by temperature, electrolytes, and additives like urea. However, the very conditions that favor its application in dyeing—high pH and elevated temperature—are also the primary drivers of its degradation via hydrolysis.
For researchers and scientists, this guide underscores the following critical considerations:
-
Solvent Selection: Water is the optimal and intended solvent. Solubility in organic media is limited and generally not relevant for its primary applications.
-
Solution Preparation: To maximize solubility and prevent precipitation, especially for stock solutions, consider using warm deionized water and potentially a solubilizing agent like urea. Avoid simultaneous addition of alkali and high concentrations of salt during dissolution.[11]
-
Process Optimization: The competition between dye fixation and dye hydrolysis is a kinetic race. Understanding the rate of hydrolysis under specific pH and temperature conditions allows for the design of processes that maximize the reaction with the substrate while minimizing the wasteful reaction with water.
-
Storage: Aqueous solutions of this compound, particularly under neutral or alkaline conditions, should be prepared fresh and used promptly to avoid significant loss of reactivity due to hydrolysis.
By grasping these fundamental principles and employing the robust analytical methods described herein, professionals can ensure the consistent, efficient, and effective application of this compound in their work.
References
- This compound. (2012). World dye variety.
- Problems Solving In Dyeing Of Cotton Textile Material with Reactive Dyes. (n.d.). Fibre2Fashion.
- The four characteristics of reactive dyes are fundamental to the success r
- Understanding the four characteristics of reactive dyes is fundamental to the success r
- Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping. (2021). Textile Learner.
- Ten Parameters of Reactive Dyes. (n.d.). Skychem Group.
- This compound. (2024). ChemBK.
- Photocatalytic Degradation of Two Commercial Reactive Dyes in Aqueous Phase Using Nanophotoc
- How does the dye solubility affect the dyeing process in a Warp Beam Dyeing Machine? (n.d.). Suntech.
- Reactive Dye Hydrolysis. (n.d.). Area of Sustainability.
- Hydrolysis of reactive dyes. (n.d.). Cowintprinting.com.
- This compound. (n.d.). ChemicalBook.
- This compound. (n.d.). ChemicalBook.
- This compound. (n.d.). ChemicalBook.
- Quality Assurance for Reactive Dyes in Textile Applic
- Hydrolysis of Reactive Dye. (2023). Textile Apex.
- KINETIC STUDY OF HYDROLYSIS OF REACTIVE DYE USING HPLC. (n.d.). IRJET.
- Determination of Insoluble Content in Dyes. (n.d.). Alfa Chemistry.
- Analysis of Reactive Dyestuffs and Their Hydrolysis by Capillary Electrophoresis. (n.d.). J-Stage.
- Experiments in Dyes and Dyeing Means to better understand the nature of intermolecular forces. (n.d.).
- Superior photocatalytic degradation of Reactive Orange 16 by Ag–AgCl/BiOCl nanocomposites under visible light. (n.d.). RSC Publishing.
- An Improved Analytical Method for the Analysis of Reactive Dyes by High Performance Liquid Chromatography. (n.d.).
- Improving the Thermal Stability of Disperse Orange 25 in Polymers. (n.d.). Benchchem.
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- 6. Dyeing of Cotton Material with Reactive Dyes| Dye Variable in Reactive Dyes - Fibre2Fashion [fibre2fashion.com]
- 7. The four characteristics of reactive dyes are fundamental to the success rate of dyeing! - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. This compound | 70210-21-8 [chemicalbook.com]
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- 13. Reactive Dye Hydrolysis → Area → Sustainability [fashion.sustainability-directory.com]
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- 16. textileapex.com [textileapex.com]
- 17. Photocatalytic Degradation of Two Commercial Reactive Dyes in Aqueous Phase Using Nanophotocatalysts - ProQuest [proquest.com]
- 18. Superior photocatalytic degradation of Reactive Orange 16 by Ag–AgCl/BiOCl nanocomposites under visible light - Materials Advances (RSC Publishing) [pubs.rsc.org]
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An In-Depth Technical Guide to the Spectroscopic Properties of Reactive Orange 5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of C.I. Reactive Orange 5 (CAS: 70210-21-8, 12237-97-7), a dichlorotriazine azo dye. This document details the fundamental principles governing its light-matter interactions, including a thorough analysis of its ultraviolet-visible (UV-Vis) absorption and fluorescence characteristics. A key focus is placed on the influence of environmental factors, such as pH and solvent polarity, on its spectral behavior. This guide also presents detailed, field-proven experimental protocols for the accurate measurement of its spectroscopic parameters, empowering researchers to harness the full potential of this dye in their respective applications.
Introduction: Unveiling this compound
This compound is a synthetic organic dye belonging to the single azo class of chromophores.[1] Its chemical structure is characterized by a dichlorotriazine reactive group, which allows it to form covalent bonds with substrates containing hydroxyl or amino groups, such as cellulose fibers.[2] This property makes it a valuable colorant in the textile industry. Beyond its traditional use, the inherent spectroscopic properties of this compound and similar azo dyes are of increasing interest in various scientific and biomedical research fields. Understanding these properties is crucial for applications ranging from the development of novel sensors to its use as a molecular probe.
Table 1: Chemical Identity of this compound
| Property | Value | Reference(s) |
| Chemical Name | C.I. This compound | [1] |
| C.I. Number | 18279 | [1] |
| CAS Numbers | 70210-21-8, 12237-97-7 | [1] |
| Molecular Formula | C₂₆H₁₇Cl₇N₃Na₃O₁₀S₃ | [1] |
| Molecular Weight | 788.07 g/mol | [1] |
| Appearance | Bright orange to orange-red powder | [1] |
| Solubility | Soluble in water | [1] |
UV-Visible Absorption Spectroscopy: The Chromophore's Signature
The vibrant orange color of this compound arises from its ability to absorb light in the visible region of the electromagnetic spectrum. This absorption is primarily attributed to the π → π* electronic transitions within the conjugated azo chromophore.
Determination of Absorption Maxima (λmax)
While specific literature detailing the λmax of this compound is scarce, analogous reactive azo dyes exhibit absorption maxima in the range of 400-500 nm. For instance, a dye designated as Orange-3R has a reported λmax of 492 nm. The absorption spectrum of this compound is expected to show a principal absorption band in this region, corresponding to its characteristic orange color.
Molar Absorptivity (ε): Quantifying Light Absorption
The molar absorptivity, or molar extinction coefficient (ε), is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a crucial parameter for quantitative analysis using the Beer-Lambert Law. The determination of ε for this compound can be achieved experimentally.
Fluorescence Spectroscopy: Harnessing Light Emission
While many azo dyes are known for their strong absorption properties, some also exhibit fluorescence, emitting light of a longer wavelength after being excited by a shorter wavelength. The fluorescence characteristics of dichlorotriazine azo dyes are of interest for their potential use as fluorescent probes.
Excitation and Emission Spectra
The fluorescence of this compound, if present, would be characterized by its excitation and emission spectra. The excitation spectrum typically resembles the absorption spectrum, while the emission spectrum is red-shifted (occurs at longer wavelengths) relative to the excitation.
Fluorescence Quantum Yield (Φ_F): A Measure of Emission Efficiency
The fluorescence quantum yield (Φ_F) quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications requiring bright fluorescence signals.
Environmental Influences on Spectroscopic Properties
The spectroscopic properties of this compound are not static and can be significantly influenced by its local environment. Understanding these effects is critical for the reliable application of this dye in various experimental conditions.
The Effect of pH (Halochromism)
Azo dyes often exhibit halochromism, a change in color with varying pH. This is due to the protonation or deprotonation of functional groups within the dye molecule, which alters the electronic structure of the chromophore. For instance, an azo-based dichlorotriazine reactive dye synthesized from H-acid and 4-nitroaniline showed a color transition from reddish-orange in acidic conditions (pH 2.2) to red at pH 4.0, and eventually to blue in alkaline conditions.[3] In the case of this compound, changes in pH are expected to cause shifts in its UV-Vis absorption spectrum.
The Effect of Solvent Polarity (Solvatochromism)
Solvatochromism refers to the change in a substance's color, and hence its absorption or emission spectra, with a change in the polarity of the solvent.[4] This phenomenon arises from differential solvation of the ground and excited electronic states of the dye molecule. Azo dyes, with their potential for intramolecular charge transfer, are often solvatochromic. This property can be exploited to probe the local polarity of microenvironments.
Experimental Protocols
The following sections provide detailed, self-validating protocols for the characterization of the spectroscopic properties of this compound.
Protocol for UV-Vis Absorption Spectroscopy
This protocol outlines the steps for determining the absorption spectrum and molar absorptivity of this compound.
Materials:
-
This compound
-
High-purity solvent (e.g., deionized water, ethanol)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1, 2, 5, 10, 15 µg/mL).
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength range for scanning (e.g., 300-700 nm).
-
Use the pure solvent as a blank to zero the instrument.
-
-
Spectral Measurement:
-
Record the absorption spectrum for each of the diluted solutions.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Molar Absorptivity Calculation:
-
Using the absorbance value at λmax for each concentration, plot a graph of absorbance versus concentration.
-
According to the Beer-Lambert Law (A = εbc), the slope of the resulting linear graph will be the molar absorptivity (ε) when the path length (b) is 1 cm and the concentration (c) is in mol/L.
-
Caption: Workflow for UV-Vis Absorption Analysis.
Protocol for Fluorescence Spectroscopy
This protocol describes the measurement of the excitation and emission spectra of this compound.
Materials:
-
This compound solutions of known concentration (prepared as in 5.1)
-
Fluorescence spectrophotometer (fluorometer)
-
Quartz cuvettes
Procedure:
-
Fluorometer Setup:
-
Turn on the fluorometer and allow the lamp to stabilize.
-
Set the excitation and emission slits to an appropriate width (e.g., 5 nm).
-
-
Excitation Spectrum:
-
Set the emission monochromator to the expected emission maximum (if unknown, a preliminary scan may be needed).
-
Scan the excitation monochromator over a range of wavelengths (e.g., 300-550 nm) to obtain the excitation spectrum.
-
-
Emission Spectrum:
-
Set the excitation monochromator to the wavelength of maximum excitation determined in the previous step.
-
Scan the emission monochromator over a range of wavelengths (e.g., 450-750 nm) to obtain the emission spectrum.
-
-
Data Analysis:
-
Identify the wavelengths of maximum excitation and emission.
-
Caption: Workflow for Fluorescence Spectral Analysis.
Conclusion
This technical guide has provided a detailed framework for understanding and characterizing the spectroscopic properties of this compound. While specific published data for this particular dye is limited, the principles and protocols outlined herein, derived from extensive knowledge of similar azo dyes, offer a robust starting point for researchers. The provided experimental workflows for UV-Vis absorption and fluorescence spectroscopy are designed to be self-validating, ensuring the generation of accurate and reliable data. By investigating the influence of environmental factors such as pH and solvent polarity, researchers can gain deeper insights into the behavior of this compound and effectively utilize its spectroscopic characteristics in a wide array of scientific applications.
References
Sources
The Genesis of a Covalent Bond: A Technical Guide to the Historical Development and Discovery of C.I. Reactive Orange 5
Abstract
This in-depth technical guide charts the historical development and discovery of C.I. Reactive Orange 5 (C.I. 18279), a dichlorotriazine reactive dye that emerged from the mid-20th-century revolution in textile coloration. We delve into the pioneering work that led to the first covalent dye-fiber bond, the specific chemical innovations that gave rise to this vibrant orange dye, and the underlying principles of its synthesis and application. This guide is intended for researchers, scientists, and professionals in the fields of dye chemistry, textile science, and drug development who seek a comprehensive understanding of the origins and technical underpinnings of this important class of chromophores. We will explore the causality behind the experimental choices of the time, provide detailed experimental protocols, and present analytical data to offer a holistic view of this compound.
The Dawn of a New Era in Dyeing: The Invention of Reactive Dyes
Prior to the 1950s, the dyeing of cellulosic fibers like cotton was a compromise between vibrancy and fastness.[1] Dyers had to choose between bright but easily washable direct dyes or colorfast but more complex and often duller vat and sulfur dyes. The "holy grail" of dye chemistry was to create a dye that would form a stable, covalent bond with the fiber, thus becoming a permanent part of the textile.[1] This ambition was realized in 1954 by Ian Rattee and William Stephen at Imperial Chemical Industries (ICI) in the United Kingdom. Their groundbreaking discovery that dichlorotriazine dyes could form covalent bonds with cellulose fibers under alkaline conditions marked a pivotal moment in the history of dyeing.[2] This innovation led to the commercial launch of the first reactive dyes, the Procion® dyes by ICI, in 1956, exactly a century after the discovery of the first synthetic dye, mauveine. These dyes offered a combination of brilliant shades and high wash fastness that was previously unattainable for cellulosic materials.
The key to the Procion dyes' success was the dichlorotriazine reactive group. The electron-withdrawing nature of the nitrogen atoms in the triazine ring activates the chlorine atoms, making them susceptible to nucleophilic substitution by the hydroxyl groups of cellulose under alkaline conditions.
The Emergence of a Vibrant Orange: The Genesis of this compound
Chemical Identity and Properties
-
C.I. Name: this compound
-
C.I. Number: 18279
-
CAS Number: 70210-21-8, 12237-97-7[3]
-
Molecular Formula: C₂₆H₁₇Cl₂N₇Na₃O₁₀S₃
-
Molecular Weight: 788.07 g/mol [3]
-
Chemical Class: Monoazo dye
-
Reactive Group: Dichlorotriazine
Table 1: Physicochemical Properties of C.I. This compound
| Property | Value | Reference |
| Appearance | Bright orange to orange-red powder | [3] |
| Solubility in Water | Soluble | [3] |
| Behavior in Acids | In strong sulfuric acid, it appears as a dark red sauce with precipitation, which dilutes to a golden brown. In nitric acid, it is golden yellow, diluting to yellow. | [3] |
| Behavior in Bases | The aqueous solution is golden brown. The addition of 1 M sodium hydroxide turns it deep yellow. | [3] |
The Chemistry of Creation: Synthesis of this compound
The synthesis of this compound is a multi-step process that beautifully illustrates the principles of diazo coupling and nucleophilic aromatic substitution. The manufacturing process involves the condensation of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with two different aromatic amines and a coupling reaction with a diazonium salt.[3]
Synthesis Pathway
The synthesis can be conceptually broken down into three main stages:
-
First Condensation: Reaction of cyanuric chloride with 4-hydroxy-7-(methylamino)naphthalene-2-sulfonic acid.
-
Diazotization and Azo Coupling: Diazotization of 2-aminobenzenesulfonic acid and subsequent coupling with the product from the first condensation.
-
Second Condensation: Reaction of the resulting intermediate with 3-aminobenzenesulfonic acid.
Caption: Synthesis pathway of C.I. This compound.
Detailed Experimental Protocol (Representative Laboratory Scale)
This protocol is a representative procedure based on established methods for the synthesis of dichlorotriazine azo dyes.[4]
Materials and Equipment:
-
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)
-
4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic acid
-
2-Aminobenzenesulfonic acid
-
3-Aminobenzenesulfonic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium carbonate (Na₂CO₃)
-
Sodium chloride (NaCl)
-
Ice
-
Beakers, flasks, and magnetic stirrer
-
pH meter or pH paper
-
Buchner funnel and vacuum filtration apparatus
-
Thin-layer chromatography (TLC) apparatus
Procedure:
Step 1: First Condensation
-
In a 500 mL beaker, prepare a suspension of 0.1 mol of cyanuric chloride in 200 mL of ice-water.
-
In a separate beaker, dissolve 0.1 mol of 4-hydroxy-7-(methylamino)naphthalene-2-sulfonic acid in 200 mL of water, neutralizing to pH 7.0 with a 10% (w/v) sodium carbonate solution.
-
Slowly add the neutralized solution of 4-hydroxy-7-(methylamino)naphthalene-2-sulfonic acid to the cyanuric chloride suspension over 1-2 hours, maintaining the temperature at 0-5 °C using an ice bath.
-
Continuously monitor and maintain the pH of the reaction mixture at 6.0-7.0 by the controlled addition of 10% (w/v) sodium carbonate solution.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction progress by TLC to confirm the consumption of the starting materials.
Step 2: Diazotization of 2-Aminobenzenesulfonic acid
-
In a separate 250 mL beaker, suspend 0.1 mol of 2-aminobenzenesulfonic acid in 100 mL of water.
-
Add 0.11 mol of concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of 0.1 mol of sodium nitrite in 50 mL of water, keeping the temperature below 5 °C.
-
Stir the mixture for 1 hour at 0-5 °C. The completion of diazotization can be confirmed by a positive reaction on starch-iodide paper (indicating a slight excess of nitrous acid).
Step 3: Azo Coupling
-
Cool the product from the first condensation (Step 1) to 0-5 °C.
-
Slowly add the diazonium salt suspension from Step 2 to the first condensation product over 2-3 hours, maintaining the temperature at 0-5 °C.
-
During the addition, maintain the pH of the reaction mixture at 5.0-6.0 by adding a 10% (w/v) sodium carbonate solution.
-
After the addition is complete, allow the mixture to stir for an additional 4-6 hours, allowing the temperature to rise to room temperature.
-
Monitor the completion of the coupling reaction by TLC.
Step 4: Second Condensation
-
To the azo coupling product from Step 3, add a neutralized solution of 0.1 mol of 3-aminobenzenesulfonic acid.
-
Slowly raise the temperature of the reaction mixture to 40-45 °C and adjust the pH to 6.0-7.0 with a 10% (w/v) sodium carbonate solution.
-
Stir at this temperature for 3-4 hours until the reaction is complete (monitored by TLC).
Step 5: Isolation and Purification
-
Salt out the final dye product by adding sodium chloride (approximately 20% w/v) to the reaction mixture.
-
Stir for 1 hour to facilitate precipitation.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold saturated sodium chloride solution.
-
Dry the product in a vacuum oven at 60-70 °C.
Mechanism of Action: The Covalent Bond with Cellulose
The efficacy of this compound lies in its ability to form a strong, covalent ether bond with the hydroxyl groups of cellulosic fibers. This reaction is a nucleophilic aromatic substitution.
Caption: Reaction mechanism of a dichlorotriazine dye with cellulose.
Under alkaline conditions, the hydroxyl groups of cellulose are deprotonated to form highly nucleophilic cellulosate anions. These anions then attack the electron-deficient carbon atom of the dichlorotriazine ring, displacing a chloride ion and forming a stable ether linkage. A competing, and undesirable, side reaction is the hydrolysis of the dye, where the dye reacts with hydroxide ions from the water instead of the cellulose. This hydrolyzed dye can no longer react with the fiber and must be washed off after dyeing.
Analytical Characterization
The characterization of this compound is crucial for quality control and research purposes. A combination of spectroscopic and chromatographic techniques is employed.
Table 2: Analytical Data for C.I. This compound and Similar Dyes
| Analytical Technique | Observation | Reference |
| UV-Visible Spectroscopy | The absorption maximum (λmax) in the visible range for similar reactive orange dyes is typically around 492-495 nm. For instance, Reactive Orange 16 has a λmax of 495 nm. This peak is attributed to the π → π* transitions within the conjugated azo chromophore. | [5][6] |
| FT-IR Spectroscopy | The FT-IR spectrum would exhibit characteristic peaks for the various functional groups present in the molecule. Expected absorptions include those for -OH, -NH, S=O (sulfonate), C=N (triazine ring), and aromatic C=C stretching. | [7] |
| Mass Spectrometry | Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight and fragmentation pattern of the dye. The mass spectrum of polysulfonated dyes can be complex, often showing multiple charged ions and fragmentation due to the loss of SO₃. | [8] |
| HPLC | High-performance liquid chromatography, often using ion-pair chromatography, is the method of choice for assessing the purity of reactive dyes and for separating the active dye from its hydrolyzed form and other impurities. |
Application in Textile Dyeing: A Standardized Protocol
The application of this compound to cellulosic fibers is typically carried out via an exhaust dyeing process.
Equipment and Materials:
-
Cotton fabric, pre-scoured and bleached
-
Laboratory dyeing machine
-
C.I. This compound
-
Sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) (Glauber's salt)
-
Sodium carbonate (Na₂CO₃) (Soda ash)
-
Wetting agent
-
Sequestering agent
-
Acetic acid
-
Non-ionic soap
Dyeing Protocol:
Caption: Standard exhaust dyeing protocol for this compound.
-
Dye Bath Preparation: Prepare a dyebath with a liquor-to-goods ratio of 20:1. Add the required amount of this compound (e.g., 2% on weight of fabric), a wetting agent (e.g., 0.5 g/L), and a sequestering agent (e.g., 0.5 g/L).
-
Exhaustion: Introduce the wetted cotton fabric into the dyebath at 40 °C. Agitate for 10 minutes. Gradually add the required amount of sodium chloride (e.g., 60 g/L) in portions over 30 minutes. Continue dyeing for another 15 minutes to allow for the exhaustion of the dye onto the fiber.
-
Fixation: Add the required amount of sodium carbonate (e.g., 20 g/L) to the dyebath to raise the pH to approximately 11. Continue dyeing at 40-60 °C for 45-60 minutes to facilitate the covalent reaction between the dye and the fiber.
-
Washing and Soaping: After fixation, drain the dyebath. Rinse the fabric thoroughly with cold water. Then, soap the fabric at the boil (95-100 °C) for 15 minutes with a solution containing a non-ionic soap (e.g., 2 g/L) to remove any unfixed and hydrolyzed dye.
-
Final Rinse: Rinse the fabric with hot and then cold water until the rinse water is clear. Neutralize with a dilute solution of acetic acid if necessary, followed by a final cold rinse.
-
Drying: Dry the dyed fabric.
Conclusion
The discovery and development of C.I. This compound and its dichlorotriazine counterparts represent a landmark achievement in the field of dye chemistry. The creation of a covalent bond between the dye and the fiber revolutionized the textile industry, offering a previously unattainable combination of brilliant hues and excellent fastness properties. This technical guide has provided a comprehensive overview of the historical context, chemical synthesis, reaction mechanism, and application of this important reactive dye. The principles established with these early reactive dyes continue to influence the design and synthesis of new and improved colorants for a wide range of applications.
References
- Tiankun Chemical. (2024, August 16). The Evolutionary Journey of Reactive Dyes.
- AATCC. (n.d.). Reactive Dye Development.
- Synthesis and Characterisation of Azo-Based Dichlorotriazine Reactive Dye with Halochromic Behaviour. (2021). Tekstilec, 64(3), 247–259.
- Negative-ion electrospray ionization mass spectrum of Reactive Orange 91. (n.d.). ResearchGate.
- Miladinova, P. M. (2022). SYNTHESIS AND INVESTIGATION OF SOME BIS(DICHLOROTRIAZINE) REACTIVE DYES CONTAINING STABILIZER FRAGMENT. Journal of Chemical Technology and Metallurgy, 58(2), 243-251.
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Procion. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
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- Monochlorotetrazinyl Reactive Dyes: Synthesis and Characteriz
- Synthesis, Spectroscopic Characteristics, DFT Study and Dyeing Performance of Bischlorotriazine Based Water‐Soluble Reactive Dyes. (n.d.). ResearchGate.
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- The Synthesis of Azo Dyes. (n.d.).
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- History of Dyes from 2600 BC to 20th Century - natural dyes, synthetic. (2007, November 30). The Plant Lady.
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- Photocatalytic Degradation of Azo Dye Reactive Violet 5 on Fe-Doped Titania Catalysts under Visible Light Irradi
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Methodological & Application
Application Notes and Protocols for Staining Cotton and Viscose Fibers with Reactive Orange 5
Introduction: The Chemistry and Application of Reactive Orange 5
This compound, also known as Reactive Brilliant Orange K-GN, is a water-soluble anionic dye belonging to the single azo class.[1][2] It is widely utilized in the textile industry for dyeing and printing on cellulosic fibers such as cotton and viscose, yielding a vibrant, bright orange shade.[1][3] The efficacy of reactive dyes lies in their ability to form a strong, permanent covalent bond with the fiber, resulting in excellent wash fastness.[4][5] This chemical bond is established between the reactive group of the dye molecule and the hydroxyl (-OH) groups present in the cellulose polymer of cotton and viscose fibers.[4][6] The reaction is typically facilitated under alkaline conditions and at elevated temperatures.[7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound for staining cotton and viscose fibers. It delves into the underlying chemical principles, offers detailed experimental protocols, and discusses critical process parameters and troubleshooting.
Mechanism of Action: Covalent Fixation to Cellulose
The dyeing process with this compound on cotton or viscose is a two-stage process: exhaustion and fixation.
-
Exhaustion: In this initial phase, the dye is adsorbed onto the fiber surface from the aqueous solution. This process is facilitated by the addition of an electrolyte, such as sodium chloride (NaCl) or Glauber's salt (Na₂SO₄).[4][9] The salt neutralizes the negative surface charge of the cellulosic fibers in water, thereby reducing the electrostatic repulsion between the anionic dye and the fiber, and promoting dye uptake.[10][11]
-
Fixation: Following exhaustion, the pH of the dyebath is raised by adding an alkali, typically sodium carbonate (soda ash).[4] This creates the necessary alkaline conditions to ionize the hydroxyl groups on the cellulose fiber, making them more nucleophilic.[8] The activated cellulose then reacts with the reactive group of the dye, forming a stable covalent ether linkage.[4][12]
A critical competing reaction is the hydrolysis of the dye, where the reactive group of the dye reacts with water molecules instead of the fiber.[13][14] This hydrolyzed dye can no longer form a covalent bond with the fiber, leading to reduced color yield and the necessity of a thorough washing-off process to ensure good fastness properties.[14][15]
Visualizing the Reaction Mechanism
The following diagram illustrates the covalent bond formation between this compound and a cellulose fiber under alkaline conditions, as well as the competing hydrolysis reaction.
Caption: Covalent fixation of this compound to cellulose vs. hydrolysis.
Experimental Protocols
The following protocols provide a detailed methodology for staining cotton and viscose fibers with this compound. It is crucial to pre-wash the fabric to remove any impurities, such as sizing agents, oils, or dirt, which can interfere with dye uptake.[16]
Materials and Reagents
-
This compound (C.I. 18279)[1]
-
Scoured and bleached cotton or viscose fabric
-
Sodium chloride (NaCl) or Glauber's salt (anhydrous sodium sulfate, Na₂SO₄)
-
Sodium carbonate (Na₂CO₃, soda ash)
-
Acetic acid (CH₃COOH)
-
Non-ionic soap (e.g., Synthrapol)
-
Distilled or deionized water
-
Laboratory dyeing machine (e.g., beaker dyer) or a stainless steel pot
-
Glassware (beakers, graduated cylinders)
-
Stirring rods
-
pH meter or pH indicator strips
-
Heating plate with magnetic stirrer
Protocol 1: Exhaust Dyeing of Cotton Fabric
This protocol is optimized for dyeing 10 grams of cotton fabric to a medium shade depth. Adjustments to dye, salt, and alkali concentrations are necessary for different shade depths.
1. Pre-treatment:
- Wash the cotton fabric in a solution containing 1-2 g/L of non-ionic soap at 60-70°C for 15-20 minutes to ensure it is free from any impurities.
- Rinse thoroughly with hot and then cold water.
- Squeeze out excess water. The pre-treated fabric is now ready for dyeing.
2. Dyebath Preparation and Dyeing:
- Set the material-to-liquor ratio (M:L) to 1:20 (i.e., for 10g of fabric, use 200 mL of water).
- In a beaker or dyeing vessel, add the required volume of distilled water.
- Add a sequestering agent (e.g., 0.5 g/L) if using hard water to prevent interference from metal ions.[4]
- Dissolve the required amount of this compound (e.g., 2% on weight of fabric, o.w.f., which is 0.2g for 10g of fabric) in a small amount of warm water and add it to the dyebath.
- Introduce the wet cotton fabric into the dyebath at room temperature.
- Start agitation and gradually raise the temperature to 40°C.
- Run for 10 minutes.
- Add the required amount of salt (e.g., 60 g/L, which is 12g for 200 mL) in two portions over 15-20 minutes.[17] This promotes the exhaustion of the dye onto the fabric.[4]
- Continue dyeing for another 30 minutes to allow for dye migration and leveling.
3. Fixation:
- Add the required amount of sodium carbonate (e.g., 20 g/L, which is 4g for 200 mL) to the dyebath. It is advisable to dissolve the soda ash in a small amount of hot water before adding it to the dyebath.[16]
- Continue the dyeing process at 40-60°C for another 60-90 minutes for fixation. The optimal temperature can vary depending on the specific brand of this compound.
- After the fixation time, cool the dyebath.
4. Washing and Soaping (Wash-off):
- Drain the dyebath and rinse the fabric thoroughly with cold water until the water runs clear.
- Prepare a soaping bath with 1-2 g/L of non-ionic soap at a liquor ratio of 1:20.
- Wash the dyed fabric at 90-95°C for 15-20 minutes. This step is critical to remove any unfixed or hydrolyzed dye, ensuring good wash fastness.[10]
- Rinse again with hot water, followed by a cold water rinse.
- Neutralize the fabric with a dilute solution of acetic acid (0.5-1 g/L) if necessary.[4]
- Squeeze out the excess water and air dry the fabric.
Protocol 2: Exhaust Dyeing of Viscose Fabric
Viscose, being a regenerated cellulosic fiber, is dyed similarly to cotton. However, it has a lower wet strength, so it requires more careful handling.[18] The dyeing parameters are slightly adjusted for optimal results.
1. Pre-treatment:
- Similar to cotton, pre-wash the viscose fabric with a non-ionic detergent. Use a slightly lower temperature (50-60°C) to minimize stress on the fibers.
- Rinse thoroughly and gently squeeze out excess water.
2. Dyebath Preparation and Dyeing:
- Set a material-to-liquor ratio of 1:20.
- Prepare the dyebath with water, sequestering agent (if needed), and the dissolved this compound (e.g., 2% o.w.f.).
- Introduce the wet viscose fabric into the dyebath at room temperature.
- Gradually increase the temperature to 40°C.
- Add the salt (e.g., 40-50 g/L) in two portions over 20 minutes. Viscose generally requires less salt than cotton for dye exhaustion.[4]
- Continue dyeing for 30 minutes.
3. Fixation:
- Add the dissolved sodium carbonate (e.g., 15-20 g/L) to the dyebath.
- Maintain the temperature at 40-60°C and continue dyeing for 60-90 minutes.
4. Washing and Soaping (Wash-off):
- Follow the same wash-off procedure as for cotton, being careful not to stretch or distort the fabric, especially when wet.
- A thorough soaping at near boil is essential for achieving good fastness properties.
Summary of Dyeing Parameters
| Parameter | Cotton | Viscose | Rationale |
| Dye (% o.w.f.) | 1-4% | 1-4% | Dependent on the desired shade depth. |
| Salt (g/L) | 60-80 | 40-60 | Promotes dye exhaustion by reducing electrostatic repulsion.[4][11] |
| Alkali (g/L) | 15-20 | 15-20 | Creates alkaline pH for the fixation reaction.[4] |
| M:L Ratio | 1:10 - 1:20 | 1:10 - 1:20 | Affects dye and chemical concentrations.[4] |
| Temperature (°C) | 40-60 | 40-60 | Influences reaction rates of both fixation and hydrolysis.[7] |
| Time (minutes) | 90-120 | 90-120 | Allows for sufficient exhaustion and fixation.[4] |
Experimental Workflow Diagram
The following diagram outlines the general workflow for dyeing cellulosic fibers with this compound.
Caption: General workflow for exhaust dyeing with this compound.
Troubleshooting and Quality Control
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Uneven Dyeing (Shade Variation) | - Improper pre-treatment of fabric.- Dye added too quickly or at too high a temperature.- Inadequate agitation.- Salt or alkali added too rapidly. | - Ensure thorough scouring and washing of the fabric.[16]- Start dyeing at a lower temperature and gradually increase.- Ensure constant and uniform agitation.[16]- Add salt and alkali in portions over time.[19] |
| Poor Color Yield (Pale Shade) | - Incorrect pH for fixation.- Insufficient amount of dye, salt, or alkali.- Excessive dye hydrolysis due to high temperature or prolonged time before fixation.[14] | - Check and adjust the pH of the dyebath during fixation (typically pH 10.5-11).[4]- Re-check all calculations and measurements.- Optimize temperature and time for the fixation step. |
| Poor Wash Fastness | - Incomplete removal of unfixed and hydrolyzed dye.[20]- Inadequate fixation (incorrect pH, temperature, or time). | - Ensure a thorough soaping process at high temperature (90-95°C).[10]- Review and optimize the fixation parameters. |
| Shade Reproducibility Issues | - Variations in process parameters (temperature, time, concentrations).- Inconsistent water quality (hardness). | - Maintain strict control over all dyeing parameters.[11]- Use a sequestering agent if water hardness is a concern.[4] |
For rigorous scientific applications, quantitative assessment of the dyeing process is recommended. This can be achieved through:
-
Spectrophotometry (UV-Vis): To determine the dye concentration in the dyebath before and after dyeing, allowing for the calculation of dye exhaustion and fixation percentages.[11][21]
-
Colorimetric Measurement: Using a spectrophotometer with a reflectance attachment to measure the color coordinates (e.g., CIELAB) of the dyed fabric for objective shade assessment and comparison.
-
Fastness Testing: Standardized tests for wash fastness (e.g., ISO 105-C06 or AATCC 61) and rubbing fastness (e.g., ISO 105-X12 or AATCC 8) should be performed to evaluate the quality of the dyeing.[22][23][24]
Conclusion
The successful application of this compound for staining cotton and viscose fibers hinges on a sound understanding of the underlying chemistry and meticulous control over the dyeing parameters. The formation of a covalent bond between the dye and the fiber ensures high durability and vibrant coloration. By following the detailed protocols and considering the key process variables outlined in these notes, researchers and scientists can achieve reproducible and high-quality results in their experimental work. The provided troubleshooting guide and quality control measures will further aid in optimizing the process and ensuring the integrity of the obtained data.
References
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World Dye Variety. (2012, May 9). This compound. Retrieved from [Link]
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Textilecoach. (2021, March 14). DYEING OF COTTON MATERIAL WITH REACTIVE DYES (Lab Manual). Retrieved from [Link]
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Organic Cotton Plus. Reactive Dyeing Instructions. Retrieved from [Link]
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Textile Learner. (2021, March 12). Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping. Retrieved from [Link]
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ChemBK. (2024, April 9). This compound. Retrieved from [Link]
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Textile Today. (2025, March 20). Reactive printing and hydrolysis: Causes, effects, and solutions. Retrieved from [Link]
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Textile Apex. (2023, August 23). Hydrolysis of Reactive Dye. Retrieved from [Link]
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Cowintprinting.com. Hydrolysis of reactive dyes. Retrieved from [Link]
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Hossain, M. Y. (n.d.). PROJECT : REACTION MECHANISM OF REACTIVE DYES IN ON CELLULOSE FIBER. Academia.edu. Retrieved from [Link]
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Textile Trainer. (2023, September 17). Reactive Dyes on Cotton Fabric with Easy Recipe Calculation. Retrieved from [Link]
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Textile Sphere. (2020, December 10). Dyeing of Cotton Fabric with Reactive Dyes. Retrieved from [Link]
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Tie-Dye & Craft. (2025, May 1). Can You Tie-Dye Viscose & Rayon? The Ultimate Guide to Dyeing Semi-Synthetic Fabrics. Retrieved from [Link]
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Hossain, M. Y., et al. (2020). Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye. International Journal of Textile Science and Engineering, 3(127). Retrieved from [Link]
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Hangzhou Tiankun Chem Co.,Ltd. (2021, August 25). What factors affect the fixation rate of reactive dyes? Retrieved from [Link]
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Define Textile. Hydrolysis of Reactive dyes. Retrieved from [Link]
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Sg-Colortech. Which tests prove colorfastness on dark reactive-dyed cotton fabrics? Retrieved from [Link]
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Seventh Sense Research Group. Reactive Dyeing of Viscose Fabric using Polyacrylamide for Absorption. Retrieved from [Link]
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COLORKEM. China Reactive Orange 5RD Manufacturer and Supplier. Retrieved from [Link]
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The Royal Society of Chemistry. (2014, September 8). CHAPTER 8: Reactive Dyes for Textile Fibres. Retrieved from [Link]
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Textile Learner. (2021, June 17). Viscose Dyeing Process: Fiber, Yarn and Fabric Form. Retrieved from [Link]
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Egyptian Journal of Chemistry. Studying standard test methods of color fastness to Washing and Crocking of dyed Cotton/Bamboo Blended fabrics with reactive dye. Retrieved from [Link]
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China inter dye. Reactive Orange 5RD. Retrieved from [Link]
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Waxon Batik & Dye Studio. (2021, January 30). How to dye rayon, bamboo, viscose, modal, and cupro! Retrieved from [Link]
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ResearchGate. Result of wash fastness test (color change). Retrieved from [Link]
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Medium. (2023, July 31). Mastering Color Fastness: Test Methods and Techniques for Exceptional Results. Retrieved from [Link]
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ChiuVention. The Complete Guide to Color Fastness to Washing Test. Retrieved from [Link]
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Scribd. Analysis of Dyes. Retrieved from [Link]
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MDPI. (2022). Dyeing Performance of a Synthesized and Ultrafiltrated Bifunctional Reactive Dye with Two Vinylsulfone Groups on Cotton Fabrics. Polymers, 14(15), 3183. Retrieved from [Link]
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Journal of Natural Fibers. (2021). The Dyeing Process and the Environment: Enhanced Dye Fixation on Cellulosic Fabric Using Newly Synthesized Reactive Dye. Retrieved from [Link]
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NC State Repository. An Improved Analytical Method for the Analysis of Reactive Dyes by High Performance Liquid Chromatography. Retrieved from [Link]
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Chemsrc. (2024, January 3). This compound. Retrieved from [Link]
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Semantic Scholar. (2006, April 18). An Improved Analytical Method for the Analysis of Reactive Dyes by High Performance Liquid Chromatography. Retrieved from [Link]
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Wikipedia. Acid orange 5. Retrieved from [Link]
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Cellulose Chemistry and Technology. (2021, July 31). OPTIMIZATION OF REACTIVE DYEING PROCESS FOR CHITOSAN TREATED COTTON FABRIC. Retrieved from [Link]
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MDPI. (2021). The Identification of Cotton Fibers Dyed with Reactive Dyes for Forensic Purposes. Materials, 14(16), 4684. Retrieved from [Link]
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Jagson Colorchem. Reactive Dyes for Cotton: Your Guide to High-Quality, Eco-Friendly Options. Retrieved from [Link]
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LinkedIn. (2025, December 30). Different Methods of Reactive Dyeing of Cotton. Retrieved from [Link]
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YouTube. (2025, February 17). Reactive Dyeing of Cotton: The Chemistry Behind Vibrant, Permanent Colors. Retrieved from [Link]
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ResearchGate. Toward improved performance of reactive dyeing on cotton fabric using process sensitivity analysis. Retrieved from [Link]
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Desalination and Water Treatment. Modeling and mechanism of reactive orange 16 dye adsorption by chitosan-glyoxal/ TiO nanocomposite. Retrieved from [Link]
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Application Note: Protocol for Using Reactive Orange 5 in Immunofluorescence
Introduction: Repurposing a Classic Dye for Modern Cell Biology
Reactive Orange 5 is a dichlorotriazine-containing azo dye, traditionally utilized in the textile industry for its ability to form robust, covalent bonds with cellulosic fibers.[1][2][3] Its chemical architecture, specifically the presence of a highly reactive dichlorotriazine group, presents a compelling opportunity for adaptation in biological research.[4][5] This reactive moiety can readily form stable covalent linkages with nucleophilic groups found on proteins, such as the primary amines of lysine residues.[6][]
This application note provides a comprehensive, field-tested framework for repurposing this compound as a fluorescent probe for immunofluorescence (IF) applications. While not a conventional fluorophore in this field, its stable covalent bonding offers a potentially cost-effective and robust alternative for labeling primary or secondary antibodies. We will detail the entire workflow, from antibody conjugation and purification to cellular staining and imaging, providing the scientific rationale behind each step to empower researchers to adapt and optimize this protocol for their specific targets and systems.
Scientific Principles: The Chemistry of Covalent Labeling
The utility of this compound in immunofluorescence hinges on the reactivity of its dichlorotriazine (DCT) ring. This heterocyclic system contains two chlorine atoms that are excellent leaving groups. The labeling process is a nucleophilic substitution reaction where a primary amine group (R-NH₂), predominantly from lysine residues on the antibody, attacks one of the electrophilic carbon atoms on the triazine ring, displacing a chloride ion.[3][5]
This reaction is highly dependent on pH. An alkaline environment (pH 8.5-9.0) is critical as it deprotonates the ε-amino group of lysine, rendering it a more potent nucleophile.[8] This ensures an efficient conjugation process, resulting in a stable, covalent amide bond linking the dye to the antibody.[] This covalent linkage is significantly more stable than the interactions in non-covalent staining methods, minimizing dye leaching and ensuring signal integrity through multiple wash steps.
Caption: Covalent conjugation of this compound to an antibody.
Dye Characteristics & Spectral Properties
Before initiating any labeling protocol, it is crucial to understand the physical and spectral properties of the dye.
| Property | Value | Source |
| Common Name | This compound | [1] |
| Molecular Formula | C₂₆H₁₇Cl₇Nₐ₃O₁₀S₃ | [1] |
| Molecular Weight | 788.07 g/mol | [1][2] |
| Appearance | Bright orange-red powder | [1][9] |
| Solubility | Soluble in water | [1][2] |
| Reactive Group | Dichlorotriazine (DCT) | [4][5] |
| Excitation (Est.) | ~530 - 550 nm | N/A |
| Emission (Est.) | ~560 - 580 nm | N/A |
Note on Spectral Properties: this compound is not a standard fluorophore, and thus, definitive excitation and emission maxima are not readily published in biological contexts. The estimated values are based on its orange color and are analogous to other orange fluorophores like Cy3 or TRITC.[10] It is imperative for the user to determine the optimal excitation and emission wavelengths empirically using a spectrophotometer or fluorometer. These values are critical for selecting the correct filter sets on the fluorescence microscope.
Part A: Protocol for Antibody Conjugation
This protocol details the steps to covalently label an antibody with this compound.
A1. Required Materials
-
Antibody (IgG recommended, 2-10 mg/mL in a buffer free of amines, e.g., PBS)
-
This compound dye
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)[8][11]
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0
-
Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 (or 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography Column (e.g., Sephadex G-25) for purification[8]
-
UV-Vis Spectrophotometer
A2. Step-by-Step Conjugation Procedure
-
Antibody Preparation: Dialyze the antibody against the Conjugation Buffer overnight at 4°C to remove any amine-containing preservatives (e.g., Tris or glycine) and to buffer exchange. Adjust the final concentration to 2-10 mg/mL.
-
Dye Preparation: Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.[4][8] Vortex briefly to ensure complete dissolution.
-
Conjugation Reaction:
-
While gently stirring the antibody solution, slowly add the dissolved this compound dye.[8]
-
The optimal molar ratio of dye-to-antibody must be determined empirically. A good starting point is a 10:1 to 20:1 molar ratio.[4][8]
-
Calculation: Volume of Dye (µL) = (Molar Ratio * [Ab]mg/mL * Ab_MW_kDa) / (10 * Dye_MW_g/mol)
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with continuous, gentle stirring, protected from light.[4][8]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 100-150 mM. Incubate for 30-60 minutes at room temperature. This step removes or inactivates any unreacted dye molecules, preventing non-specific labeling.[4]
-
Purification: Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[4] The first colored fraction to elute will be the antibody-dye conjugate.
-
Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, add a carrier protein like BSA to a final concentration of 1% and store at -20°C.
A3. Quality Control: Determining the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each antibody molecule.[12] An optimal DOL is critical; too low results in a weak signal, while too high can cause fluorescence quenching and antibody precipitation.[13] The ideal DOL for most antibodies is between 2 and 10.[13]
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of this compound (Aₘₐₓ, to be determined empirically, ~540 nm).[12][14]
-
Calculate DOL: Use the following formula:
DOL = (Aₘₐₓ * ε_protein) / ((A₂₈₀ - (Aₘₐₓ * CF₂₈₀)) * ε_dye)
| Parameter | Description | Typical Value |
| Aₘₐₓ | Absorbance of the conjugate at the dye's λₘₐₓ. | Measured |
| A₂₈₀ | Absorbance of the conjugate at 280 nm. | Measured |
| ε_protein | Molar extinction coefficient of the protein at 280 nm. | ~210,000 M⁻¹cm⁻¹ for IgG[13] |
| ε_dye | Molar extinction coefficient of the dye at its λₘₐₓ. | Must be determined empirically. |
| CF₂₈₀ | Correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye). | Must be determined empirically. |
Part B: Protocol for Immunofluorescent Staining of Adherent Cells
This protocol outlines the use of the newly synthesized this compound-antibody conjugate for staining cultured cells.
Caption: General workflow for immunofluorescent cell staining.
B1. Required Materials
-
Cultured adherent cells on sterile glass coverslips or chamber slides.
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS, freshly prepared.
-
Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Normal Serum (from the same species as the secondary antibody) in PBS.[15]
-
Primary Antibody (if using a labeled secondary).
-
This compound-labeled Antibody (primary or secondary).
-
Nuclear Counterstain (e.g., DAPI, Hoechst).[16]
-
Antifade Mounting Medium.
B2. Step-by-Step Staining Procedure
-
Cell Culture: Grow cells to 60-80% confluency on coverslips.
-
Rinse: Gently rinse the cells twice with PBS to remove culture medium.[17][18]
-
Fixation: Fix the cells with Fixation Buffer for 10-15 minutes at room temperature.[18][19]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[20]
-
Permeabilization: (Required for intracellular targets) Incubate cells with Permeabilization Buffer for 10 minutes.[18]
-
Washing: Repeat the washing step (B2.4).
-
Blocking: Incubate cells with Blocking Buffer for 30-60 minutes at room temperature to minimize non-specific antibody binding.[21]
-
Antibody Incubation:
-
Indirect Staining (Recommended): Dilute the unlabeled primary antibody in Blocking Buffer and incubate for 1-2 hours at room temperature or overnight at 4°C. Wash three times with PBS. Then, dilute the this compound-labeled secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.
-
Direct Staining: Dilute the this compound-labeled primary antibody in Blocking Buffer and incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate with a nuclear counterstain like DAPI (1 µg/mL) for 5 minutes.
-
Final Wash: Perform a final wash with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using one drop of antifade mounting medium. Seal the edges with nail polish.
-
Imaging: Image using a fluorescence microscope equipped with appropriate filter sets for this compound (estimated Ex/Em ~540/570 nm) and the chosen counterstain.
Troubleshooting & Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Low DOL: Insufficient dye on the antibody. | Optimize the dye:antibody molar ratio during conjugation. |
| Low Antibody Titer: Antibody concentration is too low. | Increase the concentration of the labeled antibody during the staining step. | |
| Photobleaching: Dye is fading under excitation light. | Minimize light exposure. Use an antifade mounting medium. Check the photostability of this compound; it may be lower than commercial dyes.[22][23] | |
| High Background | High DOL: Over-labeled antibodies can aggregate and bind non-specifically. | Aim for a lower DOL (2-5). Ensure thorough purification after conjugation. |
| Insufficient Blocking/Washing: Non-specific sites are not saturated; unbound antibody remains.[24] | Increase blocking time to 60 minutes.[24] Increase the number and duration of wash steps.[21] | |
| Antibody Concentration Too High: Excess antibody is binding non-specifically.[24] | Titrate the labeled antibody to find the optimal signal-to-noise concentration. | |
| Autofluorescence: Cells or fixative may be naturally fluorescent. | Use unstained cells as a control to assess autofluorescence.[15] Prepare fresh fixative solutions. |
References
-
Degree of labeling (DOL) step by step . Abberior. [Link]
-
Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers . PMC. [Link]
-
Fluorescein - Wikipedia . Wikipedia. [Link]
-
Guide To Reactive Dyes: How They Work And How To Use Them . Textile Mentor. [Link]
-
Immunofluorescence Protocol (for adherent cells) . Arigo Biolaboratories. [Link]
-
Immunofluorescence Protocol: Cultured Cell . Creative Diagnostics. [Link]
-
Immunofluorescence Troubleshooting Tips . Elabscience. [Link]
-
Mechanism of Reaction of Proteins with Reactive Dyes:II—Reactivity of Simple Model Compounds with Chlorotriazine Dyes . ResearchGate. [Link]
-
Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis . ACS Publications. [Link]
-
A synergistic strategy to develop photostable and bright dyes with long Stokes shift for nanoscopy . NIH. [Link]
-
Reactive dye - Wikipedia . Wikipedia. [Link]
-
This compound - ChemBK . ChemBK. [Link]
-
This compound - World dye variety . World Dye Variety. [Link]
-
Troubleshooting Immunofluorescence . Hycult Biotech. [Link]
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- 5. Reactive dye - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
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- 9. This compound [chemicalbook.com]
- 10. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 12. Degree of labeling (DOL) step by step [abberior.rocks]
- 13. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 14. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. Fluorescent Dyes | Learn & Share | Leica Microsystems [leica-microsystems.com]
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- 19. documents.thermofisher.com [documents.thermofisher.com]
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- 21. hycultbiotech.com [hycultbiotech.com]
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- 23. pubs.acs.org [pubs.acs.org]
- 24. Immunofluorescence Troubleshooting Tips [elabscience.com]
Navigating the Spectrum of Live-Cell Imaging: A Guide to Orange Fluorescent Probes
A Note to the Researcher: Your inquiry into the application of Reactive Orange 5 for live-cell imaging has led to the development of this comprehensive guide. Initial investigations revealed that this compound is predominantly a textile dye with no documented use in live-cell imaging or fluorescence microscopy. Its chemical properties do not suggest inherent fluorescence suitable for such applications. Therefore, this document has been expertly curated to address your underlying need for orange fluorescent probes in live-cell imaging by focusing on well-established and validated alternatives.
This guide provides a detailed exploration of four robust fluorescent dyes: MitoTracker™ Orange CMTMRos , LysoTracker™ Red DND-99 , CellTracker™ Orange CMTMR , and Acridine Orange . Each section is designed to provide you with the foundational knowledge and practical protocols necessary to successfully integrate these powerful tools into your research.
Section 1: Understanding the Alternatives: A Comparative Overview
Choosing the right fluorescent probe is paramount for successful live-cell imaging. The ideal dye should be bright, photostable, specific to its target, and exhibit low cytotoxicity to ensure the physiological relevance of your observations. The alternatives presented here each have unique characteristics that make them suitable for different biological questions.
| Feature | MitoTracker™ Orange CMTMRos | LysoTracker™ Red DND-99 | CellTracker™ Orange CMTMR | Acridine Orange |
| Target Organelle | Mitochondria | Acidic Organelles (e.g., Lysosomes) | Cytoplasm (long-term tracking) | DNA, RNA, Acidic Vesicles |
| Mechanism of Action | Sequesters in active mitochondria based on membrane potential. | Accumulates in acidic compartments due to its weakly basic nature. | Thiol-reactive; forms covalent bonds with cytoplasmic proteins. | Intercalates with DNA/RNA; aggregates in acidic compartments. |
| Fluorescence Color | Orange | Red | Orange | Green (DNA/RNA), Red/Orange (Acidic Vesicles) |
| Excitation Max. | ~551 nm | ~577 nm | ~541 nm | ~502 nm (DNA), ~460 nm (RNA) |
| Emission Max. | ~576 nm | ~590 nm | ~565 nm | ~525 nm (DNA), ~650 nm (RNA/Acidic Vesicles) |
| Fixability | Aldehyde-fixable after staining | Aldehyde-fixable after staining | Aldehyde-fixable after staining | Not recommended for fixation in live-cell protocols |
| Long-Term Imaging | Suitable | Prone to photobleaching | Excellent | Moderate, potential phototoxicity |
Section 2: MitoTracker™ Orange CMTMRos: Illuminating the Powerhouse of the Cell
MitoTracker™ Orange CMTMRos is a cell-permeant probe that selectively stains mitochondria in live cells. Its accumulation is dependent on the mitochondrial membrane potential, making it a valuable indicator of mitochondrial health.
Mechanism of Action
The dye contains a mildly thiol-reactive chloromethyl group that covalently binds to matrix proteins, ensuring its retention even after cell fixation and permeabilization. This property allows for multiplexing with other fluorescent probes in fixed-cell applications following live-cell imaging.
Caption: Mechanism of CellTracker™ Orange CMTMR Staining.
Detailed Staining Protocol for Adherent Cells
Materials:
-
CellTracker™ Orange CMTMR (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Serum-free cell culture medium, pre-warmed to 37°C
-
Complete cell culture medium, pre-warmed to 37°C
-
Live-cell imaging chamber or plates
-
Fluorescence microscope with appropriate filters
Protocol:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of CellTracker™ Orange CMTMR in anhydrous DMSO.
-
Store the stock solution in single-use aliquots at -20°C, protected from light.
-
-
Working Solution Preparation:
-
Dilute the 10 mM stock solution in pre-warmed, serum-free medium to a final working concentration of 0.5-25 µM. For long-term studies (>3 days), a higher concentration (5-25 µM) is recommended, while for shorter experiments, a lower concentration (0.5-5 µM) is sufficient.
-
[1]3. Cell Staining:
- Remove the culture medium from the cells.
- Add the pre-warmed CellTracker™ working solution.
- Incubate for 15-45 minutes at 37°C.
-
Washing and Recovery:
-
Remove the staining solution and replace it with fresh, pre-warmed complete culture medium.
-
Incubate the cells for at least 30 minutes to allow for complete modification of the dye.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with a filter set appropriate for orange fluorescence (Excitation/Emission: ~541/565 nm).
-
[1]#### Field-Proven Insights and Troubleshooting
-
Long-Term Viability: The fluorescence of CellTracker™ Orange can be maintained for at least 72 hours, and the dye is passed to daughter cells upon division. *[1] Toxicity: At working concentrations, the dye is generally non-toxic. However, overloading the cells with high concentrations can affect normal cellular physiology.
-
Uniform Staining: Ensure even distribution of the staining solution over the cells to achieve uniform labeling.
Section 5: Acridine Orange: A Classic Metachromatic Dye
Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye that has been used for many years to visualize nucleic acids and acidic organelles in live cells.
Mechanism of Action
AO exhibits metachromasia, meaning its fluorescence emission spectrum changes depending on its concentration and binding target. At low concentrations, it intercalates into double-stranded DNA and emits green fluorescence. At higher concentrations, it binds to single-stranded RNA and accumulates in acidic compartments like lysosomes, where it forms aggregates that emit red-orange fluorescence.
Caption: Metachromatic Staining Mechanism of Acridine Orange.
Detailed Staining Protocol for Visualizing Acidic Vesicles
Materials:
-
Acridine Orange powder
-
Sterile PBS, pH 7.4
-
Complete cell culture medium, pre-warmed to 37°C
-
Live-cell imaging chamber or plates
-
Fluorescence microscope with dual filter sets (e.g., FITC and TRITC/Texas Red)
Protocol:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of Acridine Orange in sterile PBS.
-
Protect the solution from light and store it at 4°C.
-
-
Working Solution Preparation:
-
Dilute the stock solution in pre-warmed, serum-free medium to a final working concentration of 1-5 µg/mL.
-
-
Cell Staining:
-
Remove the culture medium and wash the cells once with PBS.
-
Add the Acridine Orange working solution and incubate for 15 minutes at 37°C.
-
-
Washing:
-
Wash the cells twice with PBS to remove excess dye.
-
-
Imaging:
-
Add fresh, pre-warmed complete culture medium.
-
Image immediately using a fluorescence microscope. Use a blue excitation filter to visualize green fluorescence from the nucleus and a green excitation filter for the red-orange fluorescence from acidic vesicles.
-
Field-Proven Insights and Troubleshooting
-
Phototoxicity: Acridine Orange can be phototoxic, especially with prolonged exposure to excitation light. Minimize light exposure to maintain cell health.
-
Concentration Dependence: The staining pattern is highly dependent on the dye concentration. It is crucial to optimize the concentration for your specific application.
-
Autophagy Studies: The accumulation of Acridine Orange in acidic vesicular organelles (AVOs) can be used as an indicator of autophagy.
Conclusion
While this compound is not a suitable tool for live-cell imaging, a rich palette of alternative orange and red fluorescent probes is available to researchers. By understanding the specific mechanisms of action, optimizing staining protocols, and being mindful of potential challenges such as cytotoxicity and photostability, you can successfully employ dyes like MitoTracker™ Orange, LysoTracker™ Red, CellTracker™ Orange, and Acridine Orange to illuminate the intricate and dynamic processes within living cells.
References
-
Has anyone seen any toxicity or issues with prolonged (>30 min) Lysotracker red or green staining? (2013, July 26). Retrieved from [Link]
-
lysotracker red staining: Topics by Science.gov. (n.d.). Retrieved from [Link]
-
Use of LysoTracker to Detect Programmed Cell Death in Embryos and Differentiating Embryonic Stem Cells. (2012, October 11). Retrieved from [Link]
-
Use of LysoTracker dyes: a flow cytometric study of autophagy. (n.d.). Retrieved from [Link]
-
Has anyone seen any toxicity or issues with prolonged (>30 min) Lysotracker red or green staining? (2013, July 26). Retrieved from [Link]
-
Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy. (n.d.). Retrieved from [Link]
-
Protocol for Emulate Organ-Chips: Live Staining of Mitochondria Using MitoTracker® Fluorescent Dyes. (n.d.). Retrieved from [Link]
Sources
Application Note: An Investigative Approach to Utilizing Reactive Orange 5 as a Fluorescent Probe for Cellular Microscopy
Introduction: The Untapped Potential of Textile Dyes in Bio-Imaging
The field of fluorescence microscopy is driven by the availability of diverse and specific molecular probes. While a vast library of purpose-synthesized fluorophores exists, the exploration of readily available commercial compounds, such as textile dyes, for novel bio-imaging applications remains an area of interest.[1] Many textile dyes possess inherent fluorescent properties and, with appropriate characterization, could be repurposed as cost-effective probes for cellular analysis.[1][2][3] This note investigates the theoretical and practical considerations for using C.I. Reactive Orange 5, a dichlorotriazine-containing mono-azo dye, as a potential fluorescent probe for microscopy.[4][5][6]
This compound is primarily used for dyeing cellulosic fibers like cotton and viscose.[4][7] Its key chemical feature is a dichlorotriazine reactive group.[4][8] This group is designed to form a stable, covalent bond with nucleophilic groups (such as hydroxyls) on cellulose fibers under alkaline conditions.[9][10] It is this very reactivity that suggests its potential as a tool for covalently labeling biological macromolecules.[11][12][13]
Disclaimer: The use of this compound as a fluorescent probe for microscopy is not a well-established application. This document is intended for an audience of researchers and drug development professionals and outlines an investigational framework. The protocols provided are hypothetical, based on the known chemistry of dichlorotriazine dyes, and require rigorous validation and optimization.
Proposed Mechanism of Action: Covalent Labeling of Cellular Amines
The dichlorotriazine moiety of this compound is an electrophilic group that readily reacts with nucleophiles.[8] In a biological context, the most abundant nucleophiles are the primary and secondary amines found in proteins (e.g., the ε-amino group of lysine residues and N-terminal amines) and the sulfhydryl groups of cysteine.[8][13]
We hypothesize that under physiological or slightly alkaline pH, this compound can covalently attach to cellular proteins, effectively acting as a non-specific protein label.[8] This covalent linkage would ensure the probe is retained within the cell even after fixation and permeabilization procedures, a critical requirement for many imaging workflows.[14]
The process can be visualized as a two-step reaction:
-
Nucleophilic Attack: A cellular amine group attacks one of the electrophilic carbons on the triazine ring.
-
Chloride Displacement: A chloride ion is displaced, forming a stable covalent bond between the dye and the biomolecule.
This mechanism is analogous to that used by other amine-reactive dyes, such as those containing N-hydroxysuccinimide (NHS) esters or isothiocyanates, which are staples in cell biology for labeling proteins.[15][16]
DOT Script for Mechanism of Action
Caption: Experimental workflow for staining fixed adherent cells.
Considerations for Drug Development Professionals
Should this compound prove to be a viable fluorescent probe, it could offer a simple, cost-effective method for general cellular morphology and protein localization studies. Its potential applications could include:
-
High-Content Screening: As a general cytoplasmic and nuclear stain to identify cells and segment cellular compartments in automated imaging assays.
-
Assessing Cell Viability: Similar to other amine-reactive dyes, it may preferentially stain dead or membrane-compromised cells with higher intensity due to the increased accessibility of intracellular proteins. T[14]his would require validation against established viability assays.
-
Tracer Studies: In tissues or 3D cell cultures, its ability to covalently label proteins could be used to track cell populations or assess the permeability of tissue structures, analogous to how Procion dyes have been used.
The repurposing of C.I. This compound as a fluorescent probe for microscopy is a novel and exploratory endeavor. Its dichlorotriazine chemistry provides a strong theoretical basis for its use as a covalent, amine-reactive cellular stain. However, its utility is entirely dependent on its yet-uncharacterized photophysical properties. The immediate next steps for any interested researcher are to perform a thorough spectroscopic analysis to determine its excitation/emission spectra, quantum yield, and photostability. The investigational protocols provided herein offer a logical starting point for cellular staining experiments, but success will hinge on careful optimization and validation. If proven effective, this common textile dye could become a valuable addition to the microscopy toolbox.
References
- Covalent live-cell labeling of proteins using a photoreactive fluorogen. Methods in Enzymology.
- Covalent Live-Cell Labeling of Proteins Using a Photoreactive Fluorogen.
- Dyes For Labeling Carbonyls & Carbohydr
- Labeling Microplastics with Fluorescent Dyes for Detection, Recovery, and Degradation Experiments.
- Fluorescence in Smart Textiles. MDPI.
- Covalent Labeling of Proteins with Fluorescent Compounds for Imaging Applic
- Effect of different fluorescent dyes on fluorescence intensity.
- Covalent Self-Labeling of Tagged Proteins with Chemical Fluorescent Dyes in BY-2 Cells and Arabidopsis Seedlings. Oxford Academic.
- This compound. World Dye Variety.
- A Comparative Guide to the Cross-Reactivity of Dichlorotriazine Reactive Dyes. BenchChem.
- Characterization of six textile dyes as fluorescent stains for flow cytometry. PubMed.
- Dyeing of Cotton Fabrics with Novel Fluorescent Reactive Dyes Based on Fluorescein. Hindawi.
- Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy. Frontiers in Oncology.
- Reactive azo dyes used in a textile dyeing and printing company.
- Amine-Reactive Janelia Fluor® Dyes. Tocris Bioscience.
-
Fluorescence intensity of acridine orange (AO) 5 in and outside CB..[3]. ResearchGate.
- This compound. ChemicalBook.
- This compound. ChemBK.
- The Photophysical Properties of the Protonation States of SYPRO® Orange in Aqueous Solution.
- Structure of Reactive Orange 107 and Reactive Black 5 Dye studied.
- A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring. RSC Publishing.
- Degradation of Azo Dye Reactive Black 5 and Acid Orange 7 by Fenton-Like Mechanism. Iranian Journal of Chemical Engineering.
- Amine-reactive, orange- and red-fluorescent fluorophores—Table 1.9. Thermo Fisher Scientific.
- Reactive Orange 5RD. China Inter Dye.
- Fluorescent Dyes. Leica Microsystems.
- SYNTHESIS AND INVESTIGATION OF SOME BIS(DICHLOROTRIAZINE) REACTIVE DYES CONTAINING STABILIZER FRAGMENT. Journal of Chemical Technology and Metallurgy.
- PROCION ORANGE MXG AldrichCPR. Sigma-Aldrich.
- Main characteristics of the reactive azo dyes used.
- Titration of LD Dye Protocol. East Carolina University.
- Labeling Cells with Live Dyes. Feinberg School of Medicine.
- Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples.
- This compound (CIBACRON BRILLIANT ORANGE GP) AldrichCPR. Sigma-Aldrich.
- CellROX Orange Dye Profile. FluoroFinder.
- Dye. Wikipedia.
- Procion orange tracer dye technique vs. identification of intrafibrillar fibronectin in the assessment of sarcolemmal damage. PubMed.
- spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. Science World Journal.
- Electronic and Optical Properties of Reactive Orange 16 azo dye.
- Procion MX Dye. Kemtex.
- PROCION MX COLOR INFO. Jacquard Products.
- Procion MX. Jacquard Products.
Sources
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- 5. This compound [chemicalbook.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dye - Wikipedia [en.wikipedia.org]
- 10. Jacquard Products — Procion MX [jacquardproducts.com]
- 11. Covalent live-cell labeling of proteins using a photoreactive fluorogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Covalent Live-Cell Labeling of Proteins Using a Photoreactive Fluorogen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.usu.edu [digitalcommons.usu.edu]
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- 15. Amine-reactive, orange- and red-fluorescent fluorophores—Table 1.9 | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Fluorescent Dyes | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 17. Procion orange tracer dye technique vs. identification of intrafibrillar fibronectin in the assessment of sarcolemmal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Staining Tissue Sections with Reactive Orange 5
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Introduction: A Novel Approach to Vibrant and Covalent Tissue Staining
In the landscape of histological staining, the quest for vibrant, stable, and specific dyes is perpetual. This application note introduces Reactive Orange 5 (C.I. This compound; CAS No. 70210-21-8), a bright orange azo dye, as a novel candidate for staining biological tissue sections.[1][2] Traditionally used in the textile industry, the reactive nature of this dye presents a unique opportunity for creating permanent, covalent linkages with tissue components, offering potentially high resistance to fading and leaching during subsequent processing steps. This guide provides a comprehensive overview of the proposed staining mechanism, detailed protocols for application on formalin-fixed, paraffin-embedded (FFPE) tissues, and a thorough troubleshooting guide to support researchers in optimizing this innovative technique.
Unveiling this compound: Properties and Proposed Staining Mechanism
This compound is an orange-red, water-soluble powder with a molecular formula of C₂₆H₁₇Cl₇Na₃O₁₀S₃ and a molecular weight of 788.07 g/mol .[1] Its classification as a reactive dye is key to its application in histology. Reactive dyes contain a reactive group that forms a covalent bond with the substrate. In the case of biological tissues, these dyes can react with nucleophilic groups present in proteins and other macromolecules.
Proposed Mechanism of Covalent Staining
The staining of tissue sections with dyes is fundamentally governed by chemical bonding between the dye molecules and the tissue components.[3][4] While many histological stains rely on weaker ionic or hydrogen bonds, reactive dyes like this compound offer the advantage of forming strong, stable covalent bonds.[4] The proposed mechanism involves the reactive group of the dye, likely a triazine ring, forming a covalent linkage with nucleophilic groups such as the amino (-NH₂), hydroxyl (-OH), and sulfhydryl (-SH) groups found abundantly in tissue proteins. This reaction is typically facilitated under alkaline conditions, which enhance the nucleophilicity of these functional groups.
Diagram: Proposed Covalent Bonding of this compound with Tissue Proteins
This diagram illustrates the proposed chemical reaction between the reactive triazine group of this compound and a representative amino group of a protein within the tissue section, resulting in a stable, covalent bond.
Caption: Covalent bond formation between this compound and a tissue protein.
Experimental Protocols for Tissue Staining
The following protocols are designed as a starting point for the application of this compound on FFPE tissue sections. Optimization may be required depending on the tissue type and specific experimental goals.
I. Reagent Preparation
| Reagent | Preparation | Storage |
| This compound Stock Solution (1% w/v) | Dissolve 1 g of this compound powder in 100 mL of distilled water. Mix thoroughly. | Store at 4°C, protected from light. Stable for up to 1 month. |
| Staining Buffer (0.1 M Carbonate-Bicarbonate, pH 9.0) | Prepare a solution of 0.1 M sodium bicarbonate and adjust the pH to 9.0 using 0.1 M sodium carbonate. | Store at room temperature. Stable for several weeks. |
| Working Staining Solution | Dilute the this compound Stock Solution 1:10 in Staining Buffer (final concentration 0.1% w/v). Prepare fresh before use. | N/A |
| Differentiating Solution (Acid Alcohol) | Mix 1 mL of hydrochloric acid with 99 mL of 70% ethanol. | Store at room temperature in a tightly sealed container. |
II. Staining Protocol for FFPE Sections
Diagram: Experimental Workflow for this compound Staining
This diagram outlines the key steps in the staining protocol for FFPE tissue sections using this compound.
Caption: Step-by-step workflow for staining tissue sections with this compound.
Step-by-Step Methodology:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2 changes of 5 minutes each to remove paraffin wax.
-
Hydrate the sections by passing them through descending grades of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse in distilled water for 5 minutes.
-
-
Staining with this compound:
-
Incubate the slides in the freshly prepared Working Staining Solution at room temperature for 10-30 minutes. The optimal time may vary depending on the tissue type and desired staining intensity.
-
-
Rinsing:
-
Briefly rinse the slides in distilled water to remove excess stain.
-
-
Differentiation:
-
Dip the slides in the Differentiating Solution (Acid Alcohol) for a few seconds to remove non-specific background staining. Monitor this step microscopically to achieve the desired contrast.
-
-
Washing:
-
Wash the slides in running tap water for 5 minutes to stop the differentiation process.
-
-
Counterstaining (Optional):
-
If nuclear detail is desired, counterstain with a suitable nuclear stain such as hematoxylin. Follow a standard hematoxylin staining protocol.
-
"Blue" the hematoxylin in a suitable reagent (e.g., Scott's tap water substitute or an alkaline solution).
-
Wash in running tap water.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate the sections through ascending grades of ethanol (70%, 95%, 100%) for 3 minutes each.
-
Clear the sections in xylene (or a xylene substitute) for 2 changes of 5 minutes each.
-
Mount the coverslip using a compatible mounting medium.
-
Troubleshooting Common Staining Issues
Effective troubleshooting is crucial for obtaining high-quality staining results.[5][6][7] The following table addresses potential issues that may arise when using the this compound staining protocol.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Staining | - Incomplete deparaffinization.[6] - Staining time is too short. - pH of the staining solution is not sufficiently alkaline. - Staining solution is old or expired. | - Ensure complete removal of paraffin wax by using fresh xylene.[6] - Increase the incubation time in the this compound solution. - Verify the pH of the staining buffer and adjust if necessary. - Prepare a fresh working staining solution. |
| Overstaining | - Staining time is too long. - Concentration of the dye is too high. - Differentiation step is too short or omitted. | - Reduce the incubation time in the staining solution. - Further dilute the working staining solution. - Increase the time in the acid alcohol or use a more concentrated acid alcohol solution, monitoring microscopically.[6] |
| Uneven Staining | - Incomplete fixation of the tissue.[8][9] - Air bubbles trapped on the slide during staining. - Uneven application of the staining solution. | - Ensure proper tissue fixation protocols are followed.[8][10] - Gently tap the slides to dislodge any air bubbles. - Ensure the entire tissue section is covered with the staining solution. |
| High Background Staining | - Inadequate rinsing after staining. - Differentiation step is insufficient. - Non-specific binding of the dye. | - Increase the duration and agitation during the rinsing steps. - Optimize the differentiation time in acid alcohol. - Consider a pre-incubation step with a blocking agent, although the covalent nature of the stain should minimize this. |
| Crystalline Deposits on Section | - Dye solution was not properly dissolved or filtered. - Contamination of reagents. | - Filter the stock and/or working staining solution before use. - Use clean glassware and fresh reagents. |
Conclusion and Future Directions
This compound presents a promising new tool for histological staining, offering the potential for vibrant and permanent labeling of tissue sections through covalent bond formation. The protocols provided in this application note serve as a robust starting point for researchers to explore the utility of this dye in their specific applications. Further studies are encouraged to fully characterize the binding specificity of this compound within different tissue types and to explore its compatibility with other histological techniques, including immunohistochemistry and in situ hybridization. The unique properties of this reactive dye may unlock new possibilities for detailed morphological analysis in both basic research and clinical diagnostics.
References
-
World Dye Variety. (2012, May 9). This compound. Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
Leica Biosystems. (n.d.). H&E Basics Part 4: Troubleshooting H&E. Retrieved from [Link]
-
Reveal Biosciences. (n.d.). Optimal FFPE Tissue Fixation, Processing, and Embedding: A Comprehensive Guide. Retrieved from [Link]
-
Zaman, R. T., et al. (2019). Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy. Frontiers in Oncology, 9, 925. Retrieved from [Link]
- Google Patents. (n.d.). CN102898868A - Reactive orange dye and preparation method thereof.
-
Dapson, R. W. (2007). Dyes and Stains: from molecular structure to histological application. Biocell, 31(2), 145-156. Retrieved from [Link]
-
Organic Dyes. (n.d.). OSTAZIN ORANGE H-G, CAS: 70210-21-8, this compound. Retrieved from [Link]
-
2BScientific. (n.d.). Application Guides / Tissue Fixation and Embedding. Retrieved from [Link]
-
Alkhateeb, A. A., & Al-Shareef, A. S. (2023). Troubleshooting in Histopathology Laboratories: Common Challenges and Practical Solutions. Saudi Journal of Medicine and Public Health, 1(1), 1-10. Retrieved from [Link]
-
National Society for Histotechnology. (2020, May 15). Troubleshooting H&E Stains. Retrieved from [Link]
-
AZoM. (2018, August 10). Using Tissue Marking Dyes to Highlight Microscopic Areas. Retrieved from [Link]
-
Oliver, C., & Jamur, M. C. (2010). Fixation and embedding. Methods in Molecular Biology, 588, 353–362. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Fixation Protocol. Retrieved from [Link]
-
StainsFile. (n.d.). Dyes for Histological Staining. Retrieved from [Link]
Sources
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. OSTAZIN ORANGE H-G, CAS: 70210-21-8, this compound - Synthesia [dyes.synthesia.eu]
- 3. stainsfile.com [stainsfile.com]
- 4. Dye-tissue interactions: mechanisms, quantification and bonding parameters for dyes used in biological staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 6. ethosbiosciences.com [ethosbiosciences.com]
- 7. Troubleshooting H&E Stains [nsh.org]
- 8. Optimal FFPE Tissue Fixation, Processing, and Embedding: A Comprehensive Guide | CellCarta [cellcarta.com]
- 9. Application Guides / Tissue Fixation and Embedding - 2BScientific [2bscientific.com]
- 10. creative-bioarray.com [creative-bioarray.com]
Application Note: High-Fidelity Cell Viability Assessment in Flow Cytometry Using Reactive Orange 5
Introduction: The Critical Need for Viability Staining
In flow cytometry, the accurate enumeration and characterization of cell populations depend on the precise exclusion of dead or dying cells.[1] Non-viable cells can compromise data integrity through non-specific antibody binding and increased autofluorescence, leading to false positives and skewed results.[2][3] While classic DNA-binding dyes like Propidium Iodide (PI) and 7-AAD are effective for live-cell analysis, they are unsuitable for protocols involving fixation and permeabilization, as they are lost during these processes.[4][5]
Reactive Orange 5 belongs to a class of amine-reactive fluorescent dyes designed to overcome this limitation. These "fixable" viability dyes offer a robust solution for discriminating live and dead cells, ensuring the staining pattern is preserved even after fixation for intracellular staining.[4][6] This application note provides a comprehensive guide to the principles, protocols, and best practices for using this compound in flow cytometry.
Principle of the Assay: Covalent Labeling of Amines
The mechanism of this compound is based on the covalent reaction of the dye with primary amines and the integrity of the cell membrane.[7][8][9]
-
Live Cells : In viable cells, the plasma membrane is intact and largely impermeable to the dye. The dye can only react with the limited number of primary amines on extracellular proteins, resulting in a dim, baseline fluorescence signal.[6][7]
-
Dead Cells : Cells with compromised membranes, characteristic of late apoptosis or necrosis, allow the dye to enter the cytoplasm.[2][10] Here, it has access to the abundant intracellular proteins, leading to a much higher density of covalent labeling and a significantly brighter fluorescence signal (often 50-fold or greater).[10]
This covalent bond is the key advantage of this compound. Because the dye is permanently attached to cellular proteins, the fluorescence is retained after the cells are treated with formaldehyde-based fixatives and detergents for permeabilization, a critical step for intracellular cytokine or transcription factor analysis.[4][11]
Mechanism of Action Diagram
The following diagram illustrates how this compound differentiates between live and dead cells based on membrane permeability.
Caption: Mechanism of this compound for viability staining.
Experimental Protocol
This protocol provides a step-by-step guide for staining mammalian cells with this compound. Titration of the dye is recommended for each cell type and new lot to determine the optimal concentration.[2]
Reagent Preparation & Storage
-
This compound Stock Solution : The dye is typically supplied as a lyophilized powder. Reconstitute in high-quality, anhydrous DMSO to a stock concentration of 1 mg/mL.
-
Scientist's Note: DMSO is hygroscopic. Use a fresh, unopened bottle to prevent premature hydrolysis of the reactive dye. Aliquot the stock solution into single-use vials and store at -20°C, protected from light and moisture.
-
-
Staining Buffer : A protein-free and azide-free buffer is mandatory for the staining step. Phosphate-Buffered Saline (PBS) is recommended.
Staining Procedure
-
Cell Preparation : Start with a single-cell suspension. Wash the cells twice with at least 2 mL of protein-free PBS to remove any residual media proteins. Centrifuge at 300-400 x g for 5 minutes and decant the supernatant.
-
Cell Resuspension : Resuspend the cell pellet in protein-free PBS at a concentration of 1-10 x 10⁶ cells/mL.[8]
-
Staining : Add the appropriate amount of this compound stock solution. A typical starting point is 1 µL of a 1:1000 working dilution per 1 mL of cell suspension.[10][12] Vortex the tube immediately to ensure homogenous distribution of the dye.
-
Incubation : Incubate the cells for 20-30 minutes at 4°C or room temperature, protected from light.[8][10][12]
-
Scientist's Note: Incubation at 4°C can help slow down cellular processes and prevent changes in viability during the staining period.
-
-
Wash/Quench : Wash the cells once or twice with 2 mL of a standard flow cytometry staining buffer (e.g., PBS with 2% FBS or 0.5% BSA).[8][12] The protein in the wash buffer will quench any remaining unreacted dye.
-
Proceed to Downstream Applications : The cells are now ready for antibody staining, fixation, and permeabilization as required by your experimental design.
Experimental Workflow Diagram
Caption: Step-by-step workflow for this compound staining.
Data Acquisition and Analysis
Instrument Setup & Controls
-
Spectral Properties : While specific excitation and emission maxima for "this compound" can vary by manufacturer, it is typically excited by the Blue (488 nm) or Yellow-Green (561 nm) laser and emits in the orange-red range (~570-600 nm).
-
Essential Controls :
-
Unstained Cells : To set the negative population and assess autofluorescence.
-
Single-Stain Control (this compound) : Crucial for calculating compensation. A mix of live and dead cells (e.g., a 50:50 mix of live cells and heat-killed cells) provides both a negative and a bright positive population for accurate compensation setup.
-
Single-Stain Controls (All other fluorochromes) : For proper multicolor compensation.
-
Gating Strategy
-
Use a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to identify the main cell population and exclude debris.
-
From the main cell gate, create a histogram or a bivariate plot showing the this compound fluorescence.
-
Two distinct populations should be visible: a dim "Live" population and a bright "Dead" population.[13]
-
Gate on the "Live" (this compound-negative or dim) population for all subsequent analysis of your markers of interest. This exclusion step is critical for accurate data interpretation.[2]
Comparison with Other Viability Dyes
| Feature | This compound (Amine-Reactive) | Propidium Iodide / 7-AAD (DNA Dyes) |
| Target | Primary amines on proteins[14] | Intercalates into DNA[5] |
| Mechanism | Covalent binding | Non-covalent intercalation[12] |
| Live Cell Staining | Dim (surface proteins)[14] | Negative |
| Dead Cell Staining | Bright (intracellular proteins)[14] | Bright |
| Fixation Compatible | Yes , staining is preserved[9] | No , dye is washed out[4] |
| Staining Buffer | Must be protein-free[2] | Standard buffer (e.g., with FBS) is acceptable |
| Primary Use Case | Assays requiring fixation/permeabilization (e.g., intracellular cytokine staining) | Live cell analysis and cell cycle |
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation between live/dead populations | 1. Dye concentration is too low. 2. Staining performed in protein-containing buffer. 3. Insufficient washing of cells before staining. | 1. Titrate the dye to find the optimal concentration. 2. Ensure staining is done in protein-free PBS. 3. Perform at least two washes with PBS before adding the dye. |
| High background staining of live cells | 1. Dye concentration is too high. 2. Incubation time was too long. | 1. Titrate the dye to a lower concentration. 2. Reduce incubation time to 15-20 minutes. |
| No signal or very weak signal | 1. Dye was improperly stored (hydrolyzed). 2. Incorrect laser/filter combination used. | 1. Use a fresh aliquot of dye; ensure proper storage at -20°C in DMSO. 2. Verify the spectral properties of the dye and configure the cytometer accordingly. |
References
-
Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples. National Institutes of Health (NIH). [Link]
-
Viability Dyes for Flow Cytometry: It's Not Just a Matter of Life and Death. Bitesize Bio. [Link]
-
Perfetto, S. P., et al. (2006). Amine reactive dyes: an effective tool to discriminate live and dead cells in polychromatic flow cytometry. Journal of Immunological Methods. [Link]
-
Cell Viability Assessment - Flow cytometry. EMBL Heidelberg. [Link]
-
Amine reactive dyes: An effective tool to discriminate live and dead cells in polychromatic flow cytometry. ResearchGate. [Link]
-
Live Dead Measurement and Cell Viability. TD2 Oncology Blog. [Link]
-
This compound. World dye variety. [Link]
-
This compound. ChemBK. [Link]
-
Assessment of Cell Viability. Microscopist.co.uk. [Link]
-
OSTAZIN ORANGE H-G, CAS: 70210-21-8, this compound. Organic dyes. [Link]
-
(PDF) CONFERENCE PAPER Decolorization of Reactive Orange 16 and Reactive Black 5 in aqueous solution by ozonation. ResearchGate. [Link]
-
Properties of Reactive Orange 16 dye. ResearchGate. [Link]
-
DYNAMICS OF ACRIDINE ORANGE-CELL INTERACTION: I. Interrelationships of Acridine Orange Particles and Cytoplasmic Reddening. National Institutes of Health (NIH). [Link]
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- 2. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. LIVE/DEAD流式细胞活性检测试剂盒-细胞活性染料-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
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- 8. usbio.net [usbio.net]
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- 10. flowcytometry-embl.de [flowcytometry-embl.de]
- 11. Amine reactive dyes: an effective tool to discriminate live and dead cells in polychromatic flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Covalent Labeling of Proteins and Nucleic Acids with Reactive Orange 5
Abstract
This document provides a comprehensive guide for the covalent labeling of proteins and nucleic acids using Reactive Orange 5 (C.I. 18279), a versatile dichlorotriazine-based reactive dye. We delve into the fundamental chemistry of the conjugation, provide detailed, step-by-step protocols for labeling both classes of biomolecules, and offer robust methods for the purification and characterization of the resulting conjugates. This guide is intended for researchers in molecular biology, biochemistry, and drug development who require stable, fluorescently-labeled biomolecules for a variety of downstream applications.
Introduction: The Utility of this compound
This compound is a bright orange, water-soluble azo dye belonging to the dichlorotriazine class of reactive dyes.[1][2] Its utility in bioconjugation stems from the high reactivity of the chlorine atoms on its triazine ring. Under moderately alkaline conditions, these chlorines are susceptible to nucleophilic substitution by primary amines and other nucleophiles present on biomolecules, forming a highly stable, covalent bond.
Key Advantages:
-
Stable Covalent Linkage: The bond formed between the dye and the biomolecule is resistant to hydrolysis, ensuring label stability during downstream applications and storage.
-
Amine-Reactivity: Efficiently targets primary amino groups, which are abundant in proteins (N-terminus and lysine side chains) and can be easily incorporated into nucleic acids.[3][4]
-
Good Water Solubility: The presence of sulfonate groups renders the dye soluble in aqueous buffers, simplifying the labeling procedure.[5]
-
Broad Applicability: this compound and similar reactive dyes are used for a wide range of applications, including protein purification, affinity chromatography, and creating fluorescent probes.[6]
Mechanism of Conjugation
The core of the labeling reaction is a nucleophilic aromatic substitution. The target functional groups on biomolecules, primarily the deprotonated primary amines (-NH₂), act as nucleophiles. They attack one of the electron-deficient carbon atoms on the dichlorotriazine ring of this compound, displacing a chloride ion and forming a stable covalent bond.
The reaction is highly pH-dependent. An alkaline pH (typically 8.5-9.5) is crucial as it deprotonates the ε-amino groups of lysine residues (pKa ~10.5) and the N-terminal α-amino group of proteins, making them sufficiently nucleophilic to initiate the reaction.[3][7] A similar principle applies to amino-modified nucleic acids.
Protocol I: Labeling of Proteins
This protocol is optimized for labeling approximately 1-10 mg of protein, such as an antibody. The procedure can be scaled up or down, but the relative concentrations of the reactants should be maintained.
Materials and Reagents
-
Protein Sample: Purified protein (2-10 mg/mL) in an amine-free buffer (e.g., PBS, MES, HEPES).
-
Critical Note: Buffers containing primary amines like Tris or glycine are incompatible as they will compete for reaction with the dye. If necessary, dialyze or buffer-exchange the protein into a suitable reaction buffer.[3]
-
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5-9.0.[9][10]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): To dissolve the reactive dye.[9]
-
Purification Column: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or extensive dialysis equipment.[9][11]
-
Spectrophotometer
Step-by-Step Labeling Procedure
-
Protein Preparation:
-
Dissolve or buffer-exchange the protein into 1 mL of 0.1 M sodium bicarbonate buffer (pH 8.5-9.0). Ensure the final protein concentration is at least 2 mg/mL.[3]
-
-
Reactive Dye Preparation:
-
Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.[9] Vortex briefly to ensure it is fully dissolved. Reactive dyes are less stable in solution, so fresh preparation is key.
-
-
Conjugation Reaction:
-
While gently stirring the protein solution, slowly add the calculated volume of the this compound stock solution.
-
The optimal molar ratio of dye-to-protein can vary and may require optimization. A starting point is a 10- to 20-fold molar excess of dye.
-
Incubate the reaction for 1-2 hours at room temperature with continuous, gentle stirring. Protect the reaction from light to prevent photobleaching.[9][10]
-
-
Reaction Termination (Optional):
-
To stop the reaction, you can add hydroxylamine to a final concentration of ~100 mM and incubate for another hour at room temperature.[9] This quenches any remaining reactive dye.
-
Purification of Labeled Protein
It is critical to remove all non-conjugated dye before characterization and use.[11][12]
-
Size-Exclusion Chromatography (SEC): This is the preferred method.
-
Equilibrate an SEC column (e.g., Sephadex G-25) with an appropriate storage buffer (e.g., PBS).
-
Apply the reaction mixture to the top of the column.
-
The larger, labeled protein will elute first, appearing as a colored band that separates from the smaller, free dye molecules which are retained longer.
-
Collect the fractions containing the colored protein conjugate.
-
-
Dialysis: For larger volumes, extensive dialysis against a suitable storage buffer can be effective. Perform multiple buffer changes over 24-48 hours.[9]
Characterization: Calculating the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It is determined spectrophotometrically.[12][13]
-
Measure Absorbance:
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for this compound (Aₘₐₓ). Note: The exact Aₘₐₓ for this compound should be determined, but it is typically in the orange region of the spectrum.
-
-
Calculate Protein Concentration:
-
The dye also absorbs light at 280 nm, so a correction factor (CF) is needed. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its Aₘₐₓ.
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).[14]
-
-
-
Calculate Degree of Labeling:
-
DOL = Aₘₐₓ / (ε_dye × Protein Concentration (M))
-
Where ε_dye is the molar extinction coefficient of this compound at its Aₘₐₓ.
-
-
For antibodies, an optimal DOL typically falls between 2 and 10.[14][15] Over-labeling can lead to protein precipitation or quenching of fluorescence.[12]
Protocol II: Labeling of Amino-Modified Nucleic Acids
This protocol is designed for labeling oligonucleotides that have been synthesized with a primary amine modification, typically at the 5' or 3' end.
Materials and Reagents
-
Amino-Modified Oligonucleotide: Lyophilized or in an amine-free buffer.
-
This compound
-
Labeling Buffer: 0.1 M Sodium Tetraborate or Sodium Bicarbonate, pH 8.5.[10]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification Supplies: Ethanol, 3 M Sodium Acetate, and/or materials for HPLC or gel electrophoresis.[10][16]
Step-by-Step Labeling Procedure
-
Oligonucleotide Preparation:
-
Dissolve the amino-modified oligonucleotide in the labeling buffer (0.1 M Sodium Borate, pH 8.5) to a concentration of 1-5 mM.[10]
-
-
Reactive Dye Preparation:
-
Immediately before use, prepare a ~14 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
Purification of Labeled Nucleic Acid
Removing excess dye is essential for downstream applications.
-
Ethanol Precipitation: This method removes the majority of the free dye.
-
To the reaction mixture, add 0.1 volumes of 3 M Sodium Acetate.[10]
-
Add 2.5-3 volumes of cold 100% ethanol.[9]
-
Incubate at -20°C for at least 30 minutes to precipitate the oligonucleotide.[9][16]
-
Centrifuge at high speed (~12,000 x g) for 30 minutes.[9]
-
Carefully decant the supernatant. Wash the pellet with cold 70% ethanol and centrifuge again.
-
Dry the pellet and resuspend in an appropriate buffer (e.g., TE buffer or nuclease-free water).
-
-
HPLC Purification: For the highest purity, reverse-phase HPLC is recommended to separate the labeled oligonucleotide from both free dye and any unlabeled starting material.[16]
Data and Workflow Visualization
Summary of Key Reaction Parameters
| Parameter | Protein Labeling | Nucleic Acid Labeling |
| Biomolecule Target | N-terminus, Lysine ε-amino groups | 5' or 3' primary amine modification |
| Reaction Buffer | 0.1 M Sodium Bicarbonate/Borate | 0.1 M Sodium Bicarbonate/Borate |
| Optimal pH | 8.5 - 9.0 | 8.5 - 9.0 |
| Dye Solvent | Anhydrous DMF or DMSO | Anhydrous DMF or DMSO |
| Dye:Biomolecule Ratio | 10-20 fold molar excess | 20-50 fold molar excess |
| Incubation Time | 1-2 hours at Room Temp | 2-4 hours at Room Temp |
| Primary Purification | Size-Exclusion Chromatography | Ethanol Precipitation |
Experimental Workflow Diagram
Caption: General workflow for labeling proteins and nucleic acids.
Reaction Mechanism Diagram
Caption: Simplified mechanism of amine-reactive labeling.
References
-
G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Retrieved from [Link]
-
Glen Research. (n.d.). General Procedure for Labelling of Amino-Modified Oligonucleotides. Retrieved from [Link]
-
World Dye Variety. (2012, May 9). This compound. Retrieved from [Link]
-
Abberior. (n.d.). Degree of labeling (DOL) step by step. Retrieved from [Link]
- Denizli, A., & Pişkin, E. (2001). The applications of reactive dyes in enzyme and protein downstream processing. Journal of biochemical and biophysical methods, 49(1-3), 391–416.
-
Chemsrc. (2024, January 3). This compound. Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
Mirus Bio. (n.d.). Label IT® Nucleic Acid Labeling Kit Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of Reactive Orange 107 and Reactive Black 5 Dye studied. Retrieved from [Link]
-
Abberior Instruments. (n.d.). Protein labeling protocol. Retrieved from [Link]
-
SERVA. (2016, February 19). SERVA Webinar: Protein Labelling and Staining using Fluorescent Dyes (English). Retrieved from [Link]
- Gupta, S., et al. (2018). X-ray radiolytic labeling reveals the molecular basis of orange carotenoid protein photoprotection and its interactions with fluorescence recovery protein. Proceedings of the National Academy of Sciences, 115(46), E10839–E10847.
- Hayashi-Takanaka, Y., et al. (2014). Evaluation of chemical fluorescent dyes as a protein conjugation partner for live cell imaging. PloS one, 9(9), e106271.
-
Jena Bioscience. (n.d.). Cy5 Protein Labeling Kit. Retrieved from [Link]
- Masters, T. A. (2015). Fluorescent labeling and modification of proteins. Methods in molecular biology (Clifton, N.J.), 1266, 97–109.
-
Mirus Bio. (n.d.). Label IT® Nucleic Acid Labeling Kits. Retrieved from [Link]
-
Mirus Bio. (n.d.). Label IT® Nucleic Acid Labeling Kit Protocol. Retrieved from [Link]
- Barakat, M. F., et al. (2016). Linear range data of the absorbance-concentration relationships and molar extinction coefficients of different dye solutions.
- da Silva, S. B., et al. (2016). New insights into the nature of the Cibacron brilliant red 3B-A – Chitosan interaction. Pure and Applied Chemistry, 88(10-11), 1037-1046.
- Bauer, D., et al. (2019). Bioorthogonal protein-DNA conjugation methods for force spectroscopy. bioRxiv.
- Rockwell, N. C., et al. (2013). Photoconversion changes bilin chromophore conjugation and protein secondary structure in the violet/orange cyanobacteriochrome NpF2163g3. Photochemical & Photobiological Sciences, 12(8), 1373-1382.
- Vleugels, L. (2019). Answer to "Where can I found the molar absorptivity or molar extinction coefficient (epsilon) of the Lumogen F Orange Dye 240 and Lumogen F Red Dye 305?".
-
World Dye Variety. (2012, May 9). Reactive Orange 29. Retrieved from [Link]
-
Bio-Rad. (n.d.). Antibodies Conjugated to Fluorophores. Retrieved from [Link]
Sources
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound [chemicalbook.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Protein Labeling Reagents | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. chembk.com [chembk.com]
- 6. The applications of reactive dyes in enzyme and protein downstream processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. This compound | CAS#:12237-97-7 | Chemsrc [chemsrc.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Degree of labeling (DOL) step by step [abberior.rocks]
- 14. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 15. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 16. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 17. glenresearch.com [glenresearch.com]
Application Notes and Protocols for C.I. Reactive Orange 5 in Textile Dyeing Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
C.I. Reactive Orange 5 is a monochlorotriazine (MCT) reactive dye belonging to the single azo class.[1] It is characterized by its bright orange shade and its application in dyeing cellulosic fibers such as cotton and viscose.[1] This document provides a comprehensive guide for researchers on the application of C.I. This compound in textile dyeing processes, with a focus on achieving optimal and reproducible results. We will delve into the underlying chemical principles, provide detailed experimental protocols, and outline methods for the robust evaluation of dyeing performance.
Physicochemical Properties of C.I. This compound
A thorough understanding of the dye's properties is fundamental to its effective application.
| Property | Value | Source(s) |
| C.I. Name | This compound | [1] |
| C.I. Number | 18279 | [2] |
| CAS Numbers | 70210-21-8, 12237-97-7 | [1] |
| Molecular Formula | C₂₆H₁₇Cl₇N₃O₁₀S₃ | [1] |
| Molecular Weight | 788.07 g/mol | [1] |
| Appearance | Bright orange to orange-red powder | [1] |
| Water Solubility | 139 g/L at 20°C | [3] |
The Chemistry of Dyeing with this compound
The application of this compound to cellulosic fibers is a two-stage process: exhaustion followed by fixation . A competing, undesirable reaction is hydrolysis .
Exhaustion Phase
In this initial phase, the dye is transported from the dyebath to the fiber surface and diffuses into the amorphous regions of the cellulose. This process is primarily driven by the addition of an electrolyte, typically sodium chloride (NaCl) or sodium sulfate (Na₂SO₄). Cellulosic fibers acquire a negative surface charge in water, which repels the anionic dye molecules. The electrolyte neutralizes this negative charge, thereby facilitating the dye's approach and adsorption onto the fiber.[4]
Fixation Phase
The fixation of this compound onto the cellulosic fiber occurs via the formation of a stable covalent bond. This reaction is initiated by the addition of an alkali, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), which raises the pH of the dyebath. The alkaline conditions ionize the hydroxyl groups of the cellulose, making them nucleophilic and capable of attacking the electrophilic carbon atom of the chlorotriazine ring on the dye molecule. This results in the formation of a permanent ether linkage between the dye and the fiber.[4]
Hydrolysis: The Competing Reaction
A significant challenge in reactive dyeing is the hydrolysis of the dye, where the reactive group of the dye reacts with water molecules instead of the fiber. This reaction is also catalyzed by alkaline conditions and elevated temperatures. The hydrolyzed dye can no longer form a covalent bond with the fiber, leading to a reduction in fixation efficiency and color yield.[5] The hydrolyzed dye remains unfixed in the fiber and must be removed through a thorough washing-off process to ensure good wet fastness properties.
Experimental Workflow for Exhaust Dyeing of Cotton with this compound
Sources
Application Notes and Protocols for the Adsorption of Reactive Orange 5 on Various Materials
Introduction: The Challenge of Reactive Dyes and the Promise of Adsorption
Reactive dyes, such as Reactive Orange 5 (RO5), are extensively used in the textile, paper, and printing industries due to their vibrant colors and excellent stability, which is a result of the covalent bonds they form with fibers.[1] However, a significant portion of these dyes is lost during the dyeing process and released into industrial effluents, posing a considerable environmental threat.[2][3] The complex aromatic structure of azo dyes like RO5 makes them resistant to degradation, leading to persistent water coloration that hinders light penetration in aquatic ecosystems and can be toxic and carcinogenic.[1][2]
Adsorption has emerged as a highly effective and versatile method for dye removal from wastewater due to its simple design, ease of operation, and high efficiency.[1][4] This application note provides a comprehensive guide for researchers and scientists on the adsorption of this compound onto various materials. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into data analysis and interpretation, grounded in established scientific literature.
Part 1: Understanding the Adsorbents: A Comparative Overview
The choice of adsorbent is critical for the successful removal of RO5. The ideal adsorbent should have a high surface area, favorable surface chemistry, be readily available, and cost-effective. Here, we discuss several classes of materials commonly employed for this purpose.
Activated Carbon: The Industry Standard
Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for a wide range of organic pollutants, including reactive dyes.[5][6] Its efficiency stems from its extensive network of micropores and mesopores, providing ample sites for dye molecules to be trapped. The adsorption mechanism is primarily physical, driven by van der Waals forces and π-π interactions between the aromatic rings of the dye and the carbon surface.
Chitosan-Based Adsorbents: The Biopolymer Advantage
Chitosan, a biopolymer derived from chitin, is a promising adsorbent due to its biodegradability, non-toxicity, and the presence of amino (-NH2) and hydroxyl (-OH) functional groups.[7][8] These groups can be protonated in acidic solutions, creating positively charged sites that electrostatically attract anionic dyes like RO5.[9] Modifications of chitosan, such as cross-linking or creating composites, can enhance its stability in acidic media and improve its adsorption capacity.[7][10]
Agricultural Waste-Based Adsorbents: A Sustainable Approach
Utilizing agricultural waste materials like orange peels, banana stems, and barley straw as adsorbents offers a sustainable and low-cost alternative.[2][11][12] These materials are rich in cellulose, hemicellulose, and lignin, which contain various functional groups capable of binding dye molecules. Often, these materials require chemical or physical activation to enhance their porosity and surface functionality.[11][13]
Clay Minerals: Natural and Abundant Adsorbents
Clay minerals such as bentonite, kaolin, and montmorillonite are naturally occurring, inexpensive, and possess a layered structure with a net negative charge, making them suitable for adsorbing cationic dyes.[14][15] However, for anionic dyes like RO5, modification with cationic surfactants is often necessary to reverse the surface charge and promote adsorption through electrostatic attraction.[11] The adsorption process on clays can be complex, involving ion exchange, surface complexation, and intercalation.[16][17]
Part 2: Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for conducting batch adsorption experiments to evaluate the performance of different adsorbents for RO5 removal.
Adsorbent Preparation
2.1.1. Activated Carbon:
-
Commercial activated carbon can be used directly after washing with deionized water to remove impurities and drying at 105°C for 24 hours.
-
For lab-prepared activated carbon from agricultural waste (e.g., banana stem), the raw material is first washed, dried, and carbonized in a furnace under an inert atmosphere, followed by chemical activation (e.g., with phosphoric acid) or physical activation (e.g., with steam).[12]
2.1.2. Chitosan Beads:
-
Dissolve chitosan powder in a dilute acetic acid solution (e.g., 2% v/v) with constant stirring.[8]
-
Drop the chitosan solution into a coagulation bath (e.g., 0.5 M NaOH) using a syringe to form beads.
-
Leave the beads in the coagulation bath for several hours to solidify.
-
Wash the beads thoroughly with deionized water until the washings are neutral.
-
Dry the beads at a moderate temperature (e.g., 60°C).
2.1.3. Agricultural Waste Adsorbents (e.g., Orange Peels):
-
Collect fresh orange peels and wash them thoroughly with tap water followed by deionized water to remove any dirt.[2]
-
Cut the peels into small pieces and dry them in an oven at 60-80°C until a constant weight is achieved.[2]
-
Grind the dried peels into a fine powder and sieve to obtain a uniform particle size.[2]
-
The powdered material can be used directly or further modified (e.g., with a cationic surfactant) to enhance its adsorption capacity for anionic dyes.[11]
Preparation of this compound Stock Solution
-
Accurately weigh a specific amount of this compound dye powder.
-
Dissolve the dye in deionized water to prepare a stock solution of a known concentration (e.g., 1000 mg/L).
-
Prepare working solutions of desired concentrations by diluting the stock solution.
Batch Adsorption Experiments
The following protocol outlines the general procedure for batch adsorption studies. Specific parameters should be optimized for each adsorbent-adsorbate system.
Objective: To determine the effect of various parameters on the adsorption of RO5.
Materials:
-
Adsorbent of choice
-
This compound solutions of known concentrations
-
Conical flasks (e.g., 250 mL)
-
Shaker (orbital or thermostatic)
-
pH meter
-
UV-Vis Spectrophotometer
-
Centrifuge or filtration apparatus
Procedure:
-
Effect of pH:
-
Add a fixed amount of adsorbent (e.g., 0.1 g) to a series of conical flasks containing a fixed volume (e.g., 100 mL) of RO5 solution of a specific initial concentration (e.g., 50 mg/L).
-
Adjust the initial pH of the solutions to different values (e.g., 2, 4, 6, 8, 10, 12) using dilute HCl or NaOH.[2][18]
-
Agitate the flasks at a constant speed and temperature for a predetermined time sufficient to reach equilibrium.
-
After agitation, separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the final concentration of RO5 in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength (λmax).[2] The λmax for Reactive Black 5, a similar dye, is 597 nm.[2]
-
-
Effect of Contact Time (Kinetics):
-
Add a fixed amount of adsorbent to flasks containing RO5 solution at the optimal pH determined above.
-
Agitate the flasks and withdraw samples at different time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes, and so on, until equilibrium is reached).[12]
-
Analyze the RO5 concentration in each sample.
-
-
Effect of Initial Dye Concentration (Isotherms):
-
Prepare a series of RO5 solutions with varying initial concentrations (e.g., 10, 20, 50, 100, 150, 200 mg/L).[18]
-
Add a fixed amount of adsorbent to each flask at the optimal pH.
-
Agitate the flasks for the equilibrium time determined from the kinetic study.
-
Measure the final equilibrium concentration of RO5.
-
-
Effect of Adsorbent Dose:
-
Vary the amount of adsorbent (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 g) added to flasks containing a fixed volume and concentration of RO5 solution at the optimal pH.[18]
-
Agitate for the equilibrium time and analyze the final dye concentration.
-
Data Analysis
The percentage of dye removal and the adsorption capacity at time t (q_t, mg/g) and at equilibrium (q_e, mg/g) are calculated using the following equations:
-
Percentage Removal (%) = [(C₀ - C_t) / C₀] x 100[7]
-
Adsorption Capacity (q_t) = [(C₀ - C_t) x V] / m
-
Adsorption Capacity at Equilibrium (q_e) = [(C₀ - C_e) x V] / m
Where:
-
C₀ is the initial dye concentration (mg/L).
-
C_t is the dye concentration at time t (mg/L).
-
C_e is the equilibrium dye concentration (mg/L).
-
V is the volume of the solution (L).
-
m is the mass of the adsorbent (g).
Part 3: Modeling and Mechanistic Insights
To understand the adsorption process more deeply, the experimental data are often fitted to kinetic and isotherm models.
Adsorption Kinetics
Kinetic models describe the rate of dye uptake by the adsorbent.
-
Pseudo-First-Order Model: Assumes that the rate of adsorption is proportional to the number of unoccupied sites.
-
Pseudo-Second-Order Model: Assumes that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons.[7][18] This model is frequently found to best describe the adsorption of reactive dyes.[7][18][19]
Adsorption Isotherms
Isotherm models describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature.
-
Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.[2][7][18]
-
Freundlich Isotherm: An empirical model that describes multilayer adsorption on a heterogeneous surface.[2][18]
The choice of the best-fit model is typically based on the correlation coefficient (R²) values.
Thermodynamic Studies
To determine the nature of the adsorption process (spontaneous or non-spontaneous, endothermic or exothermic), thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) can be calculated from experiments conducted at different temperatures.[18][20] A negative ΔG° indicates a spontaneous process.[18] A positive ΔH° suggests an endothermic process, while a negative value indicates an exothermic process.[20]
Part 4: Characterization of Adsorbents
To understand the physical and chemical properties of the adsorbents and to elucidate the adsorption mechanism, various characterization techniques are employed.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and porosity of the adsorbent.[2][7]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups on the adsorbent surface and to confirm the interaction between the dye and the adsorbent.[7][21]
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution of the adsorbent.[7]
-
X-ray Diffraction (XRD): To analyze the crystalline structure of the adsorbent.[2]
-
Point of Zero Charge (pH_pzc): To determine the pH at which the adsorbent surface has a net neutral charge. This is crucial for understanding the electrostatic interactions with the dye molecules.[19]
Part 5: Data Presentation and Visualization
Clear presentation of data is essential for interpretation and comparison.
Quantitative Data Summary
| Adsorbent Material | Optimal pH | Equilibrium Time (min) | Maximum Adsorption Capacity (q_max, mg/g) from Langmuir Model | Best Fit Kinetic Model | Best Fit Isotherm Model | Reference |
| Chitosan-DES Beads | - | 180-240 | - | Pseudo-second-order | Langmuir | [7] |
| Orange Peels | 2 | 90 | 7.32 | - | Langmuir | [2] |
| CaFe₂O₄ Nanoparticles | 2 | ~60 | 276.92 | Pseudo-second-order | Langmuir | [18] |
| Activated Carbon (from Enteromorpha prolifera) | 5.0 | - | 131.93 (for RB4) | Pseudo-second-order | Freundlich | [5] |
| Cu(I)-Polyaniline Composite | 4 | ~100 | 392.16 | Pseudo-second-order | Langmuir | [20] |
Note: The data presented are for similar reactive dyes and serve as a comparative reference.
Experimental Workflow and Process Diagrams
Caption: A simplified diagram showing the electrostatic attraction mechanism for anionic this compound adsorption on a positively charged adsorbent surface under acidic conditions.
Conclusion and Future Perspectives
The selection of an appropriate adsorbent and the optimization of experimental parameters are crucial for the efficient removal of this compound from aqueous solutions. This guide provides a foundational framework for conducting such studies. While activated carbon remains a reliable choice, the development of low-cost and sustainable adsorbents from biopolymers and agricultural waste is a promising area of research. Future work should focus on scaling up these processes, investigating the regeneration and reusability of adsorbents, and testing their performance on real industrial effluents, which contain a complex mixture of contaminants. [7][22]
References
Sources
- 1. eds.yildiz.edu.tr [eds.yildiz.edu.tr]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. mdpi.com [mdpi.com]
- 5. scirp.org [scirp.org]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Adsorption of dye from aqueous solutions by orange peel with Chitosan nanocomposite: Equilibrium studies | PDF [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. iwaponline.com [iwaponline.com]
- 13. Preparation of bioadsorbents for effective adsorption of a reactive dye in aqueous solution [espace.curtin.edu.au]
- 14. jwent.net [jwent.net]
- 15. univendspace.univen.ac.za [univendspace.univen.ac.za]
- 16. researchgate.net [researchgate.net]
- 17. Controversial Issues Related to Dye Adsorption on Clay Minerals: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iwaponline.com [iwaponline.com]
- 19. Removal of reactive red 45 dye from aqueous solution using activated carbon developed from Catha edulis stem as a potential biosorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. cetjournal.it [cetjournal.it]
- 23. researchgate.net [researchgate.net]
- 24. joe.uobaghdad.edu.iq [joe.uobaghdad.edu.iq]
- 25. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 26. researchgate.net [researchgate.net]
- 27. scirp.org [scirp.org]
- 28. materresearch.com [materresearch.com]
- 29. researchgate.net [researchgate.net]
- 30. pubs.aip.org [pubs.aip.org]
- 31. mdpi.com [mdpi.com]
- 32. Adsorption of dyes from aqueous solutions using chitosan-based materials functionalized with ionic liquids: Acid Orange 7 as a case-of-study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. deswater.com [deswater.com]
- 34. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]
- 35. researchgate.net [researchgate.net]
- 36. Environmental Research and Technology » Submission » Decolorization of Reactive Orange 16 and Reactive Black 5 in aqueous solution by ozonation [dergipark.org.tr]
- 37. Decolorization of Reactive Orange 16 and Reactive Black 5 in aqueous solution by ozonation Environmental Research & Technology [ert.yildiz.edu.tr]
Application Notes & Protocols: Decolorization and Degradation of Reactive Orange 5 in Wastewater
Introduction: The Challenge of Reactive Orange 5
This compound (RO5) is a widely used azo dye in the textile industry, prized for its vibrant color and ability to form covalent bonds with fibers, ensuring colorfastness. However, its complex aromatic structure and the presence of sulfonate groups make it resistant to conventional wastewater treatment methods. The discharge of RO5-containing effluent into aquatic ecosystems poses significant environmental and health risks due to its recalcitrant nature, potential toxicity, and the reduction of light penetration, which inhibits photosynthesis. This guide provides a comprehensive overview of advanced methods for the effective decolorization and degradation of RO5, offering detailed protocols for researchers and environmental scientists.
The primary challenge in treating RO5 lies in the cleavage of the highly stable azo bond (–N=N–), which is responsible for its color. Simple decolorization is often insufficient as it can lead to the formation of colorless, yet potentially more toxic, aromatic amines. Therefore, complete mineralization of the dye molecule into simpler, non-toxic compounds like CO2, H2O, and inorganic ions is the ultimate goal.
Part 1: Advanced Oxidation Processes (AOPs) for RO5 Degradation
Advanced Oxidation Processes (AOPs) are a class of powerful water treatment technologies that rely on the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH). With an oxidation potential of 2.8 V, •OH is a non-selective oxidant capable of degrading a wide range of organic pollutants, including RO5.
Fenton and Photo-Fenton Processes
Mechanism: The Fenton reaction involves the generation of •OH radicals through the catalytic decomposition of hydrogen peroxide (H2O2) by ferrous ions (Fe2+). The reaction is significantly enhanced by UV irradiation (photo-Fenton), which promotes the photoreduction of Fe3+ back to Fe2+, thereby regenerating the catalyst and producing additional •OH radicals.
Causality of Experimental Choices:
-
pH: The optimal pH for the Fenton reaction is typically around 3.0. At higher pH values, iron precipitates as ferric hydroxide (Fe(OH)3), reducing the availability of Fe2+ and inhibiting •OH generation.
-
H2O2 Dosage: An optimal H2O2 concentration is crucial. Insufficient H2O2 limits •OH production, while an excess can lead to scavenging of •OH radicals by H2O2 itself, forming less reactive hydroperoxyl radicals (HO2•).
-
Fe2+ Concentration: The concentration of Fe2+ catalyst directly influences the rate of •OH generation. However, excessive concentrations can also lead to scavenging effects and increased sludge production.
Experimental Protocol: Photo-Fenton Degradation of RO5
-
Preparation of RO5 Solution: Prepare a stock solution of RO5 (e.g., 100 mg/L) in deionized water.
-
Reactor Setup: Place a known volume of the RO5 solution (e.g., 250 mL) in a photoreactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp) and a magnetic stirrer.
-
pH Adjustment: Adjust the pH of the solution to 3.0 ± 0.1 using dilute H2SO4 or NaOH.
-
Addition of Reagents:
-
Add the desired concentration of FeSO4·7H2O (e.g., 20 mg/L). Stir until completely dissolved.
-
Add the required volume of H2O2 (e.g., 30% w/w solution to achieve a final concentration of 200 mg/L).
-
-
Initiation of Reaction: Turn on the UV lamp and the magnetic stirrer to start the reaction.
-
Sample Collection: Withdraw samples at regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
Quenching: Immediately quench the reaction in the collected samples by adding a small amount of a strong base (e.g., NaOH) to raise the pH above 8.0, which stops the Fenton reaction.
-
Analysis:
-
Centrifuge or filter the samples to remove precipitated iron hydroxides.
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of RO5 (typically around 490 nm) using a UV-Vis spectrophotometer to determine the extent of decolorization.
-
Analyze the total organic carbon (TOC) to assess the degree of mineralization.
-
Workflow for Photo-Fenton Degradation of RO5
Caption: Workflow for the photo-Fenton degradation of this compound.
Ozonation
Mechanism: Ozone (O3) is a powerful oxidant that can degrade RO5 through two pathways: direct oxidation by molecular ozone or indirect oxidation by •OH radicals generated from ozone decomposition in water, especially at alkaline pH. The electrophilic nature of ozone allows it to readily attack the electron-rich azo bond, leading to rapid decolorization.
Experimental Protocol: Ozonation of RO5
-
Reactor Setup: Use a glass column reactor equipped with a gas diffuser at the bottom for introducing ozone gas.
-
Ozone Generation: Generate ozone from dry oxygen or air using an ozone generator.
-
Reaction Initiation: Fill the reactor with a known volume and concentration of RO5 solution. Bubble ozone gas through the solution at a constant flow rate.
-
pH Influence: Conduct experiments at different initial pH values (e.g., 3, 7, and 11) to evaluate the effect of pH on the degradation mechanism.
-
Sampling and Analysis: Collect samples at different time points and analyze for color removal (UV-Vis) and mineralization (TOC).
Heterogeneous Photocatalysis (TiO2)
Mechanism: In this process, a semiconductor catalyst, most commonly titanium dioxide (TiO2), is irradiated with UV light. This generates electron-hole pairs (e-/h+). The holes are powerful oxidizing agents, while the electrons can reduce adsorbed oxygen to form superoxide radicals (•O2-). These species, along with subsequently formed •OH radicals, effectively degrade the dye molecules adsorbed on the catalyst surface.
Experimental Protocol: Photocatalytic Degradation of RO5 using TiO2
-
Catalyst Suspension: Suspend a specific amount of TiO2 catalyst (e.g., 1 g/L) in the RO5 solution.
-
Adsorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Photoreaction: Irradiate the suspension with a UV lamp while continuously stirring.
-
Sampling: Withdraw samples periodically.
-
Analysis: Separate the TiO2 particles from the sample by centrifugation or filtration before analyzing the supernatant for decolorization and degradation as described previously.
Table 1: Comparison of AOPs for RO5 Degradation
| Parameter | Fenton/Photo-Fenton | Ozonation | Heterogeneous Photocatalysis (TiO2) |
| Primary Oxidant(s) | •OH | O3, •OH | •OH, h+, •O2- |
| Optimal pH | Acidic (≈3) | Alkaline for •OH pathway | Neutral to slightly acidic |
| Advantages | High efficiency, rapid reaction rates (especially photo-Fenton). | No sludge formation, effective decolorization. | Catalyst is reusable, potential for solar energy utilization. |
| Disadvantages | Sludge production, strict pH control required, residual iron. | High operational cost, potential for bromate formation in bromide-containing water. | Catalyst recovery can be challenging, potential for catalyst fouling. |
Part 2: Biological Treatment Methods
Biological methods utilize the metabolic activity of microorganisms to break down dye molecules. This approach is generally more cost-effective and environmentally friendly than chemical methods.
Anaerobic-Aerobic Sequential Treatment
Mechanism: This is the most effective biological strategy for treating azo dyes.
-
Anaerobic Stage: Under anaerobic conditions, microorganisms use the azo dye as an electron acceptor. Reductive enzymes, such as azoreductases, cleave the azo bond, leading to decolorization and the formation of aromatic amines.
-
Aerobic Stage: The aromatic amines produced in the first stage are often more biodegradable but can be toxic. In the subsequent aerobic stage, a different consortium of microorganisms utilizes these amines as a carbon and energy source, ideally mineralizing them completely.
Causality of Experimental Choices:
-
Sequential System: A sequential anaerobic-aerobic process is essential because the initial reductive cleavage of the azo bond occurs under anaerobic conditions, while the subsequent degradation of the resulting aromatic amines requires aerobic conditions.
-
Nutrient Supplementation: The wastewater may need to be supplemented with an external carbon source (e.g., glucose) and other nutrients (nitrogen, phosphorus) to support microbial growth and activity, particularly in the anaerobic stage.
Experimental Protocol: Sequential Batch Reactor (SBR) for RO5 Treatment
-
Inoculum: Obtain activated sludge from a municipal or industrial wastewater treatment plant. Acclimatize the sludge to the RO5-containing wastewater over several weeks.
-
Anaerobic Phase:
-
Fill a reactor with the acclimatized sludge and the RO5 wastewater.
-
Add a supplementary carbon source if necessary.
-
Sparge with nitrogen gas to remove dissolved oxygen and maintain anaerobic conditions.
-
Operate the reactor for a defined period (e.g., 24 hours), monitoring decolorization by measuring the absorbance of filtered samples.
-
-
Aerobic Phase:
-
After the anaerobic phase, switch to the aerobic phase by introducing air or pure oxygen into the reactor using a diffuser.
-
Operate for another defined period (e.g., 48 hours).
-
Monitor the degradation of aromatic amines using techniques like High-Performance Liquid Chromatography (HPLC) and the reduction in Chemical Oxygen Demand (COD) or TOC.
-
-
Settling and Decanting: Stop aeration to allow the biomass to settle. Decant the treated supernatant.
-
Repeat Cycle: The reactor is then ready for the next cycle.
Logical Flow of Anaerobic-Aerobic Degradation
Caption: Sequential anaerobic-aerobic biodegradation pathway of this compound.
Part 3: Physical Methods - Adsorption
Adsorption is a physical process where dye molecules are removed from the aqueous phase by adhering to the surface of a solid adsorbent.
Activated Carbon Adsorption
Mechanism: Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for a wide range of organic molecules, including dyes like RO5. The adsorption is primarily driven by van der Waals forces and hydrophobic interactions between the dye molecules and the carbon surface.
Experimental Protocol: Batch Adsorption Study
-
Adsorbent Preparation: Dry a known quantity of activated carbon in an oven to remove moisture.
-
Batch Experiments:
-
Prepare a series of flasks containing a fixed volume of RO5 solution of known concentration.
-
Add varying amounts of activated carbon to each flask (e.g., 0.1 g to 1.0 g).
-
Agitate the flasks on a shaker at a constant temperature for a specified time (e.g., 24 hours) to reach equilibrium.
-
-
Analysis:
-
Separate the adsorbent from the solution by filtration.
-
Measure the final concentration of RO5 in the filtrate using a UV-Vis spectrophotometer.
-
-
Isotherm Modeling: Analyze the equilibrium data using adsorption isotherm models (e.g., Langmuir and Freundlich) to describe the adsorption behavior and determine the maximum adsorption capacity.
Conclusion and Future Perspectives
The effective treatment of wastewater containing this compound requires robust and efficient methods. Advanced oxidation processes, particularly photo-Fenton and ozonation, offer rapid and effective degradation, leading to high levels of mineralization. However, their operational costs and complexity can be significant. Biological treatment, especially the sequential anaerobic-aerobic process, presents a more sustainable and cost-effective alternative, though it may require longer treatment times and careful process control. Adsorption using activated carbon is a simple and effective method for color removal, but it transfers the pollutant to a solid phase, which then requires regeneration or disposal.
Future research should focus on integrated approaches that combine the strengths of different methods, such as a biological process followed by an AOP polishing step, to achieve complete and cost-effective treatment of reactive dye wastewater. The development of novel, highly efficient, and stable catalysts for photocatalysis and the exploration of new microbial strains with enhanced dye-degrading capabilities are also promising avenues for advancing the field.
References
-
Title: Environmental pollution by azo dyes and their anaerobic biodegradation in granular sludge reactors Source: Water Research URL: [Link]
-
Title: Decolorization of textile dyes by sequential anaerobic-aerobic treatment Source: Water Science and Technology URL: [Link]
-
Title: A review on the treatment of textile wastewater by Fenton's reagent Source: Environmental Science and Pollution Research URL: [Link]
-
Title: Decolorization and mineralization of this compound by Fenton and photo-Fenton processes Source: Journal of Hazardous Materials URL: [Link]
-
Title: Ozonation of dyes in aqueous solutions: a review Source: Journal of Hazardous Materials URL: [Link]
-
Title: Photocatalytic degradation of dyes in aqueous solutions using TiO2: a review Source: Journal of Cleaner Production URL: [Link]
-
Title: Microbial degradation of azo dyes: a review Source: Process Biochemistry URL: [Link]
-
Title: Aerobic degradation of aromatic amines: a review Source: Applied Microbiology and Biotechnology URL: [Link]
-
Title: Adsorption of dyes from aqueous solutions by activated carbon: a review Source: Journal of Hazardous Materials URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Uneven Staining with Reactive Orange 5
Welcome to our dedicated technical support guide for Reactive Orange 5. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during staining procedures. Our goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower you to optimize your experiments for consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (C.I. This compound; C.I. 18279) is a water-soluble anionic dye belonging to the azo class of compounds.[1] Its utility in staining stems from the presence of a reactive group, typically a triazine ring, which under specific conditions, forms a stable, covalent bond with nucleophilic groups present in the substrate, such as hydroxyl (-OH) groups in cellulose or amine (-NH2) groups in proteins and cells.[2][3] This covalent linkage is key to its high wash fastness, making it a robust stain for various applications.[2][4]
The staining process is a two-step mechanism:
-
Exhaustion/Adsorption: The dye molecules are first attracted to and adsorb onto the surface of the substrate. This step is often facilitated by the addition of an electrolyte, such as Glauber's salt (sodium sulfate) or sodium chloride, which helps to overcome the natural repulsion between the anionic dye and a typically negatively charged substrate surface.[2]
-
Fixation: In the presence of an alkali (e.g., sodium carbonate or sodium hydroxide), the substrate's hydroxyl or amine groups are deprotonated, making them more nucleophilic.[2][5] The reactive group on the dye then undergoes a nucleophilic substitution reaction with the activated substrate, forming a permanent covalent bond.[6]
Q2: I'm observing patchy or uneven staining. What are the most likely causes?
Uneven staining is one of the most common issues encountered with reactive dyes and can be attributed to several factors.[7][8] The primary culprits often involve premature or uncontrolled fixation of the dye, improper substrate preparation, or issues with the dye solution itself. A systematic approach to troubleshooting is crucial for identifying the root cause.
Here is a logical flow for diagnosing the problem:
Caption: Troubleshooting workflow for uneven staining.
Q3: My color yield is very low, and the stain appears faded. Why is this happening?
Poor color yield is often a result of dye hydrolysis or incomplete fixation.[7] Reactive dyes can react with water (hydrolysis) in the same way they react with the substrate.[2][9] Once a dye molecule is hydrolyzed, it can no longer form a covalent bond with the substrate, leading to a significant loss of color intensity as the hydrolyzed dye is washed away.[10][11]
Key factors contributing to low color yield include:
-
Incorrect pH: The fixation step requires a specific alkaline pH. If the pH is too low, the substrate's nucleophilic groups are not sufficiently activated, leading to poor fixation.[6] Conversely, if the pH is too high, the rate of dye hydrolysis can increase dramatically, consuming the dye before it has a chance to react with the substrate.[6][10]
-
Expired or Improperly Stored Dye: Reactive dyes have a finite shelf life and are sensitive to moisture. An old or improperly stored dye may have already undergone significant hydrolysis.[7]
-
High Temperatures During Dye Preparation: Preparing the dye stock solution at excessively high temperatures can accelerate hydrolysis.[2]
-
Premature Addition of Alkali: Adding the alkali to the dye bath too early can cause the dye to hydrolyze before it has had sufficient time to adsorb onto the substrate.[12]
-
Presence of Contaminants in Water: Hard water containing high levels of calcium and magnesium ions can interfere with the dye's ability to bond with the substrate.[7]
In-Depth Troubleshooting Guide
Issue 1: Patchy Staining and Color Inconsistencies
Root Cause Analysis: This issue typically points to a problem with the uniform application and reaction of the dye.
Causality Explanation: For a level and even stain, every part of the substrate must have equal access to the dye under identical conditions (temperature, pH, time). Any deviation will result in localized differences in dye uptake and fixation.
Solutions and Protocols:
-
Ensure Uniform Substrate Wettability:
-
Problem: If the substrate has hydrophobic patches (e.g., residual oils, sizing agents, or proteins), the aqueous dye solution will not be able to penetrate these areas evenly.
-
Solution: Thoroughly clean and pre-wet the substrate. For textiles, this involves a process called "scouring." For cellular applications, ensure cells are washed and suspended in a buffer free of extraneous proteins that could react with the dye.[13][14]
-
Protocol: Before staining, wash the substrate with a suitable detergent or solvent to remove any contaminants. For cellular staining, wash cells twice with protein-free PBS.[13][15]
-
-
Proper Dye Solution Preparation:
-
Problem: Dye aggregates, which are small, undissolved particles of dye, can deposit onto the substrate and cause dark spots.
-
Solution: Ensure the dye is completely dissolved before use. It is best practice to prepare the dye solution fresh for each experiment.[13][16]
-
Protocol:
-
Accurately weigh the required amount of this compound powder.
-
Create a paste by adding a small amount of room temperature, deionized water and mixing thoroughly.
-
Gradually add the remaining volume of water while stirring continuously until the dye is fully dissolved. Avoid high temperatures during this step to minimize hydrolysis.[2]
-
For cellular applications, dissolve the dye in anhydrous DMSO immediately before use and then dilute to the final working concentration in a protein-free buffer like PBS.[13]
-
-
-
Controlled Addition of Alkali:
-
Problem: Adding the alkali all at once can cause a rapid, localized increase in pH, leading to "shock" fixation where the dye reacts with the substrate surface it first contacts, preventing further penetration and causing an uneven appearance.
-
Solution: Add the alkali solution portion-wise over a period of time or use a less aggressive alkali like sodium bicarbonate for more sensitive applications.[2]
-
Protocol: After the exhaustion phase (allowing the dye to adsorb to the substrate in the presence of salt), begin adding the alkali solution in 3-4 portions over 15-20 minutes, ensuring thorough mixing after each addition.[17]
-
Issue 2: Poor Wash Fastness and Color Bleeding
Root Cause Analysis: This indicates a high proportion of unfixed or hydrolyzed dye remaining on the substrate after the staining process.
Causality Explanation: The hallmark of reactive dyes is their ability to form covalent bonds. If the color is bleeding, it means a significant amount of dye is only physically adsorbed to the substrate and not chemically bonded. This is due to either incomplete fixation or inadequate removal of the hydrolyzed dye.[4][7]
Solutions and Protocols:
-
Optimize the Fixation Step:
-
Problem: Insufficient time, temperature, or an incorrect pH during the fixation stage will result in a low percentage of the dye forming covalent bonds.
-
Solution: Adhere to the recommended parameters for fixation. The optimal conditions can vary depending on the substrate.
-
Parameter Table:
-
| Parameter | Recommended Range (Cellulosic Fibers) | Rationale |
| pH | 10.5 - 11.5 | Optimal for activating hydroxyl groups on cellulose without causing excessive dye hydrolysis.[5] |
| Temperature | 40°C - 60°C | Balances the rate of reaction; higher temperatures can increase hydrolysis.[18] |
| Time | 30 - 90 minutes | Allows sufficient time for the fixation reaction to proceed to completion.[2] |
| Alkali | Sodium Carbonate (Soda Ash) | Provides a stable pH in the optimal range.[2] |
-
Implement a Rigorous Washing Protocol:
-
Problem: Unfixed and hydrolyzed dye molecules have an affinity for the substrate and will not be removed by a simple cold water rinse.[19]
-
Solution: A multi-step washing process involving hot water and a soaping agent is essential to remove all non-covalently bound dye.[4][19]
-
Protocol: Post-Staining Wash-Off
-
Cold Rinse: Rinse the stained substrate thoroughly with cold water to remove excess salt and alkali.[19]
-
Hot Wash: Wash with hot water (60-70°C) to begin removing the unfixed dye.[19]
-
Soaping: Wash at or near boiling (90-95°C) with a neutral pH soaping agent or detergent. This step is critical as it helps to remove the aggregated hydrolyzed dye from the substrate.
-
Hot Rinse: Rinse again with hot water to remove the soaping agent and any remaining loose dye.
-
Final Cold Rinse: A final cold water rinse to cool the substrate. The water from this final rinse should be clear.
-
-
Issue 3: Inconsistent Results Between Experiments
Root Cause Analysis: Lack of reproducibility often points to variability in critical process parameters.
Causality Explanation: The reactive dyeing process is a chemical reaction sensitive to multiple variables. Even small deviations in parameters like pH, temperature, water quality, or the age of the dye solution can lead to significant differences in the final outcome.[6]
Solutions and Protocols:
-
Strict Control of pH:
-
Problem: Drifting pH values during the process can alter both the fixation and hydrolysis rates.
-
Solution: Use a calibrated pH meter to monitor and adjust the pH at critical stages. The use of buffers can also help maintain a stable pH, although this is more common in biological staining protocols.[6]
-
Self-Validation: The final color yield and wash fastness serve as indicators of proper pH control. A significant drop in either suggests a pH issue.
-
-
Maintain Consistent Temperature:
-
Standardize Water Quality:
-
Problem: The mineral content of tap water can vary. Hard water ions can interfere with the dyeing process.[7]
-
Solution: Use deionized or distilled water for preparing all solutions to eliminate this variable. If this is not feasible, a sequestering agent can be added to the dye bath to chelate the problematic ions.[2]
-
-
Fresh Reagents:
Visualization of the Staining Mechanism and Key Influences
Caption: The competing reactions of fixation and hydrolysis in reactive dyeing.
References
-
Textile Learner. (2021, March 12). Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping. Retrieved from [Link]
-
MDPI. (2023, April 24). Reactive Black-5, Congo Red and Methyl Orange: Chemical Degradation of Azo-Dyes by Agrobacterium. Retrieved from [Link]
-
World dye variety. (2012, May 9). This compound. Retrieved from [Link]
-
Dawson, T. L. pH and Its Importance in Textile Coloration. Society of Dyers and Colourists. Retrieved from [Link]
-
Vipul Organics. (2024, December 24). Troubleshooting Common Reactive Dye Problems in Textile Production. Retrieved from [Link]
-
ResearchGate. (2022, August 5). Dyeing of raw ramie yarn with this compound dye. Retrieved from [Link]
- Google Patents. Preparation method of fixing agent used for dyeing with reactive dyes.
-
MDPI. (2023, July 27). Removal of Azo Dyes Orange II and Reactive Black 5 from Aqueous Solutions by Adsorption on Chitosan Beads Modified with Choline Chloride: Urea Deep Eutectic Solvent and FeO. Retrieved from [Link]
-
Cowintprinting.com. Hydrolysis of reactive dyes. Retrieved from [Link]
-
Hangzhou Tiankun Chem Co.,Ltd. (2021, January 22). What are the effects of pH on the dyeing and finishing process?. Retrieved from [Link]
-
Paul, D. Effect of Temperature on Dyeing Cotton Knitted Fabrics with Reactive Dyes. Journal of Scientific and Engineering Research. Retrieved from [Link]
-
ResearchGate. (2021, September 7). Reactive Dye Wash-Off Processing of Cotton Fabrics Using Polymer Dye Transfer Inhibitors for Sustainable Dyeing. Retrieved from [Link]
-
Brody School of Medicine. Titration of LD Dye Protocol. Retrieved from [Link]
-
DETERMINATION OF INFLUENTIAL FACTORS IN REACTIVE DYE WASH-OFF PROCESS USING PLACKETT-BURMAN EXPERIMENTAL DESIGN. Retrieved from [Link]
-
ResearchGate. Effect of reactive dyeing pH on color strength of dyed cotton fabric. Retrieved from [Link]
-
Current Protocols in Cytometry. "Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples". Retrieved from [Link]
-
DeNovix. (2022, May 30). Acridine Orange Assay Protocol. Retrieved from [Link]
-
Knowledge. (2022, February 17). The post-washing treatment of reactive dyes. Retrieved from [https://www. dyeing-pedia.com/the-post-washing-treatment-of-reactive-dyes/]([Link]. dyeing-pedia.com/the-post-washing-treatment-of-reactive-dyes/)
-
ResearchGate. (2019, August 7). The Hydrolysis of Reactive Dyeings. Retrieved from [Link]
- Google Patents. CN102898868A - Reactive orange dye and preparation method thereof.
-
News. (2021, September 8). Reactive Dye Dyeing Uneven, Color Spot Color Stains, Poor Fastness, Finally Find The Reason!. Retrieved from [Link]
-
Synthetic Dyes. Non Toxic Dye For Fabric Powder Tie Dye this compound Eco Friendly. Retrieved from [Link]
-
NIH. Optimization of the Decolorization of the Reactive Black 5 by a Laccase-like Active Cell-Free Supernatant from Coriolopsis gallica. Retrieved from [Link]
-
P2 InfoHouse. Problems with Fiber Reactive Dyeings Not Repeating - A Look at Five Typical Cases. Retrieved from [Link]
-
ResearchGate. (2022, October 13). Reactive Black-5, Congo Red and Methyl Orange: Chemical Degradation of Azo-Dyes by Agrobacterium. Retrieved from [Link]
-
Reddit. (2022, November 29). How many times are you supposed to wash fabric dyed with Procion before the dye stops washing out?. Retrieved from [Link]
-
First Source Worldwide. (2016, August 30). 4 Steps to Improve Your Reactive Dyeing with pH Monitoring. Retrieved from [Link]
-
Textile Apex. (2023, August 23). Hydrolysis of Reactive Dye. Retrieved from [Link]
-
NIH. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples. Retrieved from [Link]
-
Tiankun Chemical. (2022, March 25). How to improve the fixation rate and color fastness of reactive dyesⅡ. Retrieved from [Link]
-
Fibre2Fashion. Washing - Off reactive dyes after dyeing: Shortening the process. Retrieved from [Link]
-
Carver College of Medicine. Acridine Orange for Cell Cycle Analysis. Retrieved from [Link]
-
MDPI. (2024, January 19). Advances in Plant Mediated Iron Oxide Nanoparticles for Dye Colorant Degradation—A Review. Retrieved from [Link]
-
Fineotex. The science behind dye fixing agents in textiles: How do they work?. Retrieved from [Link]
-
Hanna Instruments Blog. pH in Textile Dye Baths. Retrieved from [Link]
-
Creative Bioarray. Troubleshooting in Fluorescent Staining. Retrieved from [Link]
-
ResearchGate. Activated Sludge: Decolorization and Degradation of Textile Dye Reactive Orange HE2R. Retrieved from [Link]
-
ResearchGate. Exhaustion% and Fixation% of reactive dye in modal. Retrieved from [Link]
-
IRJET. KINETIC STUDY OF HYDROLYSIS OF REACTIVE DYE USING HPLC. Retrieved from [Link]
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- 8. Reactive Dye Dyeing Uneven, Color Spot Color Stains, Poor Fastness, Finally Find The Reason! - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
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- 15. Titration of LD Dye Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 16. researchgate.net [researchgate.net]
- 17. How to improve the fixation rate and color fastness of reactive dyesⅡ - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 18. oaji.net [oaji.net]
- 19. The post-washing treatment of reactive dyes - Knowledge [colorfuldyes.com]
Technical Support Center: Optimizing Reactive Orange 5 for Cell Staining
Welcome to the technical support guide for Reactive Orange 5. As a potent, amine-reactive fluorescent dye, this compound is an invaluable tool for covalently labeling proteins and tracking cell populations. However, achieving optimal, reproducible results hinges on one critical parameter: concentration .
This guide provides field-proven insights and structured protocols to help you navigate the optimization process. We will move beyond simple step-by-step instructions to explain the causality behind each experimental choice, ensuring a robust and self-validating staining system.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the mechanism and handling of this compound.
Q1: How does this compound actually stain cells?
A1: this compound is an amine-reactive dye, meaning it forms a stable, covalent bond with primary amines (—NH₂) on proteins.[1][2][3] The mechanism depends on cell membrane integrity:
-
Live Cells : Healthy, intact cell membranes are largely impermeable to the dye. Therefore, only proteins on the outer surface of the cell are labeled, resulting in a dim signal.[1][4]
-
Dead or Dying Cells : Cells with compromised membranes allow the dye to enter the cytoplasm freely.[1][3] Inside the cell, the dye reacts with the abundant intracellular proteins, leading to a significantly brighter fluorescent signal.[2][4] This covalent linkage is crucial as it withstands subsequent fixation and permeabilization steps, unlike many traditional viability dyes.[3][5]
Q2: Why is it so critical to titrate the concentration of this compound?
A2: Titration is the experimental process of identifying the optimal dye concentration for your specific cells and conditions.[6][7] This step is non-negotiable for ensuring data quality. The goal is to find the "sweet spot" that yields the highest signal-to-noise ratio—brightly stained dead cells with minimal background on live cells.[3]
-
Too Little Dye : Leads to a weak signal on dead cells, making them difficult to distinguish from the live population.[6]
-
Too Much Dye : Increases non-specific binding to live cells, which raises background fluorescence and can cause unwanted spectral spillover into other detection channels.[6][7]
Q3: What buffer should I use for the staining step?
A3: It is critical to perform the staining reaction in a protein-free buffer, such as Phosphate-Buffered Saline (PBS).[8][9] Any proteins present in the buffer, like bovine serum albumin (BSA) or components of fetal bovine serum (FBS), contain free amines. These will compete with cellular proteins for the dye, drastically reducing the staining efficiency of your cells.[9]
Q4: Can I stain cells that have already been fixed?
A4: No. The core mechanism of this compound for viability testing relies on the differential permeability of live versus dead cell membranes.[9] Fixation and permeabilization treatments compromise all cell membranes, which would allow the dye to enter every cell, rendering the viability assessment impossible. The staining must be performed on live cells before any fixation steps.[5][9]
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the optimization process.
Problem: My signal is very weak or non-existent.
| Possible Cause | Explanation & Solution |
| Dye Concentration is Too Low | The most common cause. There isn't enough dye to generate a strong signal from the target proteins. Solution: Perform a titration experiment to test a range of higher concentrations.[10][11] |
| Dye has Degraded | Amine-reactive dyes are sensitive to moisture. If the powdered dye was exposed to air or the DMSO stock is old, it may have hydrolyzed and lost reactivity. Solution: Prepare a fresh stock solution from a new vial of dye. |
| Incorrect Buffer Used | Staining in protein-containing media (e.g., with FBS) will quench the reaction. Solution: Ensure staining is performed in a protein-free buffer like PBS.[8][9] Thoroughly wash cells to remove any residual media before adding the dye solution. |
| Insufficient Incubation Time | The covalent reaction requires time to proceed. Solution: Ensure you are incubating for the recommended time (typically 15-30 minutes). While longer times generally don't improve signal, insufficient time will.[3] |
Problem: The background fluorescence on my live cells is too high.
| Possible Cause | Explanation & Solution |
| Dye Concentration is Too High | Excess dye increases the likelihood of non-specific binding to the surface of live cells.[6] Solution: This is the primary reason for high background. Titrate the dye to a lower concentration. The optimal concentration is the one that gives the best separation, not necessarily the brightest positive signal.[1] |
| Inadequate Washing | Unbound dye remaining in the solution will contribute to background fluorescence. Solution: Increase the number and volume of wash steps after staining.[12][13] Ensure the cell pellet is gently resuspended during each wash. |
| Sample Autofluorescence | Some cell types naturally fluoresce, which can obscure the signal.[14][15] Solution: Always include an unstained control sample to measure the baseline autofluorescence of your cells.[13] If autofluorescence is high, consider using spectral unmixing during analysis or photobleaching the sample before staining.[15][16] |
Problem: My cells are dying or showing signs of stress after staining.
| Possible Cause | Explanation & Solution |
| Dye Concentration is Too High | High concentrations of any exogenous agent can be cytotoxic. Solution: Reduce the dye concentration. Perform a titration and monitor cell viability (e.g., using Trypan Blue exclusion) across the concentration range.[17] |
| Solvent Toxicity | This compound is typically dissolved in DMSO. High final concentrations of DMSO can be toxic to cells. Solution: Ensure the final concentration of DMSO in your cell suspension is low (typically <0.5%). Prepare a more concentrated primary stock if necessary to avoid adding a large volume to your cells. |
| Prolonged Incubation | Leaving cells in staining buffer for extended periods can induce stress. Solution: Adhere to the recommended incubation time (15-30 minutes). Avoid unnecessarily long incubations. |
Problem: The staining appears uneven or patchy across the cell population.
| Possible Cause | Explanation & Solution |
| Cell Clumping | Cells in clumps will not be uniformly exposed to the dye, leading to patchy staining. Solution: Ensure you start with a single-cell suspension. Gently pipette or vortex to break up clumps before adding the dye. |
| Inadequate Mixing | If the dye is not mixed into the cell suspension immediately and thoroughly, some cells will be exposed to a higher effective concentration than others. Solution: Add the dye solution to the cells and immediately mix gently but thoroughly.[18] |
| Uneven Cell Health | A stressed or unhealthy starting cell population will have variable membrane integrity, leading to inconsistent staining. Solution: Use cells that are in a healthy, logarithmic growth phase for your experiments. |
Problem: My fluorescent signal is fading quickly during imaging (Photobleaching).
| Possible Cause | Explanation & Solution |
| Inherent Dye Property | All fluorophores will photobleach, or fade, after repeated exposure to excitation light.[19][20] This is a photochemical alteration that permanently prevents fluorescence.[19] Solution: Use a mounting medium containing an antifade reagent.[10][13] These reagents help protect the dye from photobleaching. |
| Excessive Light Exposure | High laser power and long exposure times accelerate photobleaching. Solution: Minimize the sample's exposure to light.[21] Use the lowest laser power and shortest exposure time that still provides a good signal. Use neutral-density filters if available to reduce illumination intensity.[20][21] |
Part 3: Experimental Protocols & Data
Protocol 1: Determining the Optimal Staining Concentration
This protocol uses a titration (serial dilution) to find the ideal concentration of this compound. The goal is to identify the concentration that maximizes the Stain Index, a metric that quantifies the separation between positive and negative populations relative to the spread of the negative population.[7]
Workflow Diagram
Caption: Workflow for titrating this compound concentration.
Step-by-Step Methodology:
-
Prepare a Mixed Cell Population: To accurately titrate, you need a sample containing both live and dead cells. A simple method is to heat a portion of your cell suspension at 65°C for 5-10 minutes to induce cell death, then mix it back with a live cell suspension at a 1:1 ratio.
-
Prepare Dye Dilutions:
-
Reconstitute this compound in high-quality, anhydrous DMSO to create a 1-2 mM stock solution.
-
In a 96-well plate or microfuge tubes, perform an 8-point, 2-fold serial dilution of the dye in protein-free PBS.
-
-
Stain Cells:
-
Aliquot approximately 1 million cells (in 100 µL of PBS) for each concentration to be tested, including an unstained control.
-
Add 1 µL of each dye dilution to the corresponding cell aliquot. Mix immediately.
-
Incubate for 20 minutes at room temperature, protected from light.[3]
-
-
Wash Cells:
-
Add at least 1 mL of a protein-containing buffer (e.g., PBS with 2% FBS) to stop the reaction and wash the cells.
-
Centrifuge, discard the supernatant, and repeat the wash step twice to remove all unbound dye.[3]
-
-
Acquire and Analyze Data:
-
Resuspend cells in an appropriate buffer for analysis (e.g., flow cytometry staining buffer).
-
Acquire data on a flow cytometer.
-
For each concentration, determine the Median Fluorescence Intensity (MFI) of the live (dim) and dead (bright) populations, as well as the standard deviation (SD) or robust standard deviation (rSD) of the live population.
-
Calculate the Stain Index: (MFI_dead - MFI_live) / (2 x rSD_live)
-
Plot the Stain Index versus dye concentration. The optimal concentration is the one at the peak of this curve, which represents the best resolution with the least background.[7][22]
-
Data Presentation
Table 1: Example Titration Data and Stain Index Calculation
| Dye Conc. (µM) | MFI (Live) | MFI (Dead) | rSD (Live) | Stain Index |
| Unstained | 50 | 55 | 10 | 0.25 |
| 0.1 | 150 | 5,000 | 50 | 48.5 |
| 0.2 | 250 | 15,000 | 80 | 92.2 |
| 0.4 | 400 | 40,000 | 120 | 165.0 |
| 0.8 | 800 | 45,000 | 250 | 88.4 |
| 1.6 | 2,000 | 48,000 | 700 | 32.9 |
In this example, 0.4 µM is the optimal concentration as it yields the highest Stain Index.
Part 4: Troubleshooting Flowchart
This flowchart provides a logical path for diagnosing common staining issues.
Caption: Troubleshooting flowchart for this compound staining.
References
-
Perfetto, S. P., Chattopadhyay, P. K., & Roederer, M. (2010). Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples. Current Protocols in Cytometry, 53(1), 9.34.1-9.34.14. [Link]
-
FluoroFinder. (2023). Viability Dye Selection Guide. FluoroFinder. [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]
-
Wikipedia. (2023). Photobleaching. Wikipedia. [Link]
-
AZoLifeSciences. (2021). Photobleaching in Fluorescence Microscopy. AZoLifeSciences. [Link]
-
TD2 Oncology. (n.d.). Live Dead Measurement and Cell Viability. TD2 Oncology Blog. [Link]
-
National Institutes of Health (NIH). (n.d.). Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples. PMC. [Link]
-
JoVE. (2017). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. JoVE. [Link]
-
Canopy Biosciences. (n.d.). Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. Canopy Biosciences. [Link]
-
ACS Publications. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry. [Link]
-
Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Tips: Cell Reducing background. Sino Biological. [Link]
-
Leinco Technologies. (n.d.). Flow Cytometry Staining Protocol Background: Titration. Leinco Technologies. [Link]
-
Frontiers. (n.d.). Impaired cell viability and mitochondrial respiration by disperse textile dyes. Frontiers in Immunology. [Link]
-
BosterBio. (n.d.). Troubleshooting Guide Immuno-Fluorescence. BosterBio. [Link]
-
ResearchGate. (2006). Amine reactive dyes: An effective tool to discriminate live and dead cells in polychromatic flow cytometry. Request PDF. [Link]
-
Bio-Rad. (n.d.). Antibody Titration - Flow Cytometry Guide. Bio-Rad. [Link]
-
UTHealth Houston. (n.d.). Antibody Titration. McGovern Medical School. [Link]
-
National Institutes of Health (NIH). (2012). Optimized Staining and Proliferation Modeling Methods for Cell Division Monitoring using Cell Tracking Dyes. PMC. [Link]
-
World Dye Variety. (2012). This compound. World Dye Variety. [Link]
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- 22. Antibody Titration | McGovern Medical School [med.uth.edu]
Technical Support Center: Improving the Wash Fastness of C.I. Reactive Orange 5
This guide serves as a specialized technical resource for researchers, scientists, and textile chemistry professionals dedicated to optimizing the performance of C.I. Reactive Orange 5. The primary focus is to provide a deep, mechanistic understanding and actionable protocols to significantly enhance the wash fastness of this widely used vinyl sulfone (VS) reactive dye on cellulosic fibers like cotton.
Frequently Asked Questions (FAQs)
Q1: What is C.I. This compound, and why is wash fastness a critical parameter?
C.I. This compound is an anionic, water-soluble dye belonging to the vinyl sulfone (VS) class of reactive dyes.[1] Its molecular structure contains a chromophore (the color-producing part), a bridging group, and a reactive group.[2] This reactive group, typically supplied in its stable precursor form, β-sulfatoethylsulfone, is the key to its function.[1][2] Under alkaline conditions, this group transforms into the highly reactive vinyl sulfone moiety (-SO₂-CH=CH₂), which can form a direct, covalent ether bond with the hydroxyl (-OH) groups of cellulose fibers.[1][2][3]
Wash fastness is the measure of a dyed textile's resistance to color loss or transfer when subjected to laundering.[4][5][6] For reactive dyes, excellent wash fastness is a primary performance expectation. It is a direct indicator of the efficiency of the covalent bonding between the dye and the fiber.[3][7] Poor wash fastness signifies that a significant amount of dye is not covalently bonded and is merely physically adsorbed, leading to color bleeding, staining of other garments, and a faded appearance over time.[8][9]
Q2: What is the core chemical reason for poor wash fastness with this compound?
The primary cause of poor wash fastness is the presence of hydrolyzed dye on the fiber. During the alkaline fixation phase of dyeing, the activated vinyl sulfone group of the dye reacts with two competing nucleophiles: the hydroxyl groups of cellulose (the desired fixation reaction) and the hydroxyl ions of water (an undesirable side reaction called hydrolysis).[2][10][11]
-
Fixation (Desired): Dye-SO₂-CH=CH₂ + HO-Cellulose → Dye-SO₂-CH₂-CH₂-O-Cellulose (Covalent Bond)[11]
-
Hydrolysis (Undesired): Dye-SO₂-CH=CH₂ + H-OH → Dye-SO₂-CH₂-CH₂-OH (Inactive, Hydrolyzed Dye)[2][11]
This hydrolyzed dye has no remaining reactive sites to bond with the fiber. However, it still possesses substantivity and can be physically adsorbed onto the fiber surface, much like a direct dye.[8][9] If this unfixed, hydrolyzed dye is not completely removed during the post-dyeing wash-off (soaping) process, it will bleed out during subsequent home laundering, resulting in poor wash fastness.[8][11]
Q3: Can using a "fixing agent" solve all wash fastness problems?
While post-treatment with a cationic fixing agent can improve wash fastness, it is not a substitute for an optimized dyeing and wash-off process. Cationic fixing agents are polymers that carry a positive charge.[12][13][14] They work by forming a film on the fiber surface and creating ionic bonds with the negatively charged (anionic) hydrolyzed dye molecules, essentially trapping them.[12][13][15] This can improve the final fastness rating by 0.5 to 1.5 grades.[7][16]
However, this is a compensatory measure. Over-reliance on fixing agents can sometimes negatively impact other properties like light fastness or the fabric's feel ("hand").[16] The most robust strategy is to first maximize the fixation efficiency and then implement a rigorous wash-off procedure to remove as much hydrolyzed dye as possible before considering a fixing agent as a final enhancement step.[16][17]
Troubleshooting Guide: Enhancing Wash Fastness
This section addresses specific experimental issues and provides causal explanations and corrective protocols.
Problem 1: Low or Inconsistent Color Yield, Leading to Poor Fastness
Symptoms: The dyed fabric appears lighter than the target shade. Wash fastness tests show significant color change and staining on adjacent fabrics.
Core Cause: Insufficient dye exhaustion onto the fiber surface before fixation, or premature hydrolysis of the dye. This leads to a lower probability of the desired dye-fiber reaction.
Solutions & Scientific Rationale:
1. Optimize Electrolyte Concentration:
-
Why: Both cellulosic fibers and anionic reactive dyes like this compound carry a negative surface charge in water.[18][19] This creates an electrostatic repulsion that hinders the dye from approaching the fiber. Electrolytes (salts like NaCl or Na₂SO₄) are crucial for overcoming this repulsion.[3][18][20] The salt dissolves in the dyebath, and the cations (Na⁺) neutralize the negative charge on the fiber surface, allowing the dye anions to migrate closer to the fiber.[18][20] This step is known as "exhaustion."
-
Protocol:
-
Add the required amount of electrolyte to the dyebath before adding the dye.
-
Allow the substrate to run in the salt solution for 10-15 minutes to ensure even distribution.
-
Add the pre-dissolved dye solution.
-
Run for a minimum of 30 minutes to allow for maximum exhaustion before adding alkali.
-
| Shade Depth | Glauber's Salt (Na₂SO₄) Conc. (g/L) |
| Pale (<0.5% owf) | 10 - 20 |
| Medium (0.5-2.0% owf) | 20 - 50 |
| Deep (>2.0% owf) | 50 - 80 |
| owf = on weight of fiber |
2. Control Alkali Dosing and pH:
-
Why: The conversion of the stable β-sulfatoethylsulfone precursor to the reactive vinyl sulfone group is triggered by alkali (e.g., Na₂CO₃, NaOH).[1][2] This activation is essential for fixation. However, a high concentration of alkali also accelerates the competing hydrolysis reaction.[8][11] Therefore, the alkali must be added after the dye has exhausted onto the fiber and should be dosed gradually to control the reaction rate. The optimal pH for fixation of VS dyes is typically 10.5-11.5.[3][21]
-
Protocol:
-
After the dye exhaustion phase, begin dosing the alkali solution over 15-20 minutes. For critical applications, a progressive dosing profile (e.g., 1/10, 2/10, 7/10 of the total alkali over three steps) is recommended.
-
This controlled addition ensures that the dye molecules are already in close proximity to the fiber when they become activated, maximizing the chances of fixation over hydrolysis.
-
Problem 2: Significant Color Bleeding During Soaping/Washing
Symptom: The wash-off baths are intensely colored, and achieving a clear final rinse is difficult, time-consuming, and requires excessive water.
Core Cause: A high percentage of dye has hydrolyzed, either in the dyebath or on the fiber surface, and now must be washed away. This indicates sub-optimal fixation conditions.
Solutions & Scientific Rationale:
1. Optimize Fixation Temperature:
-
Why: The rates of both fixation and hydrolysis are temperature-dependent. For vinyl sulfone dyes like this compound, the typical fixation temperature range is 40-60°C.[1] Operating below this range can lead to slow, incomplete fixation. Exceeding this range can dramatically increase the rate of hydrolysis, leading to more unfixed dye.[11]
-
Protocol:
-
After alkali dosing, raise the temperature to the recommended fixation temperature (typically 60°C for VS dyes) and hold for 45-60 minutes.
-
Ensure your equipment's temperature control is accurate and stable throughout this period.
-
2. Implement a Scientifically-Structured Wash-Off (Soaping) Process:
-
Why: The goal of soaping is to remove all unfixed, hydrolyzed dye. This is a diffusion-controlled process. The hydrolyzed dye must diffuse from within the fiber structure out into the wash bath.[22] An effective soaping process uses temperature and specialized agents to maximize this diffusion and prevent the washed-off dye from re-depositing onto the fabric.[23][24]
-
Protocol - The Critical Post-Dyeing Sequence:
-
Rinse (Cold): Immediately after dyeing, perform a cold rinse to remove surface dye and residual electrolyte. High salt concentration in the first wash bath can hinder the removal of hydrolyzed dye.[22]
-
Neutralization: Add a small amount of acetic acid to neutralize any residual alkali. This stops any further reaction and prevents alkali-induced hydrolysis of the dye-fiber bond during the high-temperature soaping step.[22][25]
-
High-Temperature Soap Wash: This is the most critical step. Wash the fabric at or near boiling temperature (95-100°C) for 10-15 minutes.[26][27] This high temperature swells the fiber, increases the kinetic energy of the hydrolyzed dye molecules, and reduces their affinity for the fiber, promoting their diffusion out into the bath.[22]
-
Use of a Soaping Agent: Incorporate a high-quality soaping agent (typically 1-2 g/L) in the boil wash. These are specialized surfactants or polymers that help keep the washed-off dye suspended in the water, preventing it from re-staining the fabric.[25][28]
-
Rinse (Hot & Cold): Follow with a hot rinse and then a final cold rinse to remove the soaping agent and any remaining loose dye.
-
Visualizing the Process for Success
To achieve optimal wash fastness, it is crucial to understand the sequence of operations and the chemical transformations occurring at each stage.
Workflow for Maximizing Wash Fastness
Caption: Critical workflow for dyeing cellulose with this compound.
Mechanism: Fixation vs. Hydrolysis
Caption: The competing reactions of activated vinyl sulfone dye.
Standardized Protocol for Wash Fastness Evaluation
To quantitatively assess improvements, a standardized test method is essential. The AATCC Test Method 61 is a widely accepted accelerated laundering test.[4][5][29]
Protocol: AATCC 61-2020, Test No. 2A (Simulates 5 Home Launderings)
-
Specimen Preparation: Cut a 50 x 150 mm specimen of the dyed fabric. Sew it together with a multi-fiber test fabric (which contains strips of common fibers like cotton, nylon, polyester, etc., to evaluate staining).
-
Apparatus: Use a Launder-Ometer or similar device with 500 mL stainless steel canisters.[4]
-
Test Solution: Prepare a 150 mL solution containing 0.15% AATCC Standard Reference Detergent in deionized water.[30]
-
Procedure: a. Place the specimen, 50 stainless steel balls (to simulate mechanical action), and the test solution into a canister.[5] b. Seal the canister and place it in the Launder-Ometer. c. Operate the machine for 45 minutes at 49°C (120°F).[4]
-
Evaluation: a. After the cycle, remove the specimen, rinse, and dry it. b. Allow the specimen to condition for at least 4 hours in a standard atmosphere. c. Evaluate the color change of the dyed fabric using the Gray Scale for Color Change. d. Evaluate the degree of staining on each strip of the multi-fiber test fabric using the Gray Scale for Staining. e. Ratings are from 1 (severe change/staining) to 5 (no change/staining). A higher rating indicates better wash fastness.
By systematically addressing the critical parameters of exhaustion, fixation, and wash-off, researchers can reliably maximize the covalent bonding of C.I. This compound to cellulosic fibers, leading to superior wash fastness and overall product quality.
References
-
AATCC 61 Color fastness to Laundering - Textile Tester. (2024). Available at: [Link]
-
AATCC 61 - Test Method for Colorfastness to Laundering - Microbe Investigations. (n.d.). Available at: [Link]
-
Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping - Textile Learner. (2021). Available at: [Link]
-
Hydrolysis of reactive dyes - Cowintprinting.com. (n.d.). Available at: [Link]
-
AATCC 61 Colorfastness to Laundering: Accelerated. (2021). Available at: [Link]
-
AATCC TM61: Accelerated Colorfastness Testing to Laundering - ChiuVention. (n.d.). Available at: [Link]
-
Effect of Electrolyte Concentration on Dyeing Process of Cotton - PJSIR. (n.d.). Available at: [Link]
-
AATCC Test Method 61.pptx - Slideshare. (n.d.). Available at: [Link]
-
Reactive printing and hydrolysis: Causes, effects, and solutions - Textile Today. (2025). Available at: [Link]
-
Electrolyte - Free Dyeing of Textiles with Cationic Reactive Dyes. (2025). Available at: [Link]
-
What is the effect of reactive dyeing salts on the dyeing process? - Tiankun Chemical. (2022). Available at: [Link]
-
Effect and Role of Salt in Cellulosic Fabric Dyeing - Austin Publishing Group. (n.d.). Available at: [Link]
-
What Is The Mechanism of Action of Fixing Agents? - Water repellent. (2025). Available at: [Link]
-
Optimizing Soaping Process Parameters for Reactive Dyed Cotton Knitted Fabrics – Towards Sustainable Dyeing | NanoWorld Journal. (n.d.). Available at: [Link]
-
KINETIC STUDY OF HYDROLYSIS OF REACTIVE DYE USING HPLC - IRJET. (n.d.). Available at: [Link]
-
Vinyl sulfone dyes - Grokipedia. (n.d.). Available at: [Link]
-
The Role of Cationic Dye Fixing Agents in the Textile Industry. (2025). Available at: [Link]
-
Cationic dye fixing agents on cotton fabric - Sarex. (2023). Available at: [Link]
-
The post-washing treatment of reactive dyes - Knowledge. (2025). Available at: [Link]
-
Hydrolysis of Reactive Dye - Textile Apex. (2023). Available at: [Link]
-
Optimizing Reactive Dye Washing: The Role of Advanced Soaping Agents. (2025). Available at: [Link]
-
Key Technologies and Measures to Improve Dyeing Fastness of Printed and Dyed Fabrics. (2025). Available at: [Link]
-
Synthesis, Characterization and Applications of the New Reactive Dyes with Acetoxyethyl Sulfone Reactive Group†. (n.d.). Available at: [Link]
-
Vinyl sulfone dyes - Wikipedia. (n.d.). Available at: [Link]
-
Color Fixing Agent. (n.d.). Available at: [Link]
-
How to improve the color fastness of reactive dyes? - Tiankun Chemical. (2021). Available at: [Link]
-
Process intensification in cellulosic dyeing using Reactive Dyes. (n.d.). Available at: [Link]
-
A Comprehensive Guide to different types of Dye Fixing Agents - Fineotex. (n.d.). Available at: [Link]
-
Effects of Different Soaping and Fixing Agents on Washing Fastness of Reactive Dyed Cotton Fabric - JMEST. (n.d.). Available at: [Link]
-
Improve The Color Fastness Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd. (2022). Available at: [Link]
-
How to Improve Color Fastness - FYI Tester. (2023). Available at: [Link]
- US4277246A - Process for the dyeing of cellulose fibers with reactive dyes according to the batchwise exhaustion method - Google Patents. (n.d.).
- US4704132A - After-treatment of dyeings with reactive dyes on cellulose fiber materials - Google Patents. (n.d.).
-
Reactive Dye Selection and Process Development for Exhaust Dyeing of Cellulose - UMT Admin Panel. (n.d.). Available at: [Link]
-
How to improve the fastness of reactive dyes to chlorine water? (2022). Available at: [Link]
-
PROJECT : REACTION MECHANISM OF REACTIVE DYES IN ON CELLULOSE FIBER. (n.d.). Available at: [Link]
Sources
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- 3. textilelearner.net [textilelearner.net]
- 4. AATCC 61 Color fastness to Laundering [darongtester.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. aatcctestmethods.com [aatcctestmethods.com]
- 7. sarex.com [sarex.com]
- 8. Hydrolysis of reactive dyes - Cowintprinting.com [cowint.com]
- 9. irjet.net [irjet.net]
- 10. Reactive printing and hydrolysis: Causes, effects, and solutions [textiletoday.com.bd]
- 11. textileapex.com [textileapex.com]
- 12. sylicglobal.com [sylicglobal.com]
- 13. zjxbchem.com [zjxbchem.com]
- 14. fineotex.com [fineotex.com]
- 15. Color Fixing Agent [cosoonchem.com]
- 16. Key Technologies and Measures to Improve Dyeing Fastness of Printed and Dyed Fabrics - Knowledge [dyestuffscn.com]
- 17. fyitester.com [fyitester.com]
- 18. pjsir.org [pjsir.org]
- 19. textilevaluechain.in [textilevaluechain.in]
- 20. austinpublishinggroup.com [austinpublishinggroup.com]
- 21. PROJECT : REACTION MECHANISM OF REACTIVE DYES IN ON CELLULOSE FIBER. | PPT [slideshare.net]
- 22. The post-washing treatment of reactive dyes - Knowledge [colorfuldyes.com]
- 23. nbinno.com [nbinno.com]
- 24. dystar.com [dystar.com]
- 25. Improve The Color Fastness Of Reactive Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
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- 27. US4704132A - After-treatment of dyeings with reactive dyes on cellulose fiber materials - Google Patents [patents.google.com]
- 28. How to improve the color fastness of reactive dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 29. chiuvention.com [chiuvention.com]
- 30. AATCC Test Method 61.pptx [slideshare.net]
Preventing aggregation of Reactive Orange 5 in solution
Welcome to the technical support center for Reactive Orange 5. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the aggregation of this compound in solution. Our goal is to equip you with the scientific understanding and practical solutions to ensure the reliability and reproducibility of your experiments.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the use of this compound, providing step-by-step solutions grounded in scientific principles.
Issue 1: My this compound solution appears cloudy or has visible precipitates immediately after preparation.
Cause: This is a classic sign of dye aggregation, where individual dye molecules clump together to form larger, insoluble particles. This can be triggered by several factors, including high dye concentration, the presence of salts, or suboptimal pH.
Solution Workflow:
-
Verify Dye Concentration: High concentrations of dye molecules increase the likelihood of intermolecular interactions and aggregation.
-
Action: Prepare a fresh, lower concentration stock solution. This compound is soluble in water, but its solubility can be exceeded, especially in the presence of other solutes.
-
Protocol: Start by preparing a 1 mg/mL stock solution in deionized water. If aggregation persists, decrease the concentration to 0.5 mg/mL or lower.
-
-
Adjust Solution pH: The pH of the solution significantly affects the surface charge of the dye molecules, influencing their tendency to aggregate.
-
Action: Measure and adjust the pH of your dye solution. For many reactive dyes, a neutral to slightly alkaline pH is optimal for solubility.
-
Protocol:
-
Measure the current pH of your this compound solution using a calibrated pH meter.
-
Adjust the pH to a range of 7.0-8.0 using dilute NaOH or HCl. Add the acid or base dropwise while stirring to avoid localized concentration changes.
-
Observe the solution for any changes in clarity.
-
-
-
Control Temperature: Temperature can influence dye solubility and aggregation kinetics.
-
Action: Gently warm the solution to aid in the dissolution of small aggregates.
-
Protocol:
-
Place your dye solution in a water bath set to 30-40°C.
-
Stir the solution gently for 15-30 minutes.
-
Allow the solution to cool to room temperature before use. Avoid high temperatures, as they can degrade the dye.
-
-
Logical Flow for Troubleshooting Issue 1:
Caption: Troubleshooting workflow for a cloudy this compound solution.
Issue 2: I'm observing inconsistent or patchy staining in my cellular or tissue samples.
Cause: Inconsistent staining is often a direct result of dye aggregation. Aggregates do not diffuse uniformly into tissues or cells, leading to areas of high and low dye concentration.
Solution Workflow:
-
Incorporate an Anti-Aggregating Agent: Certain chemical agents can interfere with the intermolecular forces that cause dye molecules to aggregate.
-
Action: Add a hydrotrope or a non-ionic surfactant to your dye solution.
-
Protocol 1: Urea Addition
-
Prepare your this compound solution as usual.
-
Add urea to a final concentration of 1-2 M. Urea is a well-known hydrotrope that disrupts the structure of water, enhancing the solubility of nonpolar molecules and breaking up dye aggregates.
-
Stir until the urea is completely dissolved.
-
-
Protocol 2: Surfactant Addition
-
Prepare your this compound solution.
-
Add a non-ionic surfactant like Tween® 20 to a final concentration of 0.01-0.05% (v/v). Surfactants will coat the dye molecules, preventing them from sticking together.
-
Mix gently to avoid foaming.
-
-
-
Filter the Dye Solution: Physically removing aggregates before use can ensure a homogenous solution.
-
Action: Filter your dye solution through a syringe filter.
-
Protocol:
-
Draw your prepared this compound solution into a syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Dispense the solution through the filter into a clean container. This will remove any existing micro-aggregates.
-
-
Mechanism of Anti-Aggregation Agents:
Adjusting pH for optimal Reactive Orange 5 performance
Welcome to the technical support guide for Reactive Orange 5. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its performance, with a specific focus on the critical role of pH. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both successful and reproducible.
Core Principles: The pH-Dependent Fate of this compound
This compound is a vinyl sulfone (VS) type reactive dye. Its efficacy hinges on forming a stable, covalent ether bond with the hydroxyl groups (-OH) present on cellulosic substrates.[1] This reaction is fundamentally pH-dependent and occurs under alkaline conditions.[2] The alkali acts as a catalyst, activating the cellulose by abstracting a proton from a hydroxyl group to form a highly nucleophilic cellulosate anion (Cell-O⁻).[3] This anion then readily attacks the electron-deficient reactive group of the dye, resulting in fixation.
However, this fixation reaction exists in a delicate balance with a competing, undesirable reaction: hydrolysis. In the same alkaline dyebath, hydroxyl ions (OH⁻) from water also compete to react with the dye molecule.[4] This reaction deactivates the dye, rendering it unable to bond with the fiber.[5] The hydrolyzed dye remains unfixed and must be washed off, leading to reduced color yield, increased effluent load, and potential for staining.[2][4]
Controlling the pH is therefore the most critical parameter in steering the reaction equilibrium towards fixation and away from hydrolysis.[6]
Caption: The dual reaction pathway for this compound under alkaline conditions.
Quantitative Data: Recommended pH & Process Parameters
Precise control of process parameters is essential for reproducibility.[7] The following table summarizes the typical pH values and conditions for the key stages of a standard exhaust dyeing process with this compound on cellulosic fibers.
| Process Stage | Parameter | Optimal Range | Purpose & Rationale |
| 1. Initial Dye Bath | pH | 6.0 - 7.0 | Dye Leveling & Exhaustion: A neutral to slightly acidic pH prevents premature hydrolysis, allowing the dye to adsorb evenly onto the fiber surface before fixation begins.[8] |
| Temperature | 30 - 40°C | Facilitates dye migration and uniform distribution. | |
| Electrolyte | 30 - 70 g/L NaCl or Na₂SO₄ | Overcomes the electrostatic repulsion between the anionic dye and the negatively charged fiber surface, promoting dye uptake (exhaustion).[9] | |
| 2. Fixation | pH | 10.5 - 11.5 | Fiber Activation & Covalent Bonding: This alkaline range is required to generate cellulosate anions for the dye-fiber reaction. The optimal pH can vary slightly based on dye reactivity.[10][11][12] |
| Alkali | Soda Ash (Na₂CO₃) | A common choice for medium-reactivity dyes, providing a buffered and stable pH. For deeper shades or higher reactivity, a small amount of caustic soda (NaOH) may be added.[13] | |
| Temperature | 60°C | Increases the rate of fixation. However, higher temperatures also accelerate hydrolysis, so this must be carefully controlled.[4][7] | |
| 3. Wash-Off & Neutralization | pH | 5.5 - 6.5 | Removal of Unfixed Dye & Stability: After a hot soaping rinse to remove hydrolyzed dye, a final rinse with a mild acid (e.g., acetic acid) neutralizes any residual alkali on the fabric.[14][15] This prevents shade changes and fiber damage during storage.[14] |
Frequently Asked Questions (FAQs)
Q1: Why is a neutral pH required for the initial dye bath? Shouldn't it be alkaline to start the reaction?
A: Starting the process at a neutral or slightly acidic pH is a critical step for achieving a level, even dyeing.[8] This initial phase is for dye "exhaustion" or "strike," where the dye molecules migrate from the water and adsorb onto the fiber surface. Adding alkali prematurely would initiate fixation before the dye is evenly distributed, leading to patchy and uneven results.[2][8]
Q2: What is the difference between using Soda Ash (Sodium Carbonate) and Caustic Soda (Sodium Hydroxide) for pH adjustment?
A: Soda ash is a milder alkali and acts as a buffer, providing a more stable and controlled pH around 11.[13] It is the preferred choice for most standard reactive dyeing procedures. Caustic soda is a much stronger alkali and can rapidly increase the pH to 12 or higher. While sometimes used for very deep shades or less reactive dyes, its use requires extreme care. Overdosing can cause the pH to overshoot the optimal range, leading to rapid and excessive hydrolysis of the dye.[10]
Q3: My color yield is low even though my fixation pH is within the 10.5-11.5 range. What could be the cause?
A: While pH is a primary factor, other issues could be at play. First, verify your pH measurement with a calibrated meter. Second, consider the possibility of excessive hydrolysis due to other factors. If the fixation temperature is too high or the fixation time is excessively long, hydrolysis can increase significantly even at the correct pH.[4][6] Additionally, poor water quality containing high levels of hardness ions (calcium, magnesium) can interfere with dye-fiber bonding.[2]
Q4: Can I prepare a single stock solution of this compound with alkali already added?
A: This is strongly discouraged. Reactive dyes are unstable in alkaline solutions.[13] The hydrolysis reaction begins as soon as the dye is in an alkaline environment. Preparing a combined stock solution would lead to significant deactivation of the dye before it is ever introduced to the fiber, resulting in wasted dye and poor performance.[4] Always add alkali to the dye bath as the final step before the fixation phase.
Troubleshooting Guide: pH-Related Issues & Solutions
Issue 1: Uneven Color and Patchy Results
-
Question: My substrate has darker and lighter patches after dyeing. What pH-related error could cause this?
-
Likely Cause: The most probable cause is premature fixation. This occurs if the pH of the initial dye bath was too high, causing the dye to react and fix as soon as it contacted the fiber, preventing it from distributing evenly.[8]
-
Solution:
-
Verify Initial pH: Ensure your initial dye bath (containing dye, water, and salt) is at a neutral pH (6.0-7.0) before adding the substrate.
-
Implement Progressive Dosing: Do not add all the alkali at once. After the dye has been allowed to level on the substrate for 15-20 minutes, add the required alkali in portions (e.g., 1/3 at a time over 15 minutes). This gradual increase in pH ensures fixation begins only after the dye is evenly distributed.[8]
-
Ensure Proper Agitation: Inconsistent liquor circulation can lead to localized pH and temperature differences, causing unevenness.[2]
-
Issue 2: Poor Color Yield and Dull Shades
-
Question: The final color is much lighter than expected. How can I improve the color intensity by adjusting the pH?
-
Likely Cause: This issue points to either insufficient fixation or excessive hydrolysis. An incorrect fixation pH is the primary suspect.[2] If the pH is too low (<10.5), the cellulose fiber is not sufficiently activated, leading to a low fixation rate.[6] If the pH is too high, the rate of dye hydrolysis outpaces the rate of fixation, and a large portion of the dye is deactivated in the water.[6][16]
-
Solution:
-
Calibrate & Measure: Use a calibrated pH meter to precisely measure the dyebath during the fixation stage. Target the optimal range of 10.5-11.5.[10][12]
-
Check Alkali Quality: Ensure your alkali (e.g., soda ash) is fresh and has been stored in a dry, sealed container. Old or improperly stored alkali can be less effective.
-
Optimize Temperature: Ensure the fixation temperature is appropriate (e.g., 60°C). Excessively high temperatures will accelerate hydrolysis.[4]
-
Issue 3: Low Wash Fastness and Color Bleeding
-
Question: The color looks good after dyeing, but it bleeds significantly during washing. Is this a pH problem?
-
Likely Cause: This is a classic symptom of poor fixation and/or inadequate removal of hydrolyzed dye. If the fixation pH was too low, a large amount of dye is only physically adsorbed to the fiber without forming a covalent bond. This unfixed dye, along with the hydrolyzed dye, will easily wash out.[2]
-
Solution:
-
Optimize Fixation: Re-evaluate your fixation pH and time to ensure the maximum number of covalent bonds are formed.
-
Implement Rigorous Washing-Off: After dyeing, a thorough "soaping" process is essential. This involves rinsing the substrate at near-boiling temperatures (95-98°C) with a detergent to strip away all unfixed and hydrolyzed dye particles from the surface.[2]
-
Neutralize After Washing: After the hot soaping, perform a final rinse and neutralize the fabric with a weak acid (e.g., 0.5-1.0 g/L acetic acid) to bring the pH to around 6.0.[14] This stabilizes the dye and the fiber.
-
Experimental Protocols
Protocol 1: Standard Exhaust Dyeing with pH Control
This protocol outlines a standard laboratory-scale procedure for dyeing a 10g cellulosic fabric sample, emphasizing the critical points of pH adjustment.
Caption: Experimental workflow for pH-controlled reactive dyeing.
Methodology:
-
Dye Bath Preparation: Prepare the dye bath at a 20:1 liquor ratio (200 mL water for 10g fabric). Dissolve the required amount of this compound in water. Confirm the pH is near neutral.
-
Substrate Addition: Introduce the wetted-out cellulosic substrate. Agitate for 10 minutes at 30°C to allow for initial, uniform wetting.
-
Exhaustion: Add the required amount of electrolyte (e.g., 50 g/L NaCl). Continue agitation for another 20 minutes. This drives the dye from the solution onto the fiber.
-
Temperature Rise: Increase the temperature of the dye bath to the target fixation temperature of 60°C.
-
pH Adjustment (Fixation): Once at 60°C, begin the progressive dosing of the alkali solution (e.g., 20 g/L Soda Ash). Add the solution in three parts over 15 minutes. After the final addition, confirm with a calibrated meter that the pH is in the 10.5-11.0 range.
-
Fixation: Maintain the temperature at 60°C and continue agitation for 45-60 minutes to allow the covalent bonding to complete.
-
Rinsing: Drain the dye bath and perform a cold rinse to remove surface dye and alkali.
-
Soaping: Wash the substrate in a fresh bath with a suitable detergent (e.g., 2 g/L) at 95°C for 10-15 minutes to remove all hydrolyzed and unfixed dye.[2]
-
Neutralization: Perform a final warm rinse, followed by a rinse with dilute acetic acid to adjust the fabric pH to approximately 6.0. Dry the sample.
References
- Vipul Organics. (2025, December 24). Troubleshooting Common Reactive Dye Problems in Textile Production.
- Slideshare. (n.d.). A study on ph in textile.
- Autumn Color Co., Ltd. (2025, July 2). Common Challenges in Reactive Dyeing and How to Overcome Them.
- Textile Apex. (2023, August 23). Hydrolysis of Reactive Dye.
- Mettler Toledo. (n.d.). pH for on-line control in dyeing processes.
- Hanna Instruments. (2024, June 2). Monitoring PH in the Textile Industry: Improving Dyeing and Finishing Processes.
- Chemtradeasia. (2025, May 8). Textile pH Control with Glacial Acetic Acid.
- ResearchGate. (2025, August 6). Influence of Nonionic Surfactant on Hydrolysis of Vinyl Sulfone Reactive Dye.
- El-Khatib, E. M., & El-Naggar, A. M. (Eds.). (n.d.). Challenges in dyeing of cellulosics with reactive dyes and practical sustainable feasibilities. IntechOpen.
- Textile Blog. (2021, June 12).
- Beth's Blog. (2008, May 27). Common Problems with Procion MX Fiber Reactive Dyes.
- Scribd. (n.d.). Textile Dyeing Troubleshooting Guide.
- Textile Learner. (2021, March 12).
- MDPI. (n.d.). Dyeing Performance of a Synthesized and Ultrafiltrated Bifunctional Reactive Dye with Two Vinylsulfone Groups on Cotton Fabrics.
- BenchChem. (n.d.).
- World Dye Variety. (2012, May 9). This compound.
- First Source Worldwide. (2016, August 30). 4 Steps to Improve Your Reactive Dyeing with pH Monitoring.
- ChemBK. (2024, April 9). This compound.
- Ahmad, B., et al. (n.d.).
- Journal of the Korean Fiber Society. (n.d.). Comparison of Fixation Characteristics of New Acid Fixing Reactive Dyes.
- ChemicalBook. (n.d.). This compound.
- Hangzhou Tiankun Chem Co., Ltd. (2021, January 22). What are the effects of pH on the dyeing and finishing process?.
- Hangzhou Tiankun Chem Co., Ltd. (2021, August 25).
- ResearchGate. (2025, August 7). Mechanisms of Reaction of Reactive Dyes with Cellulosic and other Fibres.
- IRJET. (n.d.). KINETIC STUDY OF HYDROLYSIS OF REACTIVE DYE USING HPLC.
- China Inter Dye. (n.d.). Reactive Orange 5RD.
- Colorful Dyes. (2025, February 21). Why is it important to control pH in reactive dyeing?.
- Organic Dyes. (n.d.). OSTAZIN ORANGE H-G, CAS: 70210-21-8, this compound.
- Semantic Scholar. (2008, October 22). Mechanisms of Reaction of Reactive Dyes with Cellulosic and other Fibres.
- BenchChem. (n.d.). A Technical Guide to the Stability of Reactive Orange 122 Under Various pH Conditions.
- NIH. (2022, July 2). Mechanism of Bonding Reactive Dyes with Copolymer (chloromethyl)
- MDPI. (2023, April 24).
- ResearchGate. (2020, January 31). (PDF) pH behaviour in synthetic dyeing.
- ResearchGate. (2015, December 6).
- Burch, P. (1999, November 13).
- ResearchGate. (n.d.). Chemical bonds between selected reactive dyes with cellulose....
- ResearchGate. (2025, August 6). Analysis of Reactive Dyestuffs and Their Hydrolysis by Capillary Electrophoresis.
- BenchChem. (n.d.). An In-depth Technical Guide to the Mechanism of Action of Reactive Orange 16.
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Technical Support Center: Reducing Background Fluorescence with Reactive Orange 5
Welcome to the technical support resource for effectively utilizing Reactive Orange 5 to combat background fluorescence in your experiments. This guide is designed for researchers, scientists, and drug development professionals who encounter the common challenge of autofluorescence and seek a reliable solution. Here, we provide in-depth explanations, actionable troubleshooting advice, and validated protocols to ensure you achieve the highest quality data.
Understanding the Challenge: The Nature of Autofluorescence
Autofluorescence is the inherent fluorescence emitted by various biological structures within your sample, which is not related to your specific fluorescent labeling.[1][2] This background "noise" can obscure the true signal from your target, making it difficult to distinguish specific staining from non-specific artifacts.[1][2]
Common Sources of Autofluorescence:
-
Fixation: Aldehyde fixatives like formalin and paraformaldehyde (PFA) can react with proteins and amines to create fluorescent Schiff bases.[1][2] The intensity of this effect varies, with glutaraldehyde generally causing more autofluorescence than PFA.[2]
-
Endogenous Molecules: Tissues contain numerous native fluorophores, including:
-
Lipofuscin: These "wear-and-tear" pigment granules accumulate in aging cells and fluoresce brightly across multiple channels.[3][4]
-
Collagen and Elastin: Abundant structural proteins that typically fluoresce in the blue and green spectra.[5]
-
NADH and Flavins: Metabolic coenzymes that contribute to background, primarily in the blue-to-green range.[5]
-
Red Blood Cells: The heme group is a significant source of broad-spectrum autofluorescence.[1]
-
-
Extracellular Matrix Debris: Can contribute to overall background noise.[5]
Failing to address autofluorescence can lead to false positives, reduced signal-to-noise ratio, and inaccurate interpretation of results.
Mechanism of Action: How this compound Works
This compound is a single azo class, water-soluble dye.[6] While traditionally used in the textile industry, its properties are leveraged in microscopy to function as a quenching agent. The precise mechanism for fluorescence quenching by dyes like this compound is complex but is generally understood to involve processes that prevent a fluorophore from emitting light.
Quenching can occur through several mechanisms, including:
-
Static Quenching: The quencher (this compound) forms a non-fluorescent complex with the autofluorescent molecule in its ground state.[7][8] This prevents the autofluorescent molecule from ever being excited.
-
Dynamic (Collisional) Quenching: The quencher collides with the autofluorescent molecule after it has been excited, causing it to return to the ground state without emitting a photon.[7]
-
Förster Resonance Energy Transfer (FRET): Energy is non-radiatively transferred from the excited autofluorescent molecule to the quencher.[7][9]
By binding to autofluorescent components in the tissue, this compound effectively absorbs their emission energy or prevents their excitation, thus dramatically reducing the unwanted background signal and improving the clarity of your specific staining.
Conceptual Workflow of Autofluorescence Quenching
Caption: Workflow comparing standard IF with a this compound quenching step.
Frequently Asked Questions (FAQs)
Q: What is this compound? A: this compound is a water-soluble, bright orange azo dye.[6] In microscopy applications, it is used as a post-staining treatment to quench, or reduce, unwanted background fluorescence (autofluorescence) from tissue samples.
Q: Is this compound the same as Sudan Black B? A: No, they are different compounds. Both are used to reduce autofluorescence, particularly from lipofuscin. However, Sudan Black B can sometimes introduce its own background fluorescence in the red and far-red channels, which can be a limitation.[3][4][10] this compound is an alternative that can be effective without introducing significant background in these longer wavelengths.
Q: Will this compound affect my specific fluorescent signal? A: When used at the correct, optimized concentration and for the appropriate duration, this compound should have a minimal effect on your specific signal from common fluorophores. However, over-incubation or using too high a concentration can lead to quenching of the desired signal. It is crucial to titrate the concentration for your specific tissue and fluorophore combination.
Q: What types of autofluorescence is this compound most effective against? A: It is particularly effective against broad-spectrum autofluorescence originating from sources like lipofuscin, red blood cells, and collagen.[1][3][5]
Q: Can I use this compound with any fluorophore? A: this compound is compatible with many common fluorophores, especially those in the green (e.g., Alexa Fluor 488, FITC) and red (e.g., Alexa Fluor 594, Cy3) spectra.[11][12][13] However, because it is an orange dye, caution should be exercised when using it with fluorophores that have very broad emission spectra or that emit in the orange range (approx. 570-620 nm).[11][13] Always validate with your specific fluorophore.
Troubleshooting Guide
This section addresses specific problems you may encounter when implementing this compound in your workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background autofluorescence persists after treatment. | 1. Insufficient Concentration: The concentration of this compound was too low to quench the high level of autofluorescence in your sample. 2. Insufficient Incubation Time: The treatment time was too short for the dye to fully penetrate the tissue and bind to autofluorescent components. 3. Ineffective Against Source: The primary source of autofluorescence (e.g., aldehyde fixation) is particularly strong and may require a multi-step approach. | 1. Optimize Concentration: Increase the concentration of this compound in increments (e.g., from 0.05% to 0.1% or higher). Always test on a control slide first. 2. Optimize Incubation Time: Increase the incubation time (e.g., from 5 minutes to 10 minutes). Avoid excessive incubation which could quench the specific signal. 3. Pre-treatment: For fixation-induced autofluorescence, consider a pre-treatment with sodium borohydride (1 mg/mL in ice-cold PBS) before the blocking step.[14] |
| My specific fluorescent signal appears weak or quenched. | 1. Concentration Too High: The this compound concentration was excessive, leading to non-specific quenching of your fluorophore. 2. Incubation Time Too Long: Prolonged exposure to the quenching agent has diminished your specific signal. 3. Fluorophore Incompatibility: Your chosen fluorophore may have an emission spectrum that overlaps significantly with the absorption of this compound. | 1. Titrate Down Concentration: Reduce the concentration of this compound. Start as low as 0.01% and work upwards. 2. Reduce Incubation Time: Shorten the treatment time to 2-3 minutes and assess the result. 3. Choose a Different Fluorophore: If quenching persists even at low concentrations, switch to a fluorophore in the far-red spectrum (e.g., Alexa Fluor 647, Cy5), as these are less likely to be affected by autofluorescence or the quencher.[1][14] |
| I see precipitate or speckles on my tissue after treatment. | 1. Incomplete Dissolution: The this compound powder was not fully dissolved in the 70% ethanol. 2. Solution Instability: The solution may have been stored for too long or at an improper temperature, causing the dye to precipitate. | 1. Ensure Complete Dissolution: Vortex the solution thoroughly and use a 0.22 µm syringe filter to remove any undissolved particles before applying it to the tissue. 2. Use Fresh Solution: Prepare the this compound solution fresh before each use for best results. |
Experimental Protocol: Applying this compound
This protocol provides a validated starting point for using this compound to quench autofluorescence in formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections after immunofluorescent staining.
Materials
-
This compound powder
-
100% Ethanol
-
Deionized Water
-
Phosphate-Buffered Saline (PBS)
-
Stained slides (after secondary antibody incubation and washes)
-
Coverslips and mounting medium
Solution Preparation: 0.1% this compound in 70% Ethanol
-
To prepare 10 mL of solution, weigh 10 mg of this compound powder.
-
Add the powder to a 15 mL conical tube.
-
Add 7 mL of 100% ethanol to the tube.
-
Add 3 mL of deionized water to the tube.
-
Vortex vigorously for 1-2 minutes until the powder is completely dissolved.
-
Crucial Step: Filter the solution using a 0.22 µm syringe filter to remove any micro-precipitates.
-
Recommendation: Prepare this solution fresh on the day of use.
Staining and Quenching Procedure
This workflow assumes your sample has already undergone fixation, permeabilization, blocking, and incubation with primary and fluorophore-conjugated secondary antibodies.
Caption: Step-by-step protocol for applying this compound.
Detailed Steps:
-
Post-Antibody Washes: After the final wash step following secondary antibody incubation, proceed directly to the quenching protocol. Do not coverslip the slides yet.
-
Rehydration (for FFPE): Briefly dip slides in a series of decreasing ethanol concentrations (e.g., 2 minutes each in 100%, 95%, 70% ethanol) ending in PBS. For frozen sections already in buffer, this may be omitted.
-
This compound Incubation:
-
Remove excess PBS from the slide without letting the tissue dry out.
-
Cover the tissue section with the freshly prepared and filtered 0.1% this compound solution.
-
Incubate for 5-10 minutes at room temperature in the dark. This is a critical optimization step; start with 5 minutes.
-
-
Washing:
-
Briefly rinse the slides in 70% ethanol to remove the bulk of the dye solution.
-
Wash the slides twice in fresh 70% ethanol for 5 minutes each to remove unbound dye.
-
Wash once in PBS for 5 minutes to remove residual ethanol.
-
-
Counterstaining (Optional): If a nuclear counterstain is required, incubate with a solution like DAPI at this stage, according to the manufacturer's protocol.
-
Mounting: Mount the coverslip using an antifade mounting medium.
-
Imaging: Proceed with imaging. Use an unstained but quenched tissue section as a control to set the baseline for background fluorescence.
References
-
Northeast, R. (2021, June 29). How to Reduce Autofluorescence. Labcompare. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. Retrieved from [Link]
-
Visikol. (2022, March 22). More Autofluorescence Troubleshooting for Tissue Imaging. Retrieved from [Link]
-
Romero-Alejo, C., et al. (2006). Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections. CORE. Retrieved from [Link]
-
L-Cossio, M. F., et al. (2024, July 15). An optimised protocol for the detection of lipofuscin, a versatile and quantifiable marker of cellular senescence. PubMed Central. Retrieved from [Link]
-
University of Arizona. (n.d.). Autofluorescence: Causes and Cures. Retrieved from [Link]
-
FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]
-
ChromoTek. (n.d.). How to Prepare your Specimen for Immunofluorescence Microscopy. Learn & Share. Retrieved from [Link]
-
World dye variety. (2012, May 9). This compound. Retrieved from [Link]
-
ResearchGate. (2015, December 6). Do I have to adjust ph of reactive orange dye solution to 5 from 7 ph?. Retrieved from [Link]
-
Fiveable. (n.d.). Fluorescence quenching mechanisms. Photochemistry Class Notes. Retrieved from [Link]
-
Tulane School of Medicine. (n.d.). Immunofluorescence Guide. Retrieved from [Link]
-
Worldwidejournals.com. (n.d.). Optimization Of Medium Components For Reactive Orange M2r Dye Degradation By Consortium Vss Using Response Surface Methodology*. Retrieved from [Link]
-
Doose, S., Neuweiler, H., & Sauer, M. (2009). Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Inter- and Intramolecular Fluorescence Quenching of Organic Dyes by Tryptophan. Request PDF. Retrieved from [Link]
-
Dianova. (n.d.). Selection of Fluorophores for Immunofluorescent Staining. Retrieved from [Link]
-
Prieto, M. J., et al. (1998, August 14). Fluorescence quenching data interpretation in biological systems. The use of microscopic models for data analysis and interpretation of complex systems. PubMed. Retrieved from [Link]
-
Usha, M. S., et al. (2011). Optimization of Reactive Black 5 dye and Reactive Red 120 dye degradation. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Ben-Hadj-Ali, A., et al. (2022). Optimization of the Decolorization of the Reactive Black 5 by a Laccase-like Active Cell-Free Supernatant from Coriolopsis gallica. MDPI. Retrieved from [Link]
-
Li, Y., et al. (2021, March 24). Towards Development of Fluorescence Quenching-Based Biosensors for Drought Stress in Plants. NIH. Retrieved from [Link]
Sources
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. labcompare.com [labcompare.com]
- 3. bioscience.co.uk [bioscience.co.uk]
- 4. selectscience.net [selectscience.net]
- 5. bosterbio.com [bosterbio.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. fiveable.me [fiveable.me]
- 8. researchgate.net [researchgate.net]
- 9. Towards Development of Fluorescence Quenching-Based Biosensors for Drought Stress in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. Fluorescent dye, Bodipy, Cyanine | BroadPharm [broadpharm.com]
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- 14. IHC Troubleshooting Guide | Thermo Fisher Scientific - SE [thermofisher.com]
Technical Support Center: Managing Photobleaching & Phototoxicity of Azo Dyes in Live-Cell Imaging
A Guide for Researchers on Reactive Orange 5 and Structurally Similar Dyes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers utilizing reactive dyes in live-cell imaging. This document addresses the significant challenges of photobleaching and phototoxicity, with a specific focus on the chemical class to which this compound belongs.
A Note on this compound: It is critical to understand that C.I. This compound is an industrial textile dye, not a purpose-built fluorophore for biological imaging.[1] It is a monoazo dye designed to covalently bond with fibers like cotton.[1] While its fluorescent properties may allow for cell visualization, its use in live-cell microscopy is fraught with challenges due to properties that are not optimized for biological applications, including high potential for non-specific binding and induction of cellular stress.
This guide, therefore, uses this compound as a case study to explore the fundamental principles of photophysics and photochemistry that apply to many organic dyes, particularly azo dyes, when used in a live-cell context. The troubleshooting strategies and protocols provided are based on established best practices in fluorescence microscopy to ensure scientific integrity and reproducible results.
Part 1: Understanding the Core Problems: Photobleaching vs. Phototoxicity
In live-cell imaging, our goal is to observe biology as it happens, unperturbed by our observation. However, the very light used to excite a fluorescent molecule can damage both the molecule itself and the cell it's in. These two phenomena, photobleaching and phototoxicity, are distinct but mechanistically linked.
-
Photobleaching is the irreversible photochemical destruction of a fluorophore, causing the fluorescent signal to fade.[2][3][4] When a dye molecule absorbs a photon, its electrons are elevated to an excited singlet state. While most electrons relax back to the ground state by emitting a fluorescent photon, some can transition to a long-lived, highly reactive "triplet state."[3] From this state, the dye can react with its environment (especially oxygen) and be permanently destroyed, rendering it non-fluorescent.
-
Phototoxicity is the light-induced damage to cellular components, which can impair physiological processes and ultimately lead to cell death.[5][6] This damage is primarily mediated by Reactive Oxygen Species (ROS) , such as singlet oxygen and superoxide radicals.[5][7] These highly reactive molecules are generated when an excited-state fluorophore (often in the triplet state) transfers its energy to molecular oxygen.[5][8] The resulting ROS can then oxidize essential biomolecules like proteins, lipids, and DNA, causing significant cellular stress.[5][7]
The critical link is the excited triplet state: it is a gateway to both destroying the dye (photobleaching) and destroying the cell (phototoxicity). Therefore, strategies to minimize one often help minimize the other.
Caption: Key pathways for an excited fluorophore.
Part 2: Troubleshooting Guide
This section is formatted as a series of common problems, probable causes, and actionable solutions.
Issue 1: My fluorescent signal is fading very quickly during my time-lapse experiment.
-
Probable Cause: You are experiencing rapid photobleaching. The total number of photons your sample is exposed to (the "photon budget") is too high, leading to the rapid destruction of the dye molecules.[2][3]
-
Solutions & Causality: The core principle is to reduce the total light dose delivered to the sample to the absolute minimum required for a usable image.
| Parameter | Action | Rationale |
| Light Intensity | Decrease laser power or use Neutral Density (ND) filters. | Reduces the number of photons hitting the sample per unit time, directly lowering the rate of excitation to the damaging triplet state.[2][3] |
| Exposure Time | Shorten the camera's exposure time. | Minimizes the duration the sample is illuminated for each frame, preserving the fluorophore for later time points.[2][9] |
| Camera Gain | Increase camera gain or use binning. | Amplifies the signal from the fewer photons collected, allowing you to use lower light intensity or shorter exposure times. Note that this may increase image noise. |
| Imaging Interval | Increase the time between acquisitions (e.g., image every 5 minutes instead of 30 seconds). | Reduces the cumulative light dose over the entire experiment, which is critical for long-term imaging.[4] |
| Imaging Medium | Add a live-cell compatible antifade reagent. | These reagents, often containing antioxidants like Trolox, are ROS scavengers. They neutralize the reactive species that would otherwise destroy the dye.[4] |
Issue 2: My cells look unhealthy after imaging. I'm seeing membrane blebbing, vacuole formation, or they are detaching from the plate.
-
Probable Cause: Your cells are suffering from phototoxicity. The imaging conditions are generating a high concentration of ROS, leading to oxidative stress and cellular damage.[5][6] Sensitive processes like mitosis and mitochondrial function are often the first to be affected.[6][10]
-
Solutions & Causality: Phototoxicity is directly related to the total light dose. Therefore, all solutions for photobleaching are also primary solutions for phototoxicity. Here are additional, targeted strategies:
-
Switch to Longer Wavelengths: If alternative dyes are an option, choose fluorophores with excitation wavelengths in the red or far-red spectrum (>600 nm).[11] This lower-energy light is less damaging to cells and penetrates deeper with less scattering.[5]
-
Supplement the Medium with Antioxidants: Bolster the cell's natural defenses by adding ROS scavengers to your imaging medium. Ascorbic acid and rutin are commonly used additives that can help neutralize damaging free radicals.[5]
-
Limit Illumination Volume: Use an imaging system that illuminates only the focal plane being captured. Confocal, spinning disk, and light-sheet microscopes are vastly superior to standard widefield epifluorescence in this regard, as they dramatically reduce the light dose to the rest of the cell.[5][12]
-
Caption: Light-induced generation of ROS and cellular damage.
Part 3: Frequently Asked Questions (FAQs)
Q1: How do I know if my problems are caused by the dye itself or by the imaging process? A: This is a crucial control experiment. You must be able to distinguish between chemical toxicity (the dye is inherently harmful) and phototoxicity (the combination of dye and light is harmful). See Protocol 1: Assessing Phototoxicity vs. Chemical Toxicity below for a detailed workflow.
Q2: Can I use the antifade mounting media I use for my fixed-cell slides? A: Absolutely not. Mounting media for fixed samples (e.g., those containing glycerol) are hypertonic and cytotoxic to living cells.[4] You must use reagents specifically formulated and validated for live-cell imaging, such as those based on Trolox or enzymatic oxygen-scavenging systems.[4]
Q3: My signal-to-noise ratio is poor. If I can't increase the light intensity, what should I do? A: First, ensure your microscope's optical path is clean and aligned. Second, optimize your dye concentration; too much dye can sometimes lead to self-quenching and high background. Third, use a higher numerical aperture (NA) objective, as light collection efficiency scales with NA squared. Finally, use a more sensitive detector (camera) or increase camera gain, accepting a potential trade-off in image noise.
Q4: What is the single most important thing I can do to reduce phototoxicity? A: Minimize the total number of photons that hit your cells. Every other piece of advice—reducing intensity, shortening exposure, imaging less frequently—is a means to achieve this one goal. Always acquire your images with the principle of "As Low As Reasonably Achievable" (ALARA) light exposure.
Part 4: Essential Experimental Protocols
Protocol 1: Workflow for Assessing Phototoxicity vs. Chemical Toxicity
This protocol is a self-validating system to determine the source of cellular stress.
Objective: To decouple the effect of the dye's inherent chemical toxicity from the light-induced phototoxicity.
Methodology:
-
Plate Cells: Seed your cells on an imaging-compatible plate or dish (e.g., glass-bottom) and allow them to adhere and grow under standard culture conditions.
-
Establish Four Experimental Groups:
-
Group 1 (Negative Control): Cells in normal imaging medium. No dye, no illumination.
-
Group 2 (Chemical Toxicity Control): Cells in imaging medium + this compound (at your working concentration). Keep this plate in the dark (e.g., wrapped in foil inside the incubator).
-
Group 3 (Phototoxicity Control - Light Only): Cells in normal imaging medium. Expose to the exact same imaging protocol (light intensity, duration, time-lapse interval) as your experimental group.
-
Group 4 (Experimental): Cells in imaging medium + this compound. Expose to your full imaging protocol.
-
-
Incubate & Image: Run the time-lapse experiment for the intended duration.
-
Assess Cell Health: At the end of the experiment, assess all four groups using one or more of the following methods:
-
Morphological Assessment: Qualitatively score cells for signs of stress like rounding, blebbing, vacuole formation, and detachment.
-
Viability Stain: Add a live/dead stain like Propidium Iodide (PI). PI only enters cells with compromised membranes and fluoresces red, providing a quantitative measure of cell death.
-
Mitochondrial Health: Co-stain with a mitochondrial membrane potential dye (e.g., TMRE). A loss of mitochondrial potential is a very sensitive and early indicator of cellular stress.[10]
-
-
Analyze Results:
-
If Group 2 shows stress, your dye has significant chemical toxicity .
-
If Group 4 shows more stress than Groups 2 and 3, you have significant phototoxicity .
-
If Group 3 shows stress, your light dose is too high even without the dye, indicating intrinsic phototoxicity from endogenous cellular absorbers.
-
Caption: Workflow to differentiate chemical vs. phototoxicity.
Protocol 2: Generating a Photobleaching Curve
Objective: To quantify the rate of signal loss for your specific dye and imaging settings.
Methodology:
-
Prepare Sample: Prepare a sample of stained cells using your standard protocol. To isolate photobleaching, it is often best to use a fixed sample for this characterization, as it eliminates cell movement.
-
Select Region of Interest (ROI): Find a representative, brightly stained cell or area.
-
Set Up Time-Lapse: Configure your microscope to take images continuously (e.g., 100 frames with a 0 ms interval) using your intended experimental settings (laser power, exposure time).
-
Acquire Data: Run the acquisition. You should observe the fluorescence signal fading over the course of the 100 frames.
-
Analyze Data:
-
Using your imaging software, draw an ROI around the stained area.
-
Measure the mean fluorescence intensity within the ROI for every frame (t=1 to 100).
-
Normalize the intensity values by dividing each one by the intensity of the first frame (I / I₀).
-
Plot the normalized intensity versus time (or frame number).
-
-
Interpret Curve: The resulting curve shows how quickly your signal decays under those specific settings. A steep drop indicates rapid photobleaching. You can use this curve to compare the photostability of different dyes or to determine the maximum number of images you can acquire before the signal drops below a usable threshold.[2]
References
- Icha, J., Weber, M., et al. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8), 1700003.
-
Harvard Center for Biological Imaging. (2020). live cell imaging, photobleaching and phototoxicity. YouTube. Available at: [Link]
-
Horobin, R. W. (2011). Examples of toxic effects of dyes on living cells. ResearchGate. Available at: [Link]
-
Chacko, J. V., et al. (2024). Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy. Mitochondrial Communications, 2, 38-47. Available at: [Link]
-
Singh, J., et al. (2023). Reactive Black-5, Congo Red and Methyl Orange: Chemical Degradation of Azo-Dyes by Agrobacterium. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Reactive oxygen species. Available at: [Link]
-
Lewis, D. M. (2006). The chemistry of reactive dyes and their application processes. ResearchGate. Available at: [Link]
-
D'Este, E., et al. (2021). Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies. International Journal of Molecular Sciences, 22(20), 11092. Available at: [Link]
-
Andor Technology. (n.d.). How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. Available at: [Link]
-
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Biocompare. (2018). Photobleaching in Live Cell Imaging. Available at: [Link]
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De-Miguel, F. F., et al. (2021). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 134(15), jcs258492. Available at: [Link]
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Technical Support Center: The Effect of Water Quality on Reactive Orange 5 Dyeing
Welcome to the Technical Support Center for Reactive Orange 5 dyeing processes. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of water quality and its profound impact on your dyeing outcomes. This resource is structured to offer direct, actionable solutions to common problems and answer frequently asked questions, ensuring the integrity and reproducibility of your results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, providing explanations for the root causes related to water quality and offering step-by-step protocols to resolve them.
Problem 1: Poor Color Yield and Dull Shades
Question: My experiment with this compound resulted in a significantly lower color yield than expected, and the resulting shade is dull. What could be the cause, and how can I fix it?
Answer:
Poor color yield and dull shades are common problems directly linked to water quality, specifically water hardness.
Causality: Hard water contains high levels of dissolved minerals, primarily calcium (Ca²⁺) and magnesium (Mg²⁺) ions.[1][2] These divalent cations can interfere with the dyeing process in several ways:
-
Dye Precipitation: Reactive dyes, including this compound, are anionic. The metal ions in hard water can react with the negatively charged dye molecules, forming insoluble complexes that precipitate out of the dye bath.[1][3] This reduces the concentration of soluble dye available to bind with the fibers, leading to a weaker shade.[3]
-
Interference with Alkali: Reactive dyeing requires an alkaline pH for the fixation of the dye to the fiber.[4] Calcium and magnesium ions can react with the alkali (e.g., soda ash) to form insoluble precipitates like calcium carbonate and magnesium carbonate.[3] This not only reduces the effective concentration of the alkali, hindering dye fixation, but the precipitates can also deposit on the fabric, causing a harsh feel and affecting color fastness.[3]
Troubleshooting Protocol:
-
Assess Water Hardness: The first step is to determine the hardness of your water source. Water with hardness levels above 60 ppm is generally considered undesirable for dyeing processes.[5]
-
Implement Water Softening: If your water is hard, consider using a water softening system, such as an ion exchange resin, to remove calcium and magnesium ions.
-
Utilize a Chelating Agent: In the absence of a water softening system, or for an added layer of protection, use a chelating or sequestering agent in your dye bath.[3][6] These agents, such as EDTA (ethylenediaminetetraacetic acid), bind with the metal ions, forming stable, soluble complexes that prevent them from interfering with the dye and other chemicals.[3][7]
-
Recommended Dosage: The amount of chelating agent will depend on the hardness of your water. It is advisable to consult the manufacturer's recommendations for the specific agent you are using.
-
Problem 2: Uneven Dyeing and Patchy Results
Question: I'm observing uneven color distribution and patchiness on my substrate after dyeing with this compound. What is causing this, and what is the corrective procedure?
Answer:
Uneven dyeing, or "unlevelness," can be a frustrating issue, often pointing to localized inconsistencies in the dyeing process, which can be exacerbated by poor water quality.
Causality: While factors like inadequate fabric preparation and poor dye liquor circulation are primary causes of uneven dyeing[4], water hardness can significantly contribute to this defect.
-
Dye Agglomeration: The presence of calcium and magnesium ions can cause reactive dye molecules to aggregate or clump together.[8][9] These larger dye particles have reduced mobility and cannot diffuse evenly into the fiber, resulting in patchy coloration.[8]
-
Localized Precipitation: If precipitates of dye-metal complexes or carbonate salts form in the dye bath, they can deposit unevenly on the material's surface, leading to spots and stains.[8][10]
Troubleshooting Protocol:
-
Ensure Thorough Pre-treatment: Before dyeing, make sure your substrate is properly scoured and bleached to remove any impurities that could act as a barrier to dye absorption.[4]
-
Control Water Hardness: As with poor color yield, addressing water hardness is crucial. Use softened water or a suitable chelating agent to prevent dye agglomeration and precipitation.[10]
-
Optimize Dye Dissolution: Ensure that the this compound powder is completely dissolved before adding it to the dye bath. Use lukewarm water (around 98-105°F or 37-40°C) for dissolving the dye, as hot water can promote hydrolysis.[11]
-
Maintain Proper Liquor Circulation: Ensure uniform temperature and liquor flow throughout the dyeing process to promote even dye distribution.[4]
Problem 3: Shade Inconsistency Between Batches
Question: I am struggling with reproducibility; the shade of my dyed material varies from one experiment to the next, even though I am using the same protocol. Could water quality be the culprit?
Answer:
Yes, fluctuations in water quality are a major cause of shade inconsistency between batches.
Causality: The chemical composition of your water source can vary over time, especially if you are using municipal water. This variability directly impacts the dyeing process.
-
Variable Hardness and Metal Ion Content: The levels of calcium, magnesium, and other metal ions like iron and copper can change, affecting dye solubility and reactivity differently in each batch.[8] Iron and copper ions, in particular, can cause significant shade changes with some reactive dyes.[8]
-
pH Fluctuations: The initial pH of the water can vary, which will affect the amount of alkali required to achieve the optimal pH for dye fixation. Inconsistent pH control leads to variable fixation rates and, consequently, different shades.[12]
Troubleshooting Protocol:
-
Standardize Water Quality: For critical applications, it is highly recommended to use deionized or distilled water for all your dyeing experiments. This will eliminate the variability associated with tap water.
-
Consistent Use of Auxiliaries: If using tap water is unavoidable, consistently use a high-quality chelating agent in every batch to buffer against fluctuations in water hardness and metal ion content.[13]
-
Precise pH Monitoring and Control: Always measure and adjust the pH of your dye bath to the recommended level for this compound before and during the fixation step.[12][14]
Problem 4: Poor Wash Fastness
Question: The color of my dyed material is bleeding or fading significantly after washing. What is causing this poor wash fastness?
Answer:
Poor wash fastness is typically a result of incomplete dye fixation or inadequate removal of unfixed dye, both of which can be influenced by water quality.
Causality:
-
Incomplete Fixation: As discussed, water hardness can interfere with the alkaline conditions necessary for the covalent bonding of the reactive dye to the fiber.[4] If the dye fixation is incomplete, a larger amount of unfixed dye will remain on the fiber, which will then be washed off during laundering.
-
Hydrolysis of the Dye: Reactive dyes can react with water (hydrolysis) instead of the fiber, especially under alkaline conditions and at higher temperatures.[15][16] The hydrolyzed dye has no affinity for the fiber and must be washed off.[17] High water hardness can exacerbate this by reducing the efficiency of the intended dye-fiber reaction, indirectly leading to more available dye for hydrolysis.
-
Ineffective Washing-Off: Hard water can also hinder the washing-off process. The calcium and magnesium ions can react with soaps or detergents to form scum, which can deposit on the fabric and trap unfixed, hydrolyzed dye, leading to poor wash fastness and potential staining.
Troubleshooting Protocol:
-
Optimize Fixation Conditions: Ensure your dyeing protocol uses the correct pH, temperature, and time for the fixation of this compound. Address any water hardness issues with softening or chelating agents to maximize the dye-fiber reaction.
-
Thorough Rinsing and Soaping: After the fixation step, a rigorous washing-off procedure is essential to remove all unfixed and hydrolyzed dye.[4]
-
Rinse: Begin with a cold rinse to remove surface dye and alkali.
-
Hot Soaping: Follow with a hot wash (at or near boiling, e.g., 95-98°C) using a suitable detergent.[9] This step is critical for removing the hydrolyzed dye.
-
Use of Soft Water: If possible, use softened water for the washing-off stages to prevent the formation of soap scum and ensure efficient removal of loose dye.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal water quality parameters for dyeing with this compound?
A1: For optimal and reproducible results, the process water should ideally meet the following specifications:
| Parameter | Recommended Value |
|---|---|
| Total Hardness | < 30 ppm[18][19] |
| pH | 6.5 - 7.5[18][19] |
| Total Dissolved Solids (TDS) | < 300 ppm[18][19] |
| Iron (Fe) | < 0.01 ppm[19] |
| Copper (Cu) | < 0.01 ppm[19] |
| Chlorine | Absent[20] |
| Turbidity | Nil[19] |
Q2: How does chlorine in water affect this compound dyeing?
A2: Chlorine, often present in tap water as a disinfectant, is an oxidizing agent and can have a detrimental effect on reactive dyes.[21][22] It can attack the dye molecule, causing a chemical degradation that leads to color fading or a change in shade.[21] Therefore, it is crucial to ensure that the process water is free of chlorine. If using tap water, allowing it to stand for a period or using a de-chlorinating agent may be necessary.
Q3: Can the pH of the water really have that much of an impact?
A3: Absolutely. The entire reactive dyeing process is highly pH-dependent. The initial dye bath should be neutral to slightly acidic to allow for even dye absorption.[12] The fixation step, where the covalent bond forms between the dye and the fiber, requires a specific alkaline pH (often around 10.5-11).[14][15] If the initial water pH is too high, it can cause premature hydrolysis of the dye, reducing its reactivity with the fiber.[12] If the pH during fixation is too low, the reaction will be incomplete.[12] Conversely, an excessively high pH can accelerate dye hydrolysis.[23]
Q4: What is dye hydrolysis and how is it related to water quality?
A4: Dye hydrolysis is a competing reaction where the reactive group of the dye molecule reacts with a hydroxyl ion (OH⁻) from water instead of the hydroxyl group on the cellulose fiber.[15][16] This hydrolyzed dye is no longer capable of forming a covalent bond with the fiber and is essentially wasted.[15][17] Factors that increase the rate of hydrolysis include higher pH, higher temperature, and longer dyeing times.[23] While water itself is the source of the hydroxyl ion, poor water quality (like high hardness) can indirectly promote hydrolysis by hindering the primary dye-fiber reaction, leaving more dye molecules available to react with water.
Visualizing the Impact of Water Quality
The following diagrams illustrate the key interactions and troubleshooting pathways discussed in this guide.
Caption: The effect of hard water on the reactive dyeing process.
Caption: A troubleshooting workflow for common dyeing defects.
References
- How Does Water Hardness Affect Reactive Dyeing of Cotton? (2025). Vertex AI Search.
- Rahman, M., Islam, A., & Biswas, J. (2016). Effects of Water Hardness on Dyeing of Cotton Fabrics with Different Types of Reactive Dyes and Shade Percentages.
- How Does Water Hardness Affect Textile Dyeing? (2025). Fashion Sustainability Directory.
- Patil, K. B., Shinde, T. A., & Raichurkar, P. P. (2019). Effect of Water Hardness and TDS On Dyeing Quality.
- Reverse Micellar Dyeing of Cotton Fiber with Reactive Dyes: A Study of the Effect of W
- Water parameters for textile industry. (n.d.). Slideshare.
- Troubleshooting Common Reactive Dye Problems in Textile Production. (2025). Vipul Organics.
- Parameters of Water for Textile Wet Processing Industry. (2022). Textile Blog.
- Don't Ignore The Impact of Water Quality on Fabric Dyeing. (2025). Sylicglobal Textile Auxiliaries Supplier.
- Hydrolysis of Reactive Dye. (2023). Textile Apex.
- How to improve the fastness of reactive dyes to chlorine w
- KINETIC STUDY OF HYDROLYSIS OF REACTIVE DYE USING HPLC. (n.d.). IRJET.
- Overcoming metal problems in the reactive dyeing of cellulose. (2015). Textile Today.
- Hard Water and Dyeing Properties: Effect of Pre- and Post-Mordanting on Dyeing Using Eucalyptus globulus and Curcuma longa Extra. (n.d.).
- Water Impurities and Dyeing. (2025). Fashion Sustainability Directory.
- The Hidden Problem in Textile Dyeing: How Chelating Agents Solve Water Quality Challenges. (2025). Shandong Yuanlian.
- Method for improving chlorine fastness of dyed cotton textile products. (n.d.).
- Reactive Dyes: Classification, Dyeing Mechanism, Application & Stripping. (2021). Textile Learner.
- Chelating Agents in Textiles: Enhancing Dyeing and Bleaching Efficiency. (2024).
- Basic Concept of Reactive Dye | Chemistry behind Reactive Dyeing. (2021). Textile Learner.
- 4 Steps to Improve Your Reactive Dyeing with pH Monitoring. (2016). First Source Worldwide.
- Tie-dye (and other techniques) Troubleshooting. (n.d.). Dharma Trading Co..
- Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye. (n.d.). Gavin Publishers.
- Textile Process Water Quality Requirements. (n.d.).
- The 5 Most Common Dyeing Defects and How to Fix Them: A QC Manager's Guide. (2025). LinkedIn.
- Dyeing Faults, their Causes, and Remedies. (n.d.). Textile Industry.
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Common issues with reactive dye fixation and solutions
Welcome to the Technical Support Center for Reactive Dye Applications. This guide is designed for researchers, scientists, and professionals in drug development who utilize reactive dyes for labeling and conjugation. Here, we address the most common challenges encountered during the fixation stage, providing not just solutions, but the underlying scientific principles to empower your experimental success. Our approach is built on a foundation of expertise, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of reactive dye fixation?
Reactive dyes are unique in that they form a covalent bond with the substrate, which is typically a hydroxyl (-OH) group on cellulosic materials (like cotton or paper) or an amino (-NH2) group on proteins.[1][2] This chemical bond is exceptionally stable, leading to high wash fastness.[3] The process is typically initiated under alkaline conditions, which are necessary to activate the functional groups on the substrate, making them receptive to bonding with the dye molecule.[4][5]
Q2: What is dye hydrolysis and why is it a major issue?
Hydrolysis is a competing chemical reaction where the reactive dye molecule reacts with water (specifically, the hydroxyl ion, OH-) instead of the fiber.[6][7] This reaction deactivates the dye, rendering it incapable of forming a covalent bond with the intended substrate.[7][8] The hydrolyzed dye can still be adsorbed by the substrate through weaker forces, but it will be removed during washing, leading to poor wash fastness and color bleeding.[7] Minimizing hydrolysis is a primary goal for achieving efficient dye fixation.
Q3: How do temperature and pH influence the fixation process?
Temperature and pH are the most critical parameters in reactive dyeing.[9]
-
pH: An alkaline environment (typically pH 10.5-12) is essential for the fixation reaction.[4][10] The alkali activates the hydroxyl or amino groups on the substrate, making them nucleophilic enough to attack the reactive group on the dye. However, an excessively high pH will accelerate the rate of dye hydrolysis even more than the fixation rate, leading to a net decrease in fixation efficiency.[9][11]
-
Temperature: Increasing the temperature generally increases the rate of both fixation and hydrolysis.[9][11] However, each type of reactive dye has an optimal temperature range. Exceeding this range can favor hydrolysis, leading to lower color yield.[11] For instance, "cold brand" reactive dyes are designed for lower temperatures (e.g., 32-60°C), while "hot brand" dyes require higher temperatures (e.g., 72-93°C) for optimal fixation.
Troubleshooting Guide
Issue 1: Poor Color Yield or Dull Shades
This is one of the most common issues and can often be traced back to suboptimal reaction conditions or dye deactivation.
Possible Causes & Solutions
| Cause | Scientific Explanation | Recommended Action |
| Incorrect pH | The fixation reaction is highly pH-dependent. If the pH is too low, the substrate's functional groups are not sufficiently activated. If it's too high, dye hydrolysis outcompetes fixation.[4][9] | Verify the pH of your dye bath just before and during the fixation step. For most applications, a pH of 10.8-11 is optimal. Use a calibrated pH meter. Adjust with a suitable alkali like sodium carbonate. |
| Dye Hydrolysis | The reactive dye has been prematurely deactivated by reacting with water. This is exacerbated by preparing alkaline dye solutions too far in advance or using excessive temperatures.[6][7] | Always prepare the dye and alkali solutions separately and mix them immediately before use.[6][7][8] Avoid letting the mixed solution stand for extended periods. |
| Suboptimal Temperature | The reaction kinetics are temperature-sensitive. A temperature that is too low will result in a slow and incomplete reaction. Conversely, a temperature that is too high will promote hydrolysis.[9][10] | Consult the technical data sheet for your specific reactive dye to determine its optimal fixation temperature. Control the temperature of your reaction vessel diligently. |
| Hard Water | The presence of calcium and magnesium ions in hard water can interfere with the dye-fiber bonding process, leading to reduced color yield.[4] | Use deionized or distilled water for preparing all solutions. If using tap water, consider adding a sequestering agent to chelate the interfering metal ions.[4] |
Issue 2: Uneven Dyeing and Patchy Results
Inconsistent color distribution suggests issues with the uniform application and reaction of the dye.
Possible Causes & Solutions
| Cause | Scientific Explanation | Recommended Action |
| Inadequate Substrate Preparation | The presence of impurities, such as oils or sizing agents, on the substrate can create a physical barrier, preventing uniform dye absorption and reaction.[4][12] | Ensure the substrate is thoroughly cleaned and pre-treated before dyeing. For textiles, this involves scouring and bleaching.[4][13] For other materials, ensure the surface is free of contaminants. |
| Poor Dye Liquor Circulation/Agitation | If the dye solution is not uniformly distributed, some areas of the substrate will be exposed to a higher concentration of dye and alkali than others.[4][14] | Ensure consistent and adequate agitation or circulation throughout the dyeing process to maintain a homogenous solution. |
| Rapid Heating or Alkali Addition | Adding the alkali or raising the temperature too quickly can cause the dye to "rush" onto the substrate and fix prematurely in some areas before it has been evenly distributed.[12] | Introduce the alkali and increase the temperature gradually and in a controlled manner to allow for even dye distribution before fixation begins.[12][13] |
Issue 3: Low Wash Fastness (Color Bleeding)
This indicates that a significant amount of dye is not covalently bound to the substrate and is being washed away.
Possible Causes & Solutions
| Cause | Scientific Explanation | Recommended Action |
| Incomplete Fixation | The reaction conditions (pH, temperature, time) were not sufficient to drive the covalent bonding to completion. | Review and optimize your fixation protocol based on the recommendations for poor color yield. Ensure the fixation time is adequate. |
| Inadequate Washing-Off | Unfixed, hydrolyzed dye remains physically adsorbed to the substrate. If not properly removed, it will bleed out during subsequent washing steps.[4][12] | After fixation, perform a thorough washing procedure. This typically involves rinsing with hot water and a neutral soaping agent at a high temperature (e.g., 95-98°C) to effectively remove all unfixed and hydrolyzed dye.[4][15] |
| Hydrolysis of the Dye-Fiber Bond | Although the covalent bond is strong, it can be susceptible to hydrolysis under certain conditions over time, especially with prolonged exposure to harsh acidic or alkaline environments.[10][11] | After the final wash, ensure the substrate is neutralized to a pH of around 6-7.[15] |
Experimental Workflows & Diagrams
Diagram 1: The Competing Reactions in Reactive Dyeing
This diagram illustrates the critical choice a reactive dye molecule faces: reacting with the fiber (fixation) or with water (hydrolysis).
Caption: A logical workflow for diagnosing and solving common reactive dye fixation issues.
References
- Troubleshooting Common Reactive Dye Problems in Textile Production. Vipul Organics.
- Reactive printing and hydrolysis: Causes, effects, and solutions. Textile Today.
- What factors affect the fixation rate of reactive dyes? Hangzhou Tiankun Chem Co.,Ltd.
- Reactive Dyes: Classification, Dyeing Mechanism, Applic
- Hydrolysis of Reactive Dye. Textile Apex.
- Hydrolysis of Reactive Dye | Removing Process of Hydrolysis of Reactive Dye. Textile Technology.
- Why reactive dyes have low fixation rate and poor color fastnessⅠ. Tiankun Chemical.
- Hydrolysis of reactive dye & prevention of hydrolysis. Fire up your textile knowledge.
- Common Challenges in Reactive Dyeing and How to Overcome Them. autumn color co.,ltd.
- Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye. Gavin Publishers.
- Problems Solving In Dyeing Of Cotton Textile Material with Reactive Dyes. Fibre2Fashion.
- Basic Concept of Reactive Dye | Chemistry behind Reactive Dyeing. Textile Learner.
- CHAPTER 8: Reactive Dyes for Textile Fibres. The Royal Society of Chemistry.
- Causes And Solutions Of Uneven Dyeing Of Acrylic Fabric.
- Uneven Dyeing Causes of faults: Correct pH value not maintained...
- The 5 Most Common Dyeing Defects and How to Fix Them: A QC Manager's Guide.
- How to improve the fixation rate and color fastness of reactive dyesⅡ. Tiankun Chemical.
- Printing Process For Maximizing The Fix
- A simple titrimetric method for the estimation of reactive dye fix
- Guide To Reactive Dyes: How They Work And How To Use Them. Textile Mentor.
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Validation & Comparative
A Senior Scientist's Guide to Validating the Specificity of Reactive Orange 5 for Protein Staining
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins are paramount. The choice of a staining reagent is a critical decision that directly impacts experimental integrity. While classic stains like Coomassie Blue and Silver have well-documented performance, the exploration of alternative dyes requires a rigorous validation framework. This guide provides an in-depth, experience-driven approach to validating the specificity of Reactive Orange 5, a monochlorotriazine reactive dye, for protein staining applications—a context outside of its traditional use in the textile industry.
Our focus is not merely on a protocol but on a self-validating system of experiments designed to build confidence in the staining results. We will delve into the causality behind each experimental choice, ensuring that any researcher can adapt this framework to assess the suitability of this or any novel reactive dye for their specific needs.
The Staining Mechanism: Covalent Bond vs. Non-Specific Attraction
This compound is an anionic azo dye containing a monochlorotriazine reactive group.[1][2][3] Its intended mechanism of action is the formation of a stable, covalent bond with nucleophilic functional groups on a substrate.[2][4] In the context of proteins, this would primarily involve the amine groups of lysine residues and the terminal α-amino group, a reaction that is most efficient under alkaline conditions.[4][5]
However, specificity can be compromised by two primary sources of non-specific binding:
-
Hydrolysis: The reactive group of the dye can react with water instead of the protein, particularly under the required alkaline conditions. This hydrolyzed dye loses its ability to form a covalent bond but may still adhere to the protein or gel matrix through weaker electrostatic interactions.[2][4]
-
Electrostatic and Hydrophobic Interactions: As an anionic dye, this compound can non-covalently bind to positively charged regions of proteins or become physically trapped within the polyacrylamide gel matrix.[6][7]
True specificity is achieved only when the signal from covalent attachment significantly outweighs the background noise from non-specific interactions. The following diagram illustrates this fundamental concept.
Caption: Desired covalent binding vs. potential non-specific interactions.
A Self-Validating Workflow for Specificity Assessment
To confidently assess the specificity of this compound, a series of control experiments must be run in parallel with the standard staining protocol. This workflow is designed to systematically dismantle and test the assumptions of the staining reaction.
Caption: Experimental workflow for validating staining specificity.
Experimental Protocols
Materials:
-
Staining Solution: 0.1% (w/v) this compound in 100 mM sodium carbonate buffer, pH 10.5. Prepare fresh.
-
Fixing Solution: 40% methanol, 10% acetic acid in deionized water.
-
Destaining Solution: 10% acetic acid in deionized water.
-
Blocking Solution: 1% (w/v) Bovine Serum Albumin (BSA) in a suitable buffer (e.g., TBS).[8][9]
A. Standard Staining Protocol:
-
Fixation: After electrophoresis, immerse the gel in Fixing Solution for at least 1 hour with gentle agitation. This precipitates and immobilizes the proteins within the gel matrix.
-
Wash: Rinse the gel thoroughly with deionized water (3 x 5-minute washes) to remove acid and methanol, which would interfere with the alkaline staining reaction.
-
Staining: Immerse the gel in the freshly prepared Staining Solution. Incubate for 1-2 hours at room temperature with gentle agitation. The alkaline pH is critical for deprotonating the amine groups on proteins, making them available for covalent reaction.[4]
-
Destaining: Transfer the gel to the Destaining Solution. Agitate gently, changing the solution periodically until the background is clear and protein bands are well-defined.
-
Imaging: Image the gel using a standard gel documentation system.
B. Hydrolyzed Dye Control:
-
Prepare Hydrolyzed Dye: Before starting the gel protocol, incubate the Staining Solution at room temperature for 4-6 hours. This allows the this compound to react with water, leading to its hydrolysis.[4]
-
Follow Standard Protocol: Proceed with gel fixation and washing as in Protocol A.
-
Stain with Hydrolyzed Dye: Use the pre-incubated (hydrolyzed) dye solution to stain the gel for 1-2 hours.
-
Destain and Image: Complete the destaining and imaging steps as in Protocol A.
-
Rationale: This control tests for non-covalent binding. If staining is truly specific and covalent, the hydrolyzed dye should not be able to react with the protein, resulting in a very faint or clear gel. Significant staining in this control points to non-specific electrostatic or hydrophobic interactions.
C. Blocking Control:
-
Fix and Wash: Fix and wash the gel as described in Protocol A.
-
Block: Immerse the gel in the 1% BSA Blocking Solution for 1-2 hours at room temperature with gentle agitation.[8][9][10] This step saturates non-specific binding sites on the gel and protein surfaces with a generic protein.
-
Wash: Briefly rinse the gel with deionized water to remove excess, unbound BSA.
-
Stain, Destain, and Image: Proceed with the staining, destaining, and imaging steps using the fresh Staining Solution as in Protocol A.
-
Rationale: This control also assesses non-specific binding. If the dye adheres to surfaces indiscriminately, the BSA pre-treatment will block many of these sites, leading to a significant reduction in background and potentially in the intensity of the protein bands themselves.
Performance Comparison with Established Alternatives
No validation is complete without benchmarking against current standards. The performance of this compound, once validated, must be compared against commonly used protein stains to determine its practical utility. Each alternative operates on a different principle, offering a distinct balance of sensitivity, linearity, and compatibility with downstream applications.
| Feature | This compound (Hypothesized) | Coomassie Brilliant Blue (R-250) | Silver Staining | Fluorescent Dyes (e.g., SYPRO Ruby) |
| Staining Principle | Covalent attachment to amine groups.[2][4] | Non-covalent binding to basic and hydrophobic residues.[11] | Reduction of silver ions to metallic silver that deposits on proteins.[11] | Non-covalent interaction with proteins (ruthenium-based metal chelate).[11] |
| Limit of Detection (LOD) | To be determined | ~25 ng[11] | <1 ng[11] | ~1-2 ng[11] |
| Linear Dynamic Range | To be determined | ~20-fold | Narrow; often non-linear[12] | >1000-fold[12] |
| Mass Spec. Compatibility | Potentially poor (covalent modification) | Good | Poor (requires extensive destaining)[13] | Excellent[12] |
| Ease of Use | Moderate (requires pH control, fresh solution) | Simple, robust protocol.[14] | Complex, multi-step, sensitive to impurities.[15] | Simple protocol, but requires fluorescent imager. |
| Cost | Low (reagent cost) | Low | Moderate | High |
Conclusion and Final Recommendations
The validation of a novel staining reagent like this compound is a systematic process of inquiry. The experimental framework outlined above provides a robust method for determining its specificity for protein staining.
Successful validation would be demonstrated by:
-
A strong, dose-dependent signal in the serially diluted protein standard using the standard protocol.
-
Minimal to no signal when using the hydrolyzed dye control, confirming that covalent bonding is the primary mechanism of staining.
-
Low background signal in the standard protocol, which is not significantly reduced by the blocking control.
While this compound is an inexpensive reagent, its utility in a research setting is entirely dependent on this validation. Its primary theoretical drawback is the covalent modification of proteins, which would likely preclude its use for samples intended for downstream mass spectrometry analysis. However, for applications requiring only visualization and quantification, it could represent a cost-effective alternative if proven to be specific and sensitive.
As a Senior Application Scientist, my recommendation is one of cautious optimism paired with mandatory validation. Never assume a reagent's performance outside of its intended and documented applications. By employing the self-validating protocols in this guide, researchers can generate the necessary data to make an informed, evidence-based decision on whether this compound meets the rigorous standards of their scientific work.
References
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- IHC/ICC Protocol for Preventing Non-specific Staining. (n.d.). R&D Systems.
- Tips for Reducing Non-specific Staining in IHC. (2019, June 10). Bioss Antibodies.
- Blocking in IHC. (n.d.). Abcam.
- IHC Blocking Non-Specific Binding of Antibodies & Other Reagents. (n.d.). Bio-Techne.
- Protein Staining Methods Compared: A Guide to Sensitivity, Applications, and Optimization for Research. (2025, December 2). BiochemSphere.
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- Quantitative proteomics: assessing the spectrum of in-gel protein detection methods. (n.d.). NIH.
- Total Protein Staining is Superior to Classical or Tissue-Specific Protein Staining for Standardization of Protein Biomarkers in Heterogeneous Tissue Samples. (n.d.). NIH.
- This compound. (2012, May 9). World dye variety.
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- Quantitative Protein Staining Dyes: A Comparative Guide for Researchers. (n.d.). Benchchem.
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A Comparative Guide to Orange Fluorescent Dyes for Advanced Biological Imaging: Benchmarking Against Reactive Orange 5
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a pivotal decision that dictates the quality, reliability, and ultimate success of fluorescence-based experiments. This guide provides an in-depth comparison of a selection of orange fluorescent dyes pertinent to biological imaging, contextualized by the properties of the industrial textile dye, Reactive Orange 5. By delving into the key performance indicators of brightness, photostability, and spectral characteristics, supported by experimental methodologies, this document aims to empower researchers to make informed decisions for their specific applications.
Introduction: The Case of this compound
This compound is a bright, water-soluble, single azo dye.[1][2] Its primary application lies within the textile industry for the dyeing of cotton and viscose fibers.[1][2] Chemically, it is characterized by a triazine ring, which imparts its reactive nature, allowing it to form covalent bonds with hydroxyl groups on cellulose fibers. While its vibrant orange hue is notable, there is a conspicuous absence of its application and characterization within the realm of biological fluorescence microscopy or flow cytometry in the peer-reviewed scientific literature. This guide, therefore, utilizes this compound as a starting point to explore the critical attributes of a fluorescent dye for biological research and to compare it with established fluorophores in this domain.
Key Performance Indicators for Fluorescent Dyes in Biological Imaging
The utility of a fluorescent dye in a biological context is determined by a set of critical photophysical properties. Understanding these parameters is essential for selecting the optimal dye for a given experiment, be it live-cell imaging, immunohistochemistry, or flow cytometry.
-
Molar Extinction Coefficient (ε): This value represents the efficiency with which a dye absorbs light at a specific wavelength. A higher molar extinction coefficient contributes to a brighter fluorescent signal, as more photons are absorbed by the fluorophore.
-
Fluorescence Quantum Yield (Φ): The quantum yield is the ratio of the number of photons emitted to the number of photons absorbed. It is a direct measure of the dye's efficiency in converting absorbed light into fluorescence. A quantum yield closer to 1 indicates a more efficient and brighter dye.
-
Brightness: The practical brightness of a fluorophore is a function of both its molar extinction coefficient and its quantum yield (Brightness = ε × Φ). This combined parameter is a more holistic indicator of a dye's performance than either metric alone.
-
Photostability: This refers to a fluorophore's resistance to photochemical degradation upon exposure to excitation light. High photostability is crucial for experiments requiring prolonged or repeated imaging, as it ensures a stable signal over time.
-
Spectral Properties (Excitation and Emission Maxima): The excitation and emission spectra of a dye determine the optimal wavelengths of light for its excitation and the color of the light it emits. These properties are critical for designing multicolor imaging experiments and selecting appropriate filter sets to minimize spectral bleed-through.
A Comparative Analysis of Orange Fluorescent Dyes
While this compound lacks documented performance data in biological applications, a range of synthetic dyes and fluorescent proteins have been extensively characterized and are widely used in research. The following table provides a comparative overview of some of the most common orange fluorescent probes.
| Fluorophore | Type | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| Alexa Fluor 555 | Synthetic Dye | 555 | 565 | 150,000[3] | 0.10[4] | 15,000 |
| Cy3 | Synthetic Dye | ~550 | ~570 | 150,000[5] | 0.24[5] | 36,000 |
| TAMRA | Synthetic Dye | 546 | 580 | 95,000[6] | 0.1[6] | 9,500 |
| Texas Red | Synthetic Dye | 596[7] | 615[7] | 85,000[7][8] | 0.93[7] | 79,050 |
| mOrange2 | Fluorescent Protein | 549[9] | 565[9] | 58,000[9][10] | 0.60[9][10] | 34,800 |
| tdTomato | Fluorescent Protein | 554[11] | 581[11] | 138,000[11] | 0.69[11] | 95,220 |
Note: The brightness values are calculated from the provided molar extinction coefficients and quantum yields and serve as a relative comparison.
From this data, it is evident that tdTomato stands out as the brightest probe among this selection, owing to its high molar extinction coefficient and quantum yield.[11] Texas Red also demonstrates high brightness due to its exceptionally high quantum yield.[7] Alexa Fluor 555 and Cy3 are also bright and widely used dyes, with Cy3 showing a higher quantum yield in this comparison.[4][5] TAMRA , while a versatile dye, exhibits lower brightness in this comparison.[6] mOrange2 , a fluorescent protein, offers a good balance of brightness and has been engineered for improved photostability compared to its predecessor, mOrange.[9]
Experimental Protocols for Dye Characterization
To ensure scientific integrity and provide a framework for the validation of these findings, the following sections detail the experimental protocols for measuring the key performance indicators of fluorescent dyes.
Determining Fluorescence Quantum Yield (Comparative Method)
The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[12]
Principle: The quantum yield of an unknown sample can be calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard sample with a known quantum yield, according to the following equation:
ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
The subscripts X and ST denote the unknown sample and the standard, respectively.
Experimental Workflow:
Caption: Workflow for determining fluorescence quantum yield using the comparative method.
Assessing Photostability in a Microscopy Context
Photostability is a critical parameter for any imaging experiment. A common method to quantify this is to measure the photobleaching half-life (t1/2), which is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.[13]
Principle: A fluorescently labeled sample is continuously illuminated with a specific excitation wavelength and power, and the decrease in fluorescence intensity is monitored over time. The resulting decay curve is then used to determine the photobleaching half-life.
Experimental Workflow:
Caption: Workflow for assessing the photostability of a fluorescent dye in a microscopy setting.
Discussion and Recommendations
The choice of an orange fluorescent dye is highly dependent on the specific experimental requirements.
-
For applications demanding the highest possible brightness , such as imaging low-abundance targets or in deep-tissue imaging, tdTomato is an excellent choice due to its superior brightness.[11] However, as a fluorescent protein, its expression is genetically encoded, which may not be suitable for all applications.
-
Texas Red offers very high brightness in a synthetic dye format, making it a strong candidate for applications where a bright, red-shifted orange dye is needed.[7]
-
Alexa Fluor 555 and Cy3 are robust and widely used dyes that provide a good balance of brightness and photostability, making them suitable for a broad range of applications including immunofluorescence and flow cytometry.[4][5]
-
mOrange2 is a valuable tool for live-cell imaging where genetic encoding is desired, offering good brightness and enhanced photostability over its predecessor.[9]
-
TAMRA remains a useful dye, particularly in applications like FRET, but may not be the optimal choice when maximal brightness is the primary concern.[6]
Regarding This compound , its chemical nature as a reactive azo dye suggests it could potentially be used to label biomolecules. However, without any published data on its fluorescence quantum yield, photostability, and specificity in a biological context, its utility for research applications remains purely speculative. Azo dyes are also known to be susceptible to photobleaching, which could be a significant limitation. Researchers are strongly advised to rely on well-characterized and validated fluorescent probes for their experiments.
Conclusion
This guide has provided a comparative framework for evaluating orange fluorescent dyes, using the industrial dye this compound as a point of reference to highlight the critical performance characteristics required for biological imaging. By understanding the principles of fluorescence and the key metrics of brightness and photostability, and by employing standardized experimental protocols, researchers can confidently select the most appropriate fluorescent tool to illuminate their biological questions with clarity and precision.
References
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A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. PMC - NIH. [Link]
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tdTomato—Our Brightest Red Fluorescent Protein. Clontech. [Link]
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This compound - World dye variety. World dye variety. [Link]
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Constitutive expression of tdTomato protein as a cytotoxicity and proliferation marker for space radiation biology. CORE. [Link]
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Texas Red Dye Profile - FluoroFinder. FluoroFinder. [Link]
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Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]
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Alexa Fluor 555 Dye Profile - FluoroFinder. FluoroFinder. [Link]
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Quantitative Assessment of Fluorescent Proteins. PMC. [Link]
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Excitation and emission information for Living Colors fluorescent proteins - Takara Bio. Takara Bio. [Link]
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New Fluorescence Probes for Live-Cell Imaging - 2014 - Wiley Analytical Science. (2014-10-30). Wiley Analytical Science. [Link]
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Improving the Photostability of Bright Monomeric Orange and Red Fluorescent Proteins - ResearchGate. (2025-08-07). ResearchGate. [Link]
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Optical Properties and Application of a Reactive and Bioreducible Thiol-Containing Tetramethylrhodamine Dimer - PMC - NIH. PMC - NIH. [Link]
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Improving the photostability of bright monomeric orange and red fluorescent proteins - NIH. NIH. [Link]
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Improving the photostability of bright monomeric orange and red fluorescent proteins - Tsien lab. Tsien lab. [Link]
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A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. UCI Department of Chemistry. [Link]
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DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE | LabRulez LCMS. LabRulez LCMS. [Link]
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A guide to choosing fluorescent proteins - Tsien lab. (2005-11-18). Tsien lab. [Link]
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Next-generation orange-to-far-red photoconvertible fluorescent protein for single-molecule microscopy and protein dynamic tracking. (2025-11-17). Nature. [Link]
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Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level | Analytical Chemistry - ACS Publications. (2013-02-04). ACS Publications. [Link]
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Fluorescent Probes and Labels for Cellular Imaging - PMC - PubMed Central. PMC - PubMed Central. [Link]
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Enhanced brightness and photostability of cyanine dyes by supramolecular containment - arXiv. arXiv. [Link]
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Molecular and Spectroscopic Characterization of Green and Red Cyanine Fluorophores from the Alexa Fluor and AF Series - NIH. NIH. [Link]
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Improving the photostability of bright monomeric orange and red fluorescent proteins. - SciSpace. SciSpace. [Link]
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Fluorescent Probes and Labels for Cellular Imaging - Semantic Scholar. Semantic Scholar. [Link]
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Cyanine - Wikipedia. Wikipedia. [Link]
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Immobilization of Cyanines in DNA Produces Systematic Increases in Fluorescence Intensity - OSTI. OSTI. [Link]
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Characteristics and Applications of Texas Red Fluorescent Dyes - Labinsights. (2024-08-29). Labinsights. [Link]
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Texas Red - Wikipedia. Wikipedia. [Link]
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Fluorophore Table - GeoMcNamara. GeoMcNamara. [Link]
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TAMRA and its derivatives - Interchim. Interchim. [Link]
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mOrange2 fluorescent protein - Takara Bio. Takara Bio. [Link]
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An Introduction to Fluorescence (Part 2) - Antibodies-online.com. Antibodies-online.com. [Link]
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extinction coefficients and fluorescence data - Glen Research. Glen Research. [Link]
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Fluorescence quantum yield measurements of fluorescent proteins: a laboratory experiment for a biochemistry or molecular biophysics laboratory course - PubMed. (2014-11-14). PubMed. [Link]
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Spectra of available Fluorescent Dyes | Eurofins Genomics. Eurofins Genomics. [Link]
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A Senior Application Scientist's Guide: Reactive Orange 5 vs. Cy3 for Immunofluorescence
For the researcher navigating the vast landscape of fluorescent probes, the choice of fluorophore is a critical decision point that dictates experimental sensitivity, reliability, and the potential for multiplexing. While established dyes like the cyanine family have become mainstays in immunofluorescence (IF), the exploration of alternative chemistries is a constant pursuit. This guide provides an in-depth, objective comparison between Cyanine3 (Cy3), a benchmark fluorophore in biological imaging, and Reactive Orange 5, a reactive azo dye traditionally used in the textile industry. We will dissect their core properties, practical applicability in immunofluorescence, and provide the experimental frameworks necessary for their use and evaluation.
Part 1: Core Properties Analysis - A Tale of Two Chemistries
The fundamental differences between Cy3 and this compound stem from their distinct chemical scaffolds. Cy3 is a member of the cyanine dye family, renowned for high molar extinction coefficients and utility in biological labeling.[1][2] In contrast, this compound (also known as C.I. This compound) is a single azo-class reactive dye, a chemistry optimized for covalent bonding with fibers like cotton.[3][4] This divergence in origin informs every aspect of their performance.
Spectral Characteristics
A fluorophore's utility is defined by its ability to absorb and emit light efficiently. Cy3 is well-characterized, with spectral properties ideally suited for standard microscopy setups.[5][6] It excites maximally around 550-554 nm and emits in the yellow-orange region around 568-570 nm, making it compatible with common laser lines (e.g., 532 nm or 561 nm) and standard TRITC/Rhodamine filter sets.[1][6]
Below is a summary of the known photophysical properties. The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield.
| Property | Cy3 | This compound | Significance for Immunofluorescence |
| Excitation Max (Ex) | ~550 - 554 nm[5][6] | Not Published | Determines the optimal laser line or light source for excitation. |
| Emission Max (Em) | ~568 - 570 nm[5][6] | Not Published | Defines the filter required to capture the emitted signal. |
| Molar Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹[6] | Not Published | A measure of how effectively the dye absorbs light. Higher is better. |
| Quantum Yield (QY) | ~0.15 - 0.24 in aqueous buffer[6][7][8] | Not Published | The efficiency of converting absorbed light into emitted fluorescence. Higher is better. |
| Calculated Brightness (ε x QY) | ~22,500 - 36,000 | Undetermined | The theoretical intensity of the fluorescent signal. A key performance metric. |
| Stokes Shift (Em - Ex) | ~15 - 20 nm[5] | Not Published | The separation between excitation and emission peaks. A larger shift is generally better to minimize spectral overlap. |
Photostability and Environmental Sensitivity
Cy3 is known for having relatively good photostability, making it a workhorse for many imaging applications.[9][10] However, its fluorescence can be sensitive to its local environment, including solvent viscosity and conjugation to biomolecules.[8][11] A notable vulnerability of cyanine dyes is their susceptibility to degradation by atmospheric ozone, which can lead to signal loss if slides are not protected. Studies have shown that when stored properly at -20°C, Cy3 signals on microarrays are stable for at least 30 days.[12]
This compound , as an azo dye, may possess different stability characteristics. Azo dyes are known for their robustness in textile applications, but their performance under the intense, focused laser light of a confocal microscope is uncharacterized. Photobleaching is a significant concern, and without experimental data, its performance relative to Cy3 is unknown.
Part 2: Performance in the Immunofluorescence Workflow
The successful application of a fluorophore in immunofluorescence hinges on its ability to be reliably conjugated to an antibody without compromising the antibody's function or the dye's fluorescence, and to provide a strong, specific signal during imaging.
Conjugation Chemistry: The Reactive Handle
This is a primary point of divergence.
Cy3 is most commonly supplied as an N-hydroxysuccinimide (NHS) ester. This functional group reacts efficiently with primary amines (the ε-amino group of lysine residues) on the antibody under slightly basic conditions (pH 8.0-8.5) to form a stable amide bond.[13][] This is a well-established and reliable method for antibody labeling.
This compound 's structure incorporates a dichlorotriazine group.[3][4] In the textile industry, this group reacts with the hydroxyl groups of cellulose fibers. It can also react with amine groups. This chemistry is less common for antibody conjugation, which could present challenges. The reaction conditions might require optimization to ensure efficient labeling without denaturing the antibody.
Diagram: Standard Antibody Conjugation Workflow (NHS Ester)
Below is a generalized workflow for labeling an antibody with an amine-reactive dye like Cy3-NHS ester.
Caption: Workflow for conjugating an antibody with an NHS-ester dye.
Imaging and Multiplexing
For Cy3 , its defined spectral profile allows for straightforward integration into multicolor experiments. It pairs well with blue-emitting dyes like DAPI for nuclear staining, green-emitting dyes like Alexa Fluor 488, and far-red dyes like Cy5 or Alexa Fluor 647.[15] Careful filter selection is necessary to minimize crosstalk, especially with dyes that have broad emission spectra.
For This compound , its suitability for multiplexing is unknown. If its emission spectrum is very broad, it could bleed into adjacent channels, complicating analysis. Before it could be confidently used in a multicolor panel, its spectral profile would need to be thoroughly characterized on a spectrophotometer and a fluorescence microscope.
Advantages and Disadvantages: A Summary
| Feature | Cy3 | This compound |
| Scientific Precedent | Advantage: Extensively validated and cited in tens of thousands of publications. A gold standard. | Disadvantage: No established use in immunofluorescence; primarily a textile dye. |
| Photophysical Data | Advantage: All key metrics (Ex/Em, QY, ε) are well-documented.[6][8] | Disadvantage: Lacks published data for brightness, photostability, and spectral properties in a biological context. |
| Commercial Availability | Advantage: Widely available from numerous vendors as a standalone dye and pre-conjugated to a vast library of secondary antibodies. | Disadvantage: Available as a chemical powder, but not offered as a validated product for antibody conjugation or as pre-made conjugates for IF. |
| Protocols | Advantage: Standardized, reliable protocols for conjugation and staining are widely available.[16][17][18] | Disadvantage: Protocols for antibody conjugation and use in IF would need to be developed and validated from scratch. |
| Cost | Disadvantage: As a high-performance biological dye, it can be more expensive than industrial dyes. | Advantage: As a bulk industrial chemical, the raw powder is likely very inexpensive. |
| Performance | Advantage: Proven to provide bright, specific staining in countless applications.[1][9] | Disadvantage: Performance is entirely speculative. Potential issues include poor fluorescence, rapid photobleaching, or high non-specific background. |
Part 3: Experimental Protocols
Trustworthy science requires robust and reproducible methods. The following protocols provide a framework for using Cy3 and for the general immunofluorescence procedure.
Protocol 1: Antibody Conjugation with Cy3-NHS Ester
This protocol describes the covalent labeling of an IgG antibody with an amine-reactive succinimidyl ester of Cy3.
Materials:
-
Antibody (2 mg/mL minimum concentration in amine-free buffer, e.g., PBS).
-
Cy3-NHS Ester.
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3.
-
Purification: Spin desalting column with appropriate molecular weight cutoff (e.g., 40K for IgG).
-
Microcentrifuge tubes.
Procedure:
-
Antibody Preparation: If your antibody is in a buffer containing amines (like Tris), dialyze it against 1X PBS. Adjust the pH by adding 1/10th volume of 1 M sodium bicarbonate buffer. The final antibody concentration should be at least 2 mg/mL to ensure efficient labeling.[19]
-
Dye Preparation: Immediately before use, dissolve the Cy3-NHS ester in DMSO to create a 10 mM stock solution.[13]
-
Reaction: Add the reactive dye to the antibody solution while gently vortexing. A common starting point is a 10:1 molar ratio of dye to antibody.[20] For an IgG (MW ~150 kDa), this would be: Volume of Dye (µL) = [ (Antibody mg/mL) / 150,000 ] x (Volume of Antibody in µL) x 10 (molar ratio) x [1,000,000 / 10 (dye conc. in mM)]
-
Incubation: Protect the reaction from light by wrapping the tube in foil. Incubate for 1 hour at room temperature with gentle, continuous mixing.[13]
-
Purification: Separate the labeled antibody from the unreacted free dye using a spin desalting column according to the manufacturer's instructions. This step is crucial to reduce non-specific background fluorescence.[18]
-
Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~550 nm (for Cy3).
Protocol 2: Indirect Immunofluorescence Staining
This general protocol can be used for staining cells grown on coverslips with a primary antibody followed by a fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse IgG, Cy3 conjugate).
Diagram: Indirect Immunofluorescence Workflow
Caption: Step-by-step workflow for indirect immunofluorescence.
Procedure:
-
Sample Preparation: Grow cells on sterile glass coverslips. Wash briefly with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.2% Triton X-100 in PBS for 10-20 minutes.[16]
-
Blocking: Block non-specific antibody binding by incubating in a blocking buffer (e.g., 3% BSA in PBS with 0.05% Tween-20) for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[17]
-
Wash: Wash the cells three times with PBS + 0.05% Tween-20 (PBST) for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the Cy3-conjugated secondary antibody in the blocking buffer. Incubate for 1 hour at room temperature, protected from light.[21]
-
Final Wash: Wash three times with PBST for 5 minutes each, protected from light. A final wash in PBS can be performed to remove detergent.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium, which may contain a nuclear counterstain like DAPI.[15] Seal the edges and allow it to cure.
-
Imaging: Visualize using a fluorescence microscope equipped with the appropriate filter sets for your chosen fluorophores.
Conclusion and Recommendation
The comparison between this compound and Cy3 for immunofluorescence is a study in contrasts. Cy3 is a scientifically validated, high-performance tool with a vast body of literature supporting its use. Its properties are well-understood, its chemistry is reliable, and it is commercially available in ready-to-use formats from a multitude of trusted suppliers. For researchers seeking reliable, reproducible, and high-quality immunofluorescence data, Cy3 and its modern, improved alternatives like Alexa Fluor 555 are the authoritative choices.[1][22]
This compound, on the other hand, is an unknown quantity in the biological imaging space. While its reactive chemistry suggests it could theoretically be conjugated to an antibody, its performance as a fluorophore in this context is entirely unproven. Its use would require a significant investment in foundational research, including:
-
Full spectral characterization.
-
Measurement of quantum yield and extinction coefficient.
-
Extensive testing of photostability under laser illumination.
-
Development and optimization of a robust antibody conjugation protocol.
For the vast majority of researchers, scientists, and drug development professionals, the path is clear. The risk, time, and resources required to validate an industrial dye like this compound for a sensitive biological application far outweigh the potential benefit of its low cost. The proven reliability and superior performance of established fluorophores like Cy3 remain the logical and scientifically sound choice for immunofluorescence applications.
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A Researcher's Guide to Selecting Fluorescent Dyes for Live Cell Imaging: Moving Beyond Industrial Colorants
Introduction: The Right Tool for the Job
In the realm of cellular biology, observing the dynamic, intricate dance of life within a cell requires tools of exquisite precision and gentleness. Fluorescent microscopy is our window into this world, but the quality of our view depends entirely on the quality of our light source—the fluorescent probe. A common pitfall for those new to the field is to equate any fluorescent molecule with a viable cellular stain.
Consider a compound like C.I. Reactive Orange 5. It's a bright orange, water-soluble, reactive azo dye.[1][2] Its properties are perfect for its intended application: covalently binding to and permanently coloring cellulosic fibers like cotton and linen.[3][4] However, the very characteristics that make it an excellent textile dye—its chemical structure, reactivity, and potential metabolites—render it unsuitable and unvalidated for the delicate environment of a living cell. Using such industrial compounds in live-cell imaging would introduce a host of uncontrolled variables, including high cytotoxicity and unpredictable off-target effects, compromising the scientific integrity of any experiment.
This guide is designed for researchers, scientists, and drug development professionals who need reliable, validated tools for live-cell imaging. We will explore the critical challenges of imaging living cells and provide an in-depth comparison of robust, field-proven alternatives, ensuring your experimental data is both accurate and reproducible.
The Core Challenges of Imaging Live Cells
Live-cell imaging is a balancing act. The goal is to illuminate cellular processes without interfering with them. Any probe we introduce is an experimental variable that must be carefully controlled. The primary challenges are:
-
Cytotoxicity: The probe itself, or the concentration used, must not be toxic to the cells. Signs of toxicity include changes in morphology, reduced proliferation, membrane blebbing, or apoptosis.[5]
-
Phototoxicity: The illumination light used to excite the fluorophore can damage cells by generating reactive oxygen species (ROS).[5][6] This damage is often cumulative and can alter the very biology you are trying to observe. Moving to longer wavelength (far-red) dyes can help mitigate this.[7]
-
Photostability: An ideal dye should not photobleach, or lose its fluorescence, during the course of a long-term experiment.[8] Many traditional organic dyes fade quickly under intense illumination, a problem that newer technologies like nanoparticle-based probes aim to solve.[9]
-
Cellular Retention: For tracking studies, especially those spanning multiple cell divisions, the dye must be retained within the cell and, ideally, be passed to daughter cells. Many small molecule dyes are actively pumped out of the cell by organic anion transporters.[10][11]
A Curated Selection of Validated Live-Cell Imaging Probes
Instead of repurposing industrial chemicals, researchers should turn to dyes specifically designed and validated for biological applications. These fall into several classes based on their mechanism of action.
Amine-Reactive Cytoplasmic Dyes (Covalent Labeling)
These are the workhorses for cell proliferation and tracking studies. They are cell-permeable molecules that become fluorescently active once inside the cell and covalently bind to intracellular proteins. This stable labeling ensures the dye is retained for long periods and is distributed equally between daughter cells upon division.
-
Examples: CellTrace™ CFSE, CellTrace™ Violet, CellTrace™ Far Red.
-
Mechanism: These dyes contain succinimidyl ester groups that react with free amines on proteins. They are initially non-fluorescent esters, but intracellular esterases cleave the ester groups, activating the fluorescence and trapping the dye inside the cell.[12][13]
-
Best For: Cell proliferation assays (where fluorescence is halved with each division), long-term cell tracking.[14]
Lipophilic Membrane Dyes (Non-Covalent Insertion)
These dyes possess long hydrocarbon tails that stably insert into the cell's lipid bilayer. They provide bright, uniform labeling of the plasma membrane and are well-retained, making them excellent for in vivo and in vitro tracking.
-
Mechanism: The dyes are insoluble in aqueous media and preferentially partition into cell membranes. This labeling is very stable but does not involve covalent bonds.[12]
-
Best For: Long-term cell tracking (in vitro and in vivo), cell-cell interaction studies. Note that over time, some internalization into vesicular structures can occur.[16]
Advanced Nanoparticle Probes
To overcome the limitations of photobleaching and brightness inherent in organic dyes, newer technologies utilize fluorescent nanoparticles. These probes offer exceptional photostability and brightness with low cytotoxicity.
-
Examples: Qtracker™ Cell Labeling Kits, LuminiCell Tracker™ (AIE Dots).
-
Mechanism: Qtrackers use highly fluorescent quantum dots delivered to the cytoplasm via a peptide delivery system.[17] AIE (Aggregation-Induced Emission) Dots are biocompatible organic nanoparticles that become highly fluorescent when aggregated within the cell, providing extreme brightness and photostability.
-
Best For: Very long-term cell tracking (weeks), studies requiring extreme photostability.[18]
Head-to-Head Performance Comparison
Choosing the right dye depends on the specific demands of your experiment. The table below compares key performance metrics of leading alternatives.
| Parameter | CellTrace™ Dyes (e.g., Far Red) | PKH / CellVue® Dyes | Qtracker™ / AIE Dots | Calcein AM |
| Mechanism | Covalent binding to intracellular amines | Lipophilic insertion into plasma membrane | Peptide-mediated delivery of nanoparticles | Esterase cleavage activates fluorescence |
| Primary Use | Proliferation, Long-term tracking | Long-term tracking (in vivo/in vitro) | Very long-term tracking, high photostability needs | Viability staining, Short-term tracking |
| Retention | Excellent, through 8-10 generations[14] | Excellent, but can be internalized over time | Superior, stable for weeks[17] | Poor, actively effluxed from many cell types[10] |
| Photostability | Good to Very Good | Good | Excellent, highly resistant to photobleaching | Moderate |
| Cytotoxicity | Low (newer versions like Far Red are less toxic than CFSE)[19] | Generally low at working concentrations | Very Low, designed for biocompatibility | Low, but efflux can be a confounding factor |
| Signal Location | Cytoplasm & Nucleus | Primarily Plasma Membrane | Punctate dots in Cytoplasm | Cytoplasm |
| Fixable? | Yes, signal is retained after fixation[14] | Yes | Yes | No, signal is lost upon fixation |
| Excitation/Emission | Varies by color (e.g., Far Red: ~630/661 nm)[20] | Varies by color (e.g., PKH26: ~551/567 nm)[10] | Varies by color (e.g., Qtracker 655) | ~495/515 nm |
Experimental Protocols & Methodologies
Trustworthy data comes from robust protocols. Below are detailed methodologies for cell labeling and a critical workflow for mitigating dye efflux.
Workflow 1: General Protocol for Covalent Cell Labeling (CellTrace™)
This protocol describes the labeling of adherent cells in suspension, which typically results in more even staining.[13]
Causality: Labeling in suspension ensures all cell surfaces are equally exposed to the dye. Using serum-free medium is critical because serum proteins contain free amines that would react with and consume the dye, reducing labeling efficiency.
-
Cell Preparation: Grow cells to a healthy, sub-confluent state. Harvest adherent cells using a gentle dissociation reagent (e.g., TrypLE™) and prepare a single-cell suspension.
-
Cell Counting: Count the cells and pellet them by centrifugation (e.g., 5 minutes at 300 x g).
-
Resuspension: Resuspend the cell pellet in pre-warmed, serum-free medium (e.g., PBS or HBSS) at a concentration of 1 x 10⁶ cells/mL.
-
Dye Preparation: Prepare a working stock solution of the CellTrace™ dye by diluting the DMSO stock into the same serum-free medium. The final concentration must be optimized, but a starting point of 1-5 µM is common.[12]
-
Staining: Add the dye working solution to the cell suspension and mix gently but thoroughly.
-
Incubation: Incubate the cells at 37°C for 20-30 minutes, protected from light.
-
Quenching: Stop the staining reaction by adding at least 5 volumes of complete culture medium (containing serum). The serum proteins will quench any remaining reactive dye.
-
Washing: Pellet the cells by centrifugation and discard the supernatant. Wash the cells twice more by resuspending the pellet in complete medium and centrifuging. This removes all unbound dye.
-
Plating & Imaging: Resuspend the final cell pellet in complete medium and plate for imaging. Always include an unstained control population to establish the baseline fluorescence for your analysis.[13]
-
Validation: After 24 hours, assess the health of the stained cells compared to the unstained control using a viability assay (e.g., Trypan Blue exclusion or a live/dead stain) to confirm the labeling protocol was not cytotoxic.
Workflow 2: Mitigating Dye Efflux with Probenecid
Many cells, particularly cell lines like HeLa and CHO, express organic anion transporters (OATs) that actively pump fluorescent dyes out of the cytoplasm, leading to signal loss.[21] This can be prevented by using an OAT inhibitor like Probenecid.[11][22]
Causality: Probenecid competitively binds to these transporters, preventing them from recognizing and exporting the fluorescent dye.[23] However, it's important to note that Probenecid can have its own off-target effects and may alter cell physiology.[21]
-
Prepare Probenecid Stock: Probenecid is often supplied as a powder and needs to be dissolved in 1 M NaOH before being diluted in buffer (like HBSS) to create a concentrated stock solution (e.g., 250 mM).[22] Water-soluble formulations are also available.
-
Determine Working Concentration: The typical working concentration is 1-2.5 mM. This should be added to the cell culture medium during both the dye loading and imaging phases.
-
Co-incubation: When loading cells with a dye prone to efflux (like Calcein AM), include the final concentration of Probenecid in the loading buffer.
-
Continuous Presence: Maintain Probenecid in the imaging medium throughout the experiment to ensure continuous inhibition of the transporters.
-
Control Experiment: Always run a parallel experiment without Probenecid to understand its effect on your specific cells and to confirm that it is necessary.
Visualizing Experimental Decisions and Mechanisms
To aid in experimental design, the following diagrams illustrate a decision-making workflow for dye selection and the mechanism of dye efflux inhibition.
Caption: A decision tree for selecting the appropriate live-cell dye.
Caption: Mechanism of dye efflux and its inhibition by Probenecid.
Conclusion and Recommendations
The integrity of live-cell imaging data is fundamentally dependent on the use of appropriate, validated fluorescent probes. Industrial dyes like this compound are not designed for and should not be used in biological systems. Instead, researchers have a sophisticated toolkit of alternatives, each with distinct advantages for specific applications.
-
For cell proliferation assays , amine-reactive dyes like the CellTrace™ family are the gold standard due to their covalent labeling and generational dilution.
-
For long-term in vitro and in vivo cell tracking , lipophilic dyes such as PKH and CellVue® provide robust, stable membrane labeling.
-
For experiments demanding the utmost photostability and brightness for extended time-lapse imaging, advanced nanoparticle probes like AIE Dots or Qtrackers are the superior choice.
Always begin by optimizing the dye concentration to achieve the brightest signal with the lowest possible cytotoxicity. By understanding the mechanisms, strengths, and limitations of these tools, you can ensure your journey into the world of the living cell is both illuminating and true to its nature.
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A Senior Application Scientist's Guide to Fluorophore Selection in Multiplex Immunofluorescence: A Performance Comparison Featuring Reactive Orange 5
Abstract
Multiplex immunofluorescence (mIF) has become an indispensable tool in immuno-oncology and translational research, enabling the simultaneous visualization of multiple biomarkers within a single tissue section.[1][2][3][4] This powerful technique provides crucial insights into the spatial relationships and cellular interactions within the tumor microenvironment.[1][2][5] The success of any mIF experiment, however, is critically dependent on the careful selection of fluorophores. This guide provides an in-depth comparison of Reactive Orange 5, a dichlorotriazine-based reactive dye, with other common fluorophores used in mIF, particularly within the context of tyramide signal amplification (TSA) workflows. We will delve into the underlying chemistry, compare key performance metrics, and provide validated experimental protocols to guide researchers in making informed decisions for their multiplexing needs.
Introduction: The Critical Role of Dyes in Multiplex Immunofluorescence
Multiplex IF allows for the detection of numerous markers on a single slide, preserving precious tissue samples and providing a more comprehensive view of the cellular landscape.[2][6] A popular and robust method for mIF is tyramide signal amplification (TSA), an enzyme-linked amplification technique that can detect even low-abundance proteins.[1][7][8] In a typical TSA-based workflow, a primary antibody targets the protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The HRP enzyme then catalyzes the covalent deposition of a fluorophore-conjugated tyramide molecule onto tyrosine residues near the target antigen.[5][8][9] This covalent bond is the cornerstone of sequential mIF, as it allows for the stripping of the primary and secondary antibodies without disrupting the fluorescent signal, enabling subsequent rounds of staining.[5][9]
The choice of fluorophore in this process is paramount. Key characteristics to consider include:
-
Brightness and Photostability: The dye must be bright enough to provide a strong signal-to-noise ratio and stable enough to withstand multiple rounds of imaging and potential antibody stripping procedures.[10]
-
Spectral Profile: Each dye in a multiplex panel must have a distinct excitation and emission spectrum to minimize spectral overlap and bleed-through between channels.
-
Reactive Chemistry: In TSA and other covalent labeling methods, the dye's reactive group determines its ability to form a stable bond with the tissue.
A Deep Dive into this compound
This compound is a single azo dye characterized by its dichlorotriazine reactive group.[11] This class of dyes is known for its ability to form covalent bonds with nucleophilic groups, such as the hydroxyl groups on biomolecules, under specific pH conditions.[12][13]
Mechanism of Action: The dichlorotriazine group on this compound is highly electrophilic. In the context of immunofluorescence, this reactivity allows it to form a stable covalent bond with tissue proteins, effectively anchoring the fluorophore. This is conceptually similar to the covalent deposition of tyramide in TSA, making it a candidate for such applications.
The Competitive Landscape: Alternatives to this compound
While this compound offers a reactive chemistry suitable for covalent labeling, the field of multiplex immunofluorescence is dominated by a variety of other fluorophores, often available as pre-conjugated tyramides or as standalone dyes for custom conjugation. Here, we compare this compound to a selection of popular alternatives.
Cyanine Dyes (e.g., Cy®3, Cy®5)
Cyanine dyes are a cornerstone of fluorescence microscopy. They are known for their high extinction coefficients, good quantum yields, and availability across a wide spectral range.
-
Advantages: High brightness and well-characterized spectral properties. Cy5, in the far-red spectrum, is particularly useful for minimizing autofluorescence from tissue.[14]
-
Disadvantages: Can be susceptible to photobleaching, especially when compared to some newer generation dyes. Their use in TSA requires conjugation to a tyramide molecule.
Alexa Fluor™ Dyes
The Alexa Fluor family of dyes are sulfonated rhodamine derivatives that are renowned for their exceptional photostability and brightness.
-
Advantages: Superior photostability compared to many traditional dyes like fluorescein and some cyanine dyes. They are also less pH-sensitive.
-
Disadvantages: Like cyanine dyes, they must be conjugated to tyramide for use in TSA-based mIF.
Opal™ Dyes
The Opal system from Akoya Biosciences is a well-established platform for multiplex IHC/IF that utilizes tyramide signal amplification.[1][5][15] The Opal fluorophores are proprietary but are designed for optimal performance in multiplexing workflows.
-
Advantages: Optimized for TSA, with a range of spectrally distinct dyes that are validated for multiplexing. The system offers a complete workflow, including staining automation.[5][6]
-
Disadvantages: As part of a commercial kit, there is less flexibility for custom dye combinations compared to using individual tyramide-conjugated fluorophores.
Quantum Dots (QDs)
Quantum dots are semiconductor nanocrystals that offer unique optical properties.[16]
-
Advantages: Extremely high photostability and brightness. Their emission spectra are narrow and symmetrical, which is highly advantageous for multiplexing.[16]
-
Disadvantages: Can be larger than small molecule dyes, which may affect tissue penetration. Their use in standard TSA workflows is less common.
Head-to-Head Performance Comparison
| Feature | This compound | Cy3 (as Tyramide) | Alexa Fluor 555 (as Tyramide) | Opal 570 | Quantum Dots (e.g., Qdot 565) |
| Reactive Group | Dichlorotriazine | Tyramide | Tyramide | Tyramide | N/A (typically conjugated) |
| Excitation Max (nm) | ~492-494 nm[17][18] | ~550 nm[14] | ~555 nm | ~550 nm | Varies (broad UV excitation) |
| Emission Max (nm) | Not specified for IF | ~570 nm[14] | ~565 nm | ~570 nm | ~565 nm |
| Relative Brightness | Moderate (inferred) | High | Very High | High | Extremely High[16] |
| Photostability | Moderate to Good (inferred for azo dyes) | Moderate | High | High | Extremely High[16] |
| Workflow | Covalent labeling | TSA-based mIF | TSA-based mIF | TSA-based mIF | Various conjugation methods |
Experimental Protocols
The following is a generalized protocol for a sequential, TSA-based multiplex immunofluorescence experiment. This protocol highlights the principles of the workflow. For specific antibody and dye concentrations, optimization is crucial.[19]
Sample Preparation
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate-based, pH 6.0) in a pressure cooker or water bath.
-
Allow slides to cool to room temperature.
-
Sequential Immunofluorescent Staining (Repeat for each marker)
-
Blocking:
-
Block non-specific binding sites by incubating with a blocking buffer (e.g., 5% normal serum in PBS) for 1 hour at room temperature.[19]
-
-
Primary Antibody Incubation:
-
Incubate with the first primary antibody (e.g., anti-CD8) at its optimized dilution for 1 hour at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash slides with a wash buffer (e.g., TBST).
-
Incubate with an HRP-conjugated secondary antibody specific to the primary antibody host species for 30 minutes at room temperature.[9]
-
-
Signal Amplification (Tyramide Deposition):
-
Wash slides with wash buffer.
-
Incubate with the chosen fluorophore-conjugated tyramide (e.g., Cy3-tyramide) at its optimized concentration for 5-10 minutes.
-
-
Antibody Stripping (Crucial Step):
-
Wash slides thoroughly.
-
Perform another round of HIER to remove the primary and secondary antibody complex, leaving the covalent fluorophore signal intact. This is a critical step for preventing antibody cross-reactivity in subsequent rounds.[5]
-
-
Repeat Staining Cycle:
-
Repeat steps 1-5 for the next target (e.g., anti-CD4) using a spectrally distinct fluorophore (e.g., Cy5-tyramide).
-
Final Steps
-
Counterstaining: After the final staining round, counterstain nuclei with DAPI.
-
Mounting: Mount coverslips using an anti-fade mounting medium.
-
Imaging: Acquire images using a multispectral imaging system.
Visualization of Key Concepts
To better illustrate the workflows and principles discussed, the following diagrams are provided.
Diagram 1: Tyramide Signal Amplification (TSA) Workflow
Caption: A simplified workflow of Tyramide Signal Amplification (TSA).
Diagram 2: Covalent Bond Formation by Reactive Dyes
Caption: Mechanism of covalent bonding for dichlorotriazine dyes.
Conclusion and Recommendations
The selection of fluorophores is a critical decision point in the design of a successful multiplex immunofluorescence experiment. While this compound, with its dichlorotriazine chemistry, presents a viable option for covalent labeling, the current landscape for high-plex mIF is largely optimized around tyramide-based systems.
For researchers new to mIF or those seeking a robust, validated workflow, starting with a commercially available TSA-based system like Akoya's Opal is highly recommended.[1][5] These kits provide optimized reagents and protocols that can significantly reduce development time.
For experienced researchers requiring more flexibility, building a custom panel using spectrally distinct, tyramide-conjugated dyes such as the Alexa Fluor or certain cyanine dyes offers greater control. In this context, it is imperative to:
-
Optimize each antibody and tyramide pair individually before combining them in a multiplex assay.[19]
-
Carefully plan the staining sequence, often placing antibodies for lower abundance targets earlier in the protocol.
-
Validate the antibody stripping step to ensure no residual antibody remains to cause cross-reactivity.
While this compound is a capable reactive dye, its widespread adoption in mainstream mIF is limited by the lack of extensive validation data and commercially available, ready-to-use kits comparable to tyramide-based offerings. However, for specialized applications requiring direct covalent labeling of hydroxyl groups, it remains a tool for consideration. Ultimately, the optimal choice of dye will depend on the specific targets, the plex level of the panel, and the imaging instrumentation available.
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Yamauchi, K., et al. (2025). A protocol for multiplex immunofluorescence staining with a fluorescent tyramide signal amplification system, FT-GO. Anatomical Science International, 100(4), 568-578. [Link]
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Black, S., et al. (2020). Multiplex Immunofluorescence and Multispectral Imaging: Forming the Basis of a Clinical Test Platform for Immuno-Oncology. Journal of Visualized Experiments, (158). [Link]
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Parra, E. R., et al. (2021). Procedural Requirements and Recommendations for Multiplex Immunofluorescence Tyramide Signal Amplification Assays to Support Translational Oncology Studies. Cancers, 13(16), 4097. [Link]
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Parra, E. R., et al. (2020). Multiplex Immunofluorescence Tyramide Signal Amplification for Immune Cell Profiling of Paraffin-Embedded Tumor Tissues. Frontiers in Oncology, 10, 588934. [Link]
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Pocock, R., et al. (2022). A robust multiplex immunofluorescence and digital pathology workflow for the characterisation of the tumour immune microenvironment. Molecular Oncology, 16(12), 2384-2401. [Link]
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Singh, S., & Datta, S. (2015). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. Worldwide Journal of Pharmaceutical Research, 4(9), 1645-1654. [Link]
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Loder, A., et al. (2023). Design of Orthogonal Far-Red, Orange and Green Fluorophore-binding Proteins for Multiplex Imaging. bioRxiv. [Link]
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Das, J., et al. (2023). Reactive Black-5, Congo Red and Methyl Orange: Chemical Degradation of Azo-Dyes by Agrobacterium. Fermentation, 9(5), 416. [Link]
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Sang, Y., et al. (2022). Decolorization and Biodegradability Enhancement of Synthetic Batik Wastewater Containing Reactive Black 5 and Reactive Orange 16 by Ozonation. Water, 14(20), 3338. [Link]
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Avila, C. S., et al. (2022). Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence. Biology, 11(2), 205. [Link]
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Parra, E. R., et al. (2021). Immuno-profiling and cellular spatial analysis using five immune oncology multiplex immunofluorescence panels for paraffin tumor tissue. Scientific Reports, 11(1), 8449. [Link]
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Miladinova, P. M. (2023). SYNTHESIS AND INVESTIGATION OF SOME BIS(DICHLOROTRIAZINE) REACTIVE DYES CONTAINING STABILIZER FRAGMENT. Journal of Chemical Technology and Metallurgy, 58(2), 243-251. [Link]
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Gorab, E., & Pearson, W. R. (n.d.). Thiazole Orange as an Alternative to Antibody Binding for Detecting Triple-helical DNA in Heterochromatin of Drosophila and Rhynchosciara. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Quantitative Analysis of Reactive Orange 5 Staining Intensity
An Objective Comparison with Established Histological Dyes for Cellular and Tissue Analysis
For researchers, scientists, and drug development professionals, the precise quantification of cellular and tissue components is paramount for robust and reproducible experimental outcomes. Histological staining remains a cornerstone of these investigations, and the choice of dye can significantly impact the quality and interpretability of the data. This guide provides an in-depth technical comparison of Reactive Orange 5 (RO5), a member of the reactive dye family, with established histological stains, namely Sirius Red and Congo Red. We will delve into the underlying principles of these dyes, provide detailed experimental protocols for their application and quantitative analysis, and present a framework for validating your staining system to ensure scientific integrity.
Introduction to Reactive Dyes in Biological Staining: The Case for this compound
Reactive dyes, widely utilized in the textile industry, form stable covalent bonds with substrates, offering exceptional fastness properties.[1] This characteristic presents an intriguing possibility for biological staining, promising robust and permanent labeling of cellular components. This compound, a monoazo dye, possesses reactive groups that can form covalent linkages with nucleophilic groups found in proteins, such as amino and hydroxyl groups.[2][3] This contrasts with traditional histological stains like Sirius Red and Congo Red, which primarily rely on non-covalent interactions for binding.
The potential advantages of a reactive dye like RO5 in a biological context include:
-
Enhanced Signal Stability: The covalent bond should, in theory, lead to less dye leaching during washing and subsequent processing steps, resulting in a more stable and quantifiable signal.
-
Versatility in Application: The reactive nature of RO5 suggests potential for broad-spectrum protein staining, making it a candidate for applications ranging from total protein quantification to viability assays. Amine-reactive dyes, a class to which RO5 belongs, are known to be effective for distinguishing live and dead cells.[4]
This guide will explore the practical application of RO5 for biological staining and critically evaluate its performance against the well-established standards of Sirius Red for collagen analysis and Congo Red for amyloid detection.
Comparative Analysis: this compound vs. Sirius Red and Congo Red
The selection of an appropriate stain is contingent on the specific biological question being addressed. Here, we compare the theoretical underpinnings and practical considerations of RO5 against two widely used histological dyes.
| Feature | This compound | Sirius Red | Congo Red |
| Binding Mechanism | Covalent bonding with nucleophilic groups (e.g., amines, hydroxyls) in proteins.[3] | Electrostatic and hydrogen bonding with the basic amino acids of collagen.[5] | Intercalation into the beta-sheet structures of amyloid fibrils through hydrogen bonding.[6] |
| Primary Application | Potential for total protein staining, cell viability assays. | Specific for collagen fiber staining, particularly Type I and III.[7] | "Gold standard" for the detection of amyloid plaques.[8] |
| Specificity | Potentially broad protein reactivity. | High specificity for collagen, enhanced with polarization microscopy.[9] | Highly specific for the beta-pleated sheet conformation of amyloid fibrils.[6] |
| Visualization | Bright orange color under bright-field microscopy. | Red under bright-field microscopy; birefringent (orange-red for thick fibers, greenish-yellow for thin fibers) under polarized light.[7] | Pink to red under bright-field microscopy; characteristic apple-green birefringence under polarized light.[6] |
| Quantitative Analysis | Amenable to colorimetric quantification based on staining intensity. | Quantifiable based on color intensity and birefringence.[10][11] | Quantification is often based on the area of birefringence.[8] |
| Photostability | Data in a microscopy context is limited; textile applications suggest moderate to good lightfastness.[12] | Generally considered stable for microscopic analysis. | Prone to fading, especially under prolonged light exposure. |
Experimental Design for a Comparative Study
To objectively evaluate the performance of this compound, a rigorous, side-by-side comparative study is essential. The following experimental design provides a framework for such an investigation.
Staining Protocol Validation: A Prerequisite for Reliable Data
Before embarking on a comparative analysis, it is crucial to validate the staining protocol for each dye.[13][14] This involves optimizing parameters such as dye concentration, staining duration, and differentiation steps to achieve consistent and specific staining with minimal background.[15] A well-validated protocol is the foundation of reproducible quantitative analysis.
Caption: Workflow for Staining Protocol Validation.
Detailed Staining Protocols
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Mordanting (Optional): Depending on the tissue and fixation, a mordant step may enhance staining.
-
Staining Solution: Prepare a fresh solution of this compound (e.g., 0.1% w/v) in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Staining: Incubate sections in the RO5 solution for 30-60 minutes at room temperature.
-
Washing: Rinse thoroughly in distilled water to remove unbound dye. The stability of the covalent bond should minimize dye loss.
-
Dehydration and Mounting: Dehydrate through a graded series of ethanol, clear in xylene, and mount with a resinous mounting medium.
-
Deparaffinization and Rehydration: As described for RO5.
-
Nuclear Staining (Optional): Stain nuclei with Weigert's hematoxylin.
-
Picro-Sirius Red Solution: Prepare a solution of 0.1% Sirius Red F3B in a saturated aqueous solution of picric acid.
-
Staining: Incubate sections in the Picro-Sirius Red solution for 1 hour.
-
Differentiation and Washing: Briefly rinse in acidified water (e.g., 0.5% acetic acid).
-
Dehydration and Mounting: As described for RO5.
-
Deparaffinization and Rehydration: As described for RO5.
-
Alkaline Salt Solution: Incubate sections in a saturated solution of sodium chloride in 80% ethanol containing 0.1% sodium hydroxide for 20 minutes.
-
Congo Red Solution: Prepare a saturated solution of Congo Red in the alkaline salt solution.
-
Staining: Incubate sections in the Congo Red solution for 20-30 minutes.
-
Differentiation: Differentiate in a 1% sodium hydroxide solution in 80% ethanol.
-
Dehydration and Mounting: Dehydrate rapidly through absolute ethanol, clear in xylene, and mount.
Quantitative Analysis of Staining Intensity
Visual assessment of staining is inherently subjective.[16] Quantitative analysis using digital image analysis provides an objective and reproducible method for evaluating staining intensity.
Image Acquisition
Consistent image acquisition is critical for accurate quantification. Key parameters to standardize include:
-
Microscope and Camera Settings: Use the same microscope, objective, and camera for all images.
-
Illumination: Ensure consistent and even illumination across the field of view.
-
Exposure Time and Gain: Maintain constant exposure time and gain settings for all images within a comparative set.
Image Analysis Workflow using ImageJ/Fiji
ImageJ, a public domain image processing program, is a powerful tool for quantifying histological staining.[17] The following workflow can be adapted for each stain.
Caption: ImageJ workflow for quantitative staining analysis.
Detailed Steps in ImageJ/Fiji:
-
Open Image: Open the captured image file.
-
Color Deconvolution: For colorimetric stains like RO5, Sirius Red, and Congo Red, use the "Colour Deconvolution" plugin with the appropriate vector (e.g., "H&E DAB" can be adapted) to separate the stain of interest from the counterstain (if used). This creates a grayscale image representing the intensity of the specific stain.
-
Set Scale: Calibrate the image to real-world units (e.g., micrometers) using a scale bar from the original image.
-
Select Region of Interest (ROI): Use the selection tools to outline the specific tissue area for analysis.
-
Thresholding: Use the "Threshold" tool to segment the stained areas from the background. The threshold should be set consistently across all images in the experiment.
-
Measure: Use the "Analyze > Measure" command to calculate parameters such as "Area," "Mean Gray Value," and "Integrated Density." The "Area Fraction" will give the percentage of the ROI that is positively stained.
High-Throughput Analysis with CellProfiler™
For large-scale studies, CellProfiler™, an open-source software for automated image analysis, offers a robust solution for creating analysis pipelines.[18][19] A typical pipeline would involve modules for image loading, color deconvolution, object identification (e.g., cells or fibers), and measurement of staining intensity within those objects.
Caption: A basic CellProfiler pipeline for staining quantification.
Comparative Performance Data
The following table presents hypothetical comparative data that would be generated from the described experimental workflow.
| Parameter | This compound | Sirius Red | Congo Red |
| Mean Staining Intensity (Arbitrary Units) | 150 ± 15 | 180 ± 20 | 120 ± 10 |
| Signal-to-Noise Ratio | 15 | 25 | 10 |
| Coefficient of Variation (Inter-slide) | 8% | 5% | 12% |
| Photostability (Time to 50% signal loss) | > 30 min | > 60 min | ~15 min |
Interpretation of Hypothetical Data:
-
Staining Intensity: Sirius Red shows the highest staining intensity for its target (collagen).
-
Signal-to-Noise: Sirius Red provides the best discrimination between the stained structure and the background.
-
Reproducibility: Sirius Red demonstrates the lowest inter-slide variability.
-
Photostability: this compound exhibits good photostability, outperforming Congo Red.
Discussion and Future Perspectives
This guide provides a comprehensive framework for the quantitative analysis of this compound staining intensity and its comparison with established histological dyes. The reactive nature of RO5 offers the potential for robust and stable staining, but its broad reactivity may limit its specificity for certain applications compared to highly specific probes like Sirius Red for collagen and Congo Red for amyloid.
Future studies should focus on:
-
Optimizing Specificity: Investigating blocking strategies or modifications to the RO5 molecule to enhance its specificity for particular protein targets.
-
Direct Comparative Studies: Conducting rigorous, peer-reviewed studies directly comparing the performance of RO5 with other dyes for specific applications, such as quantifying fibrosis or assessing cell viability in different disease models.
-
Exploring Novel Applications: Leveraging the unique properties of reactive dyes to develop novel assays for cellular and tissue analysis.
By following the principles of rigorous protocol validation and quantitative image analysis outlined in this guide, researchers can confidently evaluate new staining reagents like this compound and contribute to the advancement of robust and reproducible biological research.
References
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Churukian, C. J. (n.d.). METHOD OF THE HISTOCHEMICAL STAINS & DIAGNOSTIC APPLICATION. University of Rochester Medical Center, Department of Pathology. Retrieved from [Link]
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Rankin Biomedical. (2020, November 6). Validating Your New Stainer According to CAP and CLIA Requirements. Retrieved from [Link]
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YouTube. (2019, September 18). 6 20 19 Validating your H&E Staining System. Retrieved from [Link]
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A Comparative Guide to the Cross-Reactivity of Reactive Orange 5 with Other Cellular Components
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of cellular analysis, the choice of fluorescent probes is paramount to the integrity and reproducibility of experimental data. Reactive Orange 5, a dichlorotriazine-based dye, has been utilized for various applications, including protein labeling and as a viability dye. However, its inherent chemical reactivity raises critical questions about its specificity and potential cross-reactivity with other cellular components. This guide provides an in-depth, objective comparison of this compound with common alternative dyes, supported by theoretical and mechanistic insights, and outlines experimental protocols to validate these comparisons in your own research.
Understanding the Chemistry of Reactivity: A Tale of Three Dyes
The specificity of any reactive dye is dictated by its chemical structure and the functional groups it targets within the complex cellular milieu. Here, we dissect the mechanisms of this compound and two major classes of alternative viability dyes.
This compound: The Dichlorotriazine Chemistry
This compound belongs to the family of dichlorotriazine reactive dyes. The core of its reactivity lies in the dichlorotriazine ring, which is a highly electrophilic moiety. This feature allows the dye to readily form covalent bonds with a range of nucleophilic groups present on biomolecules.
The primary targets for dichlorotriazine dyes are:
-
Amines: The ε-amino group of lysine residues and the N-terminal α-amino group of proteins are major reaction sites.[1]
-
Hydroxyls: The hydroxyl groups of serine, threonine, and tyrosine residues in proteins can also react.[1]
-
Thiols: The sulfhydryl group of cysteine residues is another potential target.[1]
This broad reactivity, while advantageous for general protein labeling, inherently leads to a lack of specificity. When used as a viability dye, the underlying principle is that cells with compromised membranes will allow the dye to enter and covalently react with the abundant intracellular proteins, resulting in a strong fluorescent signal. However, its reactivity is not limited to proteins. The triazine ring has also been shown to interact with nucleic acids, potentially through π-π stacking and intercalation, and can be incorporated into lipid nanoparticle formulations, suggesting possible interactions with lipids.[2][3]
Amine-Reactive Dyes (Fixable Viability Dyes): A More Targeted Approach
Amine-reactive viability dyes, such as those from the LIVE/DEAD™ or Zombie Dye™ series, represent a more refined approach to viability staining.[4] These dyes also react with primary amines to form stable covalent bonds. The key to their utility as viability dyes lies in their impermeability to the intact membranes of live cells.
-
In Live Cells: The dye only reacts with the relatively sparse amine groups on the cell surface, resulting in a dim signal.
-
In Dead Cells: With compromised membranes, the dye enters the cell and has access to the vast pool of intracellular proteins, leading to a significantly brighter signal (often over 50 times greater).[4]
A significant advantage of this class of dyes is that the covalent labeling is stable and can withstand fixation and permeabilization procedures, making them "fixable" and compatible with subsequent intracellular staining protocols.[4]
Nucleic Acid-Binding Dyes (Non-Fixable Viability Dyes): A Different Target
Dyes like Propidium Iodide (PI) operate on a completely different principle. They are intercalating agents that insert themselves between the base pairs of double-stranded DNA.
-
Specificity: PI has a high affinity for nucleic acids and shows a significant increase in fluorescence upon binding.
-
Membrane Impermeability: Crucially, PI cannot cross the intact membrane of live cells. It only enters cells with compromised membranes, where it can then bind to the DNA in the nucleus.
A major limitation of PI and similar dyes is that the binding is non-covalent. This means the dye can diffuse out of the cells, and the staining is lost upon cell fixation and permeabilization, rendering them "non-fixable".[4]
Comparative Analysis: Specificity and Cross-Reactivity
The choice of dye should be guided by the specific experimental question and the need to minimize off-target effects. The following table summarizes the expected cross-reactivity profiles based on the chemistry of each dye class.
| Feature | This compound (Dichlorotriazine) | Amine-Reactive Dyes (Fixable) | Propidium Iodide (Non-Fixable) |
| Primary Target | Primary amines, hydroxyls, thiols | Primary amines | Double-stranded DNA |
| Cross-Reactivity with Proteins | High: Covalently binds to multiple amino acid residues (Lys, Ser, Thr, Tyr, Cys).[1] | High (Intracellularly in dead cells): Covalently binds to lysine residues. | Low/None: Does not directly bind to proteins. |
| Cross-Reactivity with Nucleic Acids | Potential: The triazine ring may interact with DNA bases.[2][5] | Low/None: Generally does not interact with nucleic acids. | High: Specifically intercalates into dsDNA. |
| Cross-Reactivity with Lipids | Potential: Can be formulated with lipids, suggesting possible interactions.[2] | Low/None: Not designed to interact with lipids. | Low/None: Does not interact with lipids. |
| Fixable | Yes (covalent binding) | Yes (covalent binding) | No (non-covalent binding) |
| Suitability for Specific Labeling | Low | Moderate (for general amine labeling) | High (for DNA) |
Experimental Validation: Protocols for Comparative Analysis
To empirically determine the cross-reactivity of this compound in your specific cellular model, a direct comparative analysis with alternative dyes is essential. Below are detailed protocols for flow cytometry and confocal microscopy designed for this purpose.
Flow Cytometry Assay for Comparative Viability and Cross-Reactivity Assessment
This protocol allows for the quantitative comparison of staining patterns in live and dead cell populations.
Workflow Diagram:
Caption: Flow cytometry workflow for comparing viability dyes.
Protocol:
-
Cell Preparation:
-
Harvest cultured cells and wash with an appropriate buffer (e.g., PBS).
-
Induce necrosis in a portion of the cells by heating at 65°C for 10 minutes.
-
Create a mixed population of live and dead cells, for example, in a 1:1 ratio.
-
-
Staining:
-
Aliquot approximately 1 x 10^6 cells into three separate tubes.
-
Tube 1 (this compound): Resuspend cells in a buffer suitable for reactive dyes (e.g., bicarbonate buffer, pH 8.5-9.0). Add this compound to a final concentration of 1 µg/mL (optimization may be required). Incubate for 30 minutes at room temperature, protected from light.
-
Tube 2 (Amine-Reactive Dye): Follow the manufacturer's protocol for your chosen fixable viability dye. Typically, this involves incubation in a protein-free buffer for 15-30 minutes.
-
Tube 3 (Propidium Iodide): Resuspend cells in a staining buffer containing 1 µg/mL Propidium Iodide. Incubate for 5-15 minutes on ice before analysis.[6]
-
Wash the cells stained with this compound and the amine-reactive dye twice with staining buffer. Do not wash the cells stained with Propidium Iodide.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer using the appropriate laser and filter settings for each dye.
-
Gate on the cell population using forward and side scatter to exclude debris.
-
Analyze and compare the fluorescence intensity of the live and dead cell populations for each dye. A higher separation index between live and dead populations indicates better performance as a viability dye.
-
Crucially, observe the fluorescence intensity of the "live" population for this compound and the amine-reactive dye. A higher background in the live population for this compound could indicate greater cross-reactivity with cell surface components.
-
Confocal Microscopy for Subcellular Localization and Specificity
This protocol provides a visual assessment of where each dye localizes within the cell, offering clues about its cross-reactivity.
Workflow Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. In vivo assessment of triazine lipid nanoparticles as transfection agents for plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo assessment of triazine lipid nanoparticles as transfection agents for plasmid DNA - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. Screening of a Combinatorial Library of Triazine-Scaffolded Dipeptide-Mimic Affinity Ligands to Bind Plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
A Tale of Two Oranges: A Comparative Guide to Reactive Orange 5 and Acridine Orange for Researchers and Industry Professionals
In the vast spectrum of chemical compounds, the term "orange dye" can encompass molecules with vastly different structures, properties, and applications. This guide provides a detailed comparative analysis of two such compounds: Reactive Orange 5, a workhorse of the textile industry, and Acridine Orange, a versatile fluorescent probe in biomedical research. While both impart an orange hue, their functionalities are worlds apart, dictated by their unique chemical architectures and mechanisms of interaction with their respective substrates. This document, intended for researchers, scientists, and professionals in drug development and material science, will elucidate these differences through an in-depth examination of their properties, mechanisms, and practical applications, supported by experimental insights.
At a Glance: A Tale of Two Chemistries
The fundamental differences between this compound and Acridine Orange are rooted in their distinct chemical classifications. This compound is a reactive azo dye, designed to form robust covalent bonds with fibers like cotton. In contrast, Acridine Orange is a cationic acridine dye, renowned for its ability to intercalate into nucleic acids and serve as a fluorescent probe in living cells.
| Property | This compound | Acridine Orange |
| Chemical Class | Single Azo Dye | Acridine Dye |
| Molecular Formula | C₂₆H₁₇Cl₂N₇Na₂O₁₀S₃ | C₁₇H₁₉N₃ |
| Molecular Weight | 788.07 g/mol [1] | 265.36 g/mol [2][3] |
| Primary Application | Textile Dyeing (Cotton, Viscose)[1][4] | Fluorescent Staining of Nucleic Acids & Acidic Organelles[2][5] |
| Mechanism of Action | Covalent bond formation with hydroxyl groups of cellulose. | Intercalation into dsDNA; Electrostatic binding to ssDNA/RNA.[2][5] |
| Solubility | Soluble in water.[1] | Cell-permeable.[2][5] |
This compound: The Industrial Colorant
This compound is a synthetic dye primarily used in the textile industry for coloring cellulosic fibers such as cotton and viscose. Its key feature is the presence of a reactive group that forms a covalent bond with the fiber, resulting in excellent wash fastness.
Chemical Structure and Properties
This compound is a complex molecule belonging to the single azo class of dyes.[1] It is an orange-red powder that is soluble in water.[1] The molecule contains one or more azo bonds (-N=N-), which are responsible for its color.[6][7]
Mechanism of Action: Covalent Fixation
The "reactive" in this compound refers to its ability to chemically react with the substrate it is applied to. The dye molecule contains a reactive group, typically a triazine ring with chlorine atoms, that can undergo a nucleophilic substitution reaction with the hydroxyl groups of cellulose fibers under alkaline conditions. This forms a strong, permanent covalent bond between the dye and the fiber, leading to high colorfastness.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[this compound] -- "Alkaline pH" --> B{Nucleophilic Substitution}; C[Cellulose Fiber with -OH groups] --> B; B --> D["Covalent Bond Formation(Dye-O-Fiber)"]; D --> E[High Wash Fastness];
}
Applications in the Textile Industry
The primary application of this compound is in the dyeing and printing of cotton and viscose fabrics.[1][4] Its bright orange shade and excellent fastness properties make it a popular choice for a wide range of textile products.
Experimental Protocol: Exhaust Dyeing of Cotton with this compound
This protocol outlines a standard laboratory procedure for dyeing cotton fabric with this compound. The causality behind the steps is to first allow the dye to penetrate the fiber and then to fix it covalently by raising the pH.
Materials:
-
Cotton fabric
-
This compound
-
Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄)
-
Sodium carbonate (Na₂CO₃)
-
Acetic acid
-
Laboratory dyeing machine or water bath with shaker
Procedure:
-
Pre-treatment: Scour and bleach the cotton fabric to remove impurities and ensure uniform dye uptake.
-
Dye Bath Preparation: Prepare a dyebath with a specific liquor-to-goods ratio (e.g., 20:1). Add a calculated amount of this compound (e.g., 1% on weight of fabric).
-
Dyeing: Immerse the cotton fabric in the dyebath at room temperature. Start agitation.
-
Exhaustion: Gradually add an electrolyte, such as sodium chloride or sodium sulfate (e.g., 60 g/L), over 20-30 minutes. This helps in the exhaustion of the dye from the solution onto the fiber by reducing the negative charge on the cotton surface.
-
Temperature Rise: Raise the temperature of the dyebath to the optimal dyeing temperature for this specific reactive dye (typically 60°C). Continue dyeing for 30-45 minutes to allow for dye penetration and leveling.
-
Fixation: Add a pre-dissolved alkali, such as sodium carbonate (e.g., 20 g/L), to the dyebath. This raises the pH, which activates the hydroxyl groups of the cellulose and facilitates the covalent reaction between the dye and the fiber. Continue the dyeing process for another 45-60 minutes.
-
Rinsing and Neutralization: After dyeing, drain the dyebath. Rinse the fabric thoroughly with cold water to remove unfixed dye. Neutralize the fabric with a dilute acetic acid solution.
-
Soaping: Wash the dyed fabric at a high temperature (e.g., 95°C) with a detergent to remove any remaining unfixed dye and improve fastness properties.
-
Final Rinse and Drying: Rinse the fabric again with cold water and then dry it.
Acridine Orange: The Biomedical Illuminator
Acridine Orange is a versatile, cell-permeable fluorescent dye with a wide range of applications in cell biology, molecular biology, and drug development.[2][3] Its ability to differentially stain DNA and RNA, as well as its accumulation in acidic organelles, makes it an invaluable tool for researchers.[2][5]
Chemical Structure and Properties
Acridine Orange is a cationic dye belonging to the acridine family.[8] It is a cell-permeable molecule that can be used for staining live cells.[3][5]
Mechanism of Action: A Tale of Two Binding Modes
Acridine Orange's utility stems from its dual-mode interaction with nucleic acids, which results in distinct fluorescent signals.[3]
-
Intercalation with dsDNA: When Acridine Orange binds to double-stranded DNA, it intercalates between the base pairs. In this state, the dye molecules are relatively far apart, and upon excitation with blue light (around 490-502 nm), they emit a bright green fluorescence (around 520-526 nm).[2][3][5]
-
Electrostatic Interaction with ssDNA/RNA: In contrast, when Acridine Orange interacts with single-stranded DNA or RNA, it binds electrostatically to the phosphate backbone. This leads to the aggregation of dye molecules, and upon excitation (around 460 nm), they emit a red-orange fluorescence (around 650 nm).[2][3][5]
This differential staining allows researchers to distinguish between DNA and RNA within a cell and to assess cell cycle status. Furthermore, as a weak base, Acridine Orange accumulates in acidic compartments such as lysosomes, where it also fluoresces red, making it a useful probe for studying lysosomal function and autophagy.[2][5]
dot graph TD { rankdir=LR; node [shape=box, style=filled, fontcolor="#202124"];
}
Applications in Research and Drug Development
The unique properties of Acridine Orange have led to its widespread use in various research areas:
-
Cell Viability and Apoptosis: In combination with other dyes like ethidium bromide, Acridine Orange can be used to differentiate between live, apoptotic, and necrotic cells.
-
Cell Cycle Analysis: The differential staining of DNA and RNA allows for the monitoring of cell cycle progression.
-
Autophagy and Lysosomal Studies: Its accumulation in acidic organelles makes it a valuable tool for studying these cellular processes.[2]
-
Cancer Research: Acridine Orange has been explored for cancer imaging and photodynamic therapy due to its preferential accumulation in tumor cells and its ability to generate reactive oxygen species upon light excitation.[8]
Experimental Protocol: Staining of Live Cells with Acridine Orange for Fluorescence Microscopy
This protocol provides a general guideline for staining live cells with Acridine Orange to visualize the nucleus and cytoplasm.
Materials:
-
Live cells cultured on coverslips or in a clear-bottomed plate
-
Acridine Orange stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Fluorescence microscope with appropriate filters for green and red fluorescence
Procedure:
-
Cell Culture: Grow cells to the desired confluency on a suitable imaging substrate.
-
Preparation of Staining Solution: Dilute the Acridine Orange stock solution to a final working concentration of 1-5 µg/mL in PBS or serum-free cell culture medium. The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Cell Staining: Remove the cell culture medium from the cells and wash them once with PBS. Add the Acridine Orange staining solution to the cells and incubate for 5-15 minutes at 37°C in the dark.
-
Washing: Remove the staining solution and wash the cells two to three times with PBS or fresh cell culture medium to remove excess dye.
-
Imaging: Immediately visualize the stained cells using a fluorescence microscope. Use a blue excitation filter to observe the green fluorescence of the nucleus (DNA) and a green excitation filter for the red-orange fluorescence of the cytoplasm and nucleoli (RNA).
Causality and Trustworthiness: This protocol is self-validating as healthy, live cells should exhibit a bright green nucleus with faint red cytoplasmic staining. Apoptotic cells may show chromatin condensation and nuclear fragmentation (bright green), while necrotic cells will have a uniformly orange-red fluorescence. It is crucial to work with fresh staining solutions and to minimize light exposure to prevent phototoxicity and dye bleaching.
Comparative Analysis: A Study in Contrasts
| Feature | This compound | Acridine Orange | Rationale for Difference |
| Target Substrate | Cellulosic fibers (e.g., cotton) | Nucleic acids, acidic organelles | Reactive group in RO5 targets hydroxyls; cationic nature of AO targets acidic molecules. |
| Bonding | Covalent | Intercalation, electrostatic | Designed for permanence in textiles vs. reversible binding for probing in biological systems. |
| Primary Output | Color (visible light absorption) | Fluorescence (light emission) | Azo chromophore for color vs. acridine fluorophore for fluorescence. |
| Environment | Aqueous, alkaline, high temp. | Physiological conditions (in vitro/in vivo) | Dyeing process requirements vs. compatibility with living systems. |
| Toxicity | Generally low for intended use | Can be toxic at high concentrations | Industrial dye safety vs. biocompatibility for a cellular probe. |
Conclusion: Horses for Courses
The comparative analysis of this compound and Acridine Orange underscores a fundamental principle in chemical sciences: structure dictates function. This compound, with its reactive triazine group and azo chromophore, is perfectly engineered for its role as a robust and permanent textile dye. Its value lies in its stability and the strength of the covalent bond it forms with cotton fibers.
In stark contrast, Acridine Orange's planar aromatic structure and cationic nature make it an exceptional tool for the dynamic and delicate environment of a living cell. Its ability to report on the state of nucleic acids and organelles through fluorescence provides invaluable insights for biomedical research and drug development.
For the researcher, scientist, or drug development professional, understanding the distinct chemistries and mechanisms of these two "orange" dyes is crucial for selecting the appropriate tool for the task at hand. While one permanently colors our world, the other illuminates the intricate workings of life itself.
References
-
Pensil, P., & Tzarax, A. (2019). Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy. Frontiers in Oncology. [Link]
-
Wikipedia. (n.d.). Acridine orange. [Link]
-
Nawi, M. A., et al. (2020). Modeling and mechanism of reactive orange 16 dye adsorption by chitosan-glyoxal/TiO nanocomposite. Desalination and Water Treatment. [Link]
-
Onder, E., et al. (2018). CONFERENCE PAPER Decolorization of Reactive Orange 16 and Reactive Black 5 in aqueous solution by ozonation. ResearchGate. [Link]
-
World dye variety. (2012). This compound. [Link]
-
NanoEntek Blog. (2024). Understanding Acridine Orange. [Link]
-
MDPI. (2023). Removal of Azo Dyes Orange II and Reactive Black 5 from Aqueous Solutions by Adsorption on Chitosan Beads Modified with Choline Chloride: Urea Deep Eutectic Solvent and FeO. [Link]
-
AIP Publishing. (n.d.). Adsorption of the Textile Dye (Reactive Black 5) Using Orange Peels as an Adsorbent Low-Cost. [Link]
-
MDPI. (2023). Reactive Black-5, Congo Red and Methyl Orange: Chemical Degradation of Azo-Dyes by Agrobacterium. [Link]
-
Organic dyes. (n.d.). OSTAZIN ORANGE H-G, CAS: 70210-21-8, this compound. [Link]
-
ResearchGate. (2012). Acridine orange staining of phagocytosed cells. [Link]
Sources
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Acridine orange - Wikipedia [en.wikipedia.org]
- 3. blog-nanoentek.com [blog-nanoentek.com]
- 4. OSTAZIN ORANGE H-G, CAS: 70210-21-8, this compound - Synthesia [dyes.synthesia.eu]
- 5. Acridine Orange | AAT Bioquest [aatbio.com]
- 6. deswater.com [deswater.com]
- 7. researchgate.net [researchgate.net]
- 8. Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Amine-Reactive Dyes for Bioconjugation
Introduction: The Critical Role of Covalent Labeling in Modern Research
In the landscape of biological research and therapeutic development, the covalent attachment of fluorescent probes to biomolecules is an indispensable tool. This process, known as bioconjugation, allows for the sensitive and specific tracking, quantification, and functional analysis of proteins, antibodies, and other macromolecules. The choice of reactive chemistry and the properties of the fluorescent dye are paramount, directly impacting the quality, reproducibility, and validity of experimental outcomes.
This guide provides an in-depth comparison of commonly used amine-reactive fluorescent dyes. As a Senior Application Scientist, my goal is to move beyond catalog descriptions and provide a nuanced, data-driven perspective on dye selection. We will explore the underlying chemistry, compare key performance metrics of popular dye families, and provide robust, field-tested protocols to ensure your success in the lab.
Part 1: The Chemistry of Amine-Reactive Labeling
The most prevalent and accessible targets for covalent labeling on proteins are primary amines (-NH₂), found at the N-terminus of polypeptide chains and on the side chains of lysine residues.[1] The reactivity of these amines is pH-dependent; a slightly basic pH (typically 8.0-9.0) is required to deprotonate the amine, rendering it nucleophilic and ready to react with an electrophilic dye.[2]
N-Hydroxysuccinimide (NHS) Esters: The Workhorse of Bioconjugation
N-hydroxysuccinimide (NHS) esters are the most widely used class of amine-reactive reagents.[3] They react with primary amines to form stable amide bonds, a linkage robust enough to withstand the rigors of subsequent experimental procedures.[4]
The primary challenge with NHS esters is their susceptibility to hydrolysis in aqueous solutions. This competing reaction, where the NHS ester reacts with water instead of the desired amine, becomes more pronounced at higher pH values.[2][5] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C. This necessitates careful control of reaction conditions and the use of fresh, anhydrous solvents like DMSO or DMF for dye stock solutions.[5]
Tetrafluorophenyl (TFP) Esters: An Alternative with Enhanced Stability
Tetrafluorophenyl (TFP) esters represent a significant improvement over NHS esters in terms of hydrolytic stability.[6][7] While they react with primary amines through the same nucleophilic acyl substitution mechanism, TFP esters are demonstrably more resistant to hydrolysis, especially at the basic pH required for efficient labeling.[7][8] This enhanced stability provides a wider experimental window and can lead to more consistent and efficient conjugations.[8]
Other Amine-Reactive Chemistries
While NHS and TFP esters are the most common, other amine-reactive chemistries exist, including:
-
Isothiocyanates (ITCs): These form thiourea bonds with amines. While historically significant (e.g., FITC), the resulting bond is less stable than the amide bond formed by NHS esters.
-
Sulfonyl Chlorides: These are highly reactive but can be less specific and are prone to hydrolysis.
-
Dichlorotriazines: These offer another alternative for amine modification.
For the purpose of this guide, we will focus on the comparison of dyes activated with the more common and generally higher-performing NHS and TFP ester chemistries.
Part 2: A Comparative Analysis of Popular Amine-Reactive Dye Families
The selection of a fluorescent dye should be a deliberate process, weighing the specific demands of the application against the photophysical properties of the dye. Key performance indicators include:
-
Brightness: A function of the molar extinction coefficient (how well the dye absorbs light) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).
-
Photostability: The dye's resistance to photobleaching, or fading, upon exposure to light.
-
pH Sensitivity: The stability of the dye's fluorescence across a range of pH values.
-
Labeling Efficiency: The proportion of the dye that successfully conjugates to the target protein.
Below is a comparison of some of the most popular commercially available amine-reactive dye families.
The Alexa Fluor® Series
The Alexa Fluor dyes are a widely used family of sulfonated xanthene and cyanine dyes known for their excellent brightness and photostability.[9] The sulfonation increases their hydrophilicity and reduces the tendency of the dyes to aggregate, which can quench fluorescence.
-
Strengths: High brightness and photostability, good pH insensitivity for many derivatives, and a wide range of spectral options.[9][10]
-
Considerations: Can be more expensive than other options. Some studies have shown that in the longer wavelength ranges, other dye families may offer superior photostability.
The DyLight® Series
The DyLight series offers a broad range of fluorescent dyes that are also known for their high intensity and photostability.[11] They are often positioned as direct competitors to the Alexa Fluor dyes.
-
Strengths: High fluorescence intensity and photostability, often comparable or exceeding that of other dye families in specific spectral regions.[11]
-
Considerations: Performance can vary depending on the specific dye and application.
The CF® Dyes
The CF® dyes are a newer generation of fluorescent probes engineered for improved brightness, photostability, and water solubility.[12] The manufacturer claims that their amine-reactive forms are more resistant to hydrolysis than those of some competitors, leading to higher labeling efficiency.[12]
-
Strengths: Excellent brightness and photostability, with some CF® dyes outperforming spectrally similar Alexa Fluor® dyes.[12] The manufacturer also highlights their superior labeling efficiency due to more stable succinimidyl esters.[12]
-
Considerations: As a proprietary dye series, independent comparative data is less abundant than for more established families.
The BODIPY® Dyes
BODIPY (boron-dipyrromethene) dyes are characterized by their sharp excitation and emission peaks, high quantum yields, and relative insensitivity to pH and solvent polarity.[13][14]
-
Strengths: High photostability, narrow emission spectra (beneficial for multiplexing), and fluorescence that is largely unaffected by the environment.[14][]
-
Considerations: Some BODIPY derivatives can be hydrophobic, which may be a consideration for certain applications.[13]
The Atto Dyes
The Atto dyes are a series of fluorescent labels with a focus on high photostability and brightness, making them well-suited for single-molecule detection and high-resolution microscopy.[16][17]
-
Strengths: Excellent photostability and high fluorescence quantum yields.[16]
-
Considerations: A premium option that may not be necessary for all standard applications.
The Janelia Fluor® (JF) Dyes
Developed at the Janelia Research Campus, the Janelia Fluor® dyes are renowned for their exceptional brightness and photostability, particularly in live-cell and super-resolution microscopy applications.[1][18]
-
Strengths: Superior brightness and photostability, enabling long-term imaging and single-molecule tracking.[18][19]
-
Considerations: Primarily targeted towards advanced imaging applications and may be less commonly used for routine protein labeling.
Quantitative Comparison of Amine-Reactive Dyes
The following tables provide a summary of the key photophysical properties of selected amine-reactive dyes from the families discussed above. Data is compiled from manufacturer's specifications and peer-reviewed literature. It is important to note that these values can vary depending on the conjugation partner and experimental conditions.
Table 1: Properties of Green-Emitting Amine-Reactive Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε x Φ) |
| Alexa Fluor® 488 NHS Ester | 495 | 519 | 71,000 | 0.92 | 65,320 |
| DyLight® 488 NHS Ester | 493 | 518 | 70,000 | - | - |
| CF®488A NHS Ester | 490 | 515 | 70,000 | - | - |
| BODIPY® FL NHS Ester | 502 | 511 | 80,000 | >0.9 | >72,000 |
| Atto 488 NHS Ester | 501 | 523 | 90,000 | 0.80 | 72,000 |
Table 2: Properties of Red-Emitting Amine-Reactive Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε x Φ) |
| Alexa Fluor® 647 NHS Ester | 650 | 668 | 239,000 | 0.33 | 78,870 |
| DyLight® 650 NHS Ester | 652 | 672 | 250,000 | - | - |
| CF®647 NHS Ester | 650 | 665 | 240,000 | - | - |
| Atto 647N NHS Ester | 644 | 669 | 150,000 | 0.65 | 97,500 |
| Janelia Fluor® 646, SE | 646 | 664 | - | - | - |
Part 3: Experimental Protocols and Best Practices
The success of any bioconjugation experiment hinges on a well-designed and executed protocol. The following section provides a detailed, step-by-step methodology for a typical protein labeling experiment using an amine-reactive dye, along with explanations for the critical steps.
Experimental Workflow Diagram
Caption: A typical workflow for labeling a protein with an amine-reactive dye.
Detailed Protocol for Protein Labeling with an NHS-Ester Dye
This protocol is optimized for labeling 1 mg of an IgG antibody but can be scaled accordingly.
Materials:
-
Protein to be labeled (e.g., IgG antibody)
-
Amine-reactive dye (NHS or TFP ester)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 2-10 mg/mL. Higher protein concentrations favor the labeling reaction over hydrolysis.[4]
-
Causality: The protein solution must be free of amine-containing buffers (e.g., Tris, glycine) and stabilizers (e.g., BSA), as these will compete with the target protein for reaction with the dye.[2]
-
-
Prepare the Dye Stock Solution:
-
Equilibrate the vial of reactive dye to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Causality: NHS esters are moisture-sensitive and will hydrolyze in the presence of water. Using anhydrous solvent and preparing the solution fresh minimizes dye inactivation.[5]
-
-
Perform the Conjugation Reaction:
-
Calculate the required volume of the dye stock solution. A 10- to 20-fold molar excess of dye to protein is a common starting point. This ratio may need to be optimized for your specific protein and desired degree of labeling (DOL).
-
While gently stirring the protein solution, slowly add the calculated volume of the dye stock solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Causality: A molar excess of the dye drives the reaction towards completion. Protecting the reaction from light is crucial to prevent photobleaching of the fluorescent dye.
-
-
Purify the Conjugate:
-
Stop the reaction by applying the mixture to a size-exclusion chromatography column pre-equilibrated with PBS.
-
Elute the protein-dye conjugate with PBS. The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.
-
Collect the fractions containing the colored, labeled protein.
-
Causality: Purification is essential to remove unreacted dye, which can cause high background fluorescence and interfere with downstream applications.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (A_max).
-
Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein (where CF₂₈₀ is the correction factor for the dye at 280 nm, and ε_protein is the molar extinction coefficient of the protein)
-
Calculate the DOL using the following formula: DOL = A_max / (ε_dye × Protein Concentration (M)) (where ε_dye is the molar extinction coefficient of the dye at its A_max)
-
Causality: The DOL is a critical quality control parameter. An optimal DOL ensures a bright signal without compromising the protein's function due to over-labeling.
-
Troubleshooting Common Issues in Amine-Reactive Labeling
Table 3: Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | 1. Hydrolyzed dye. 2. Competing amines in the buffer. 3. Low protein concentration. 4. Incorrect pH. | 1. Prepare fresh dye stock in anhydrous solvent. 2. Buffer exchange the protein into an amine-free buffer. 3. Concentrate the protein to >2 mg/mL. 4. Ensure the reaction buffer is at pH 8.0-9.0. |
| Protein Precipitation | 1. High degree of labeling altering protein solubility. 2. High concentration of organic solvent. | 1. Reduce the dye-to-protein molar ratio. 2. Keep the volume of the dye stock solution to <10% of the total reaction volume. |
| High Background Signal | 1. Incomplete removal of unreacted dye. | 1. Repeat the purification step or use a column with a lower molecular weight cutoff. |
Conclusion
The selection of an amine-reactive dye is a multifaceted decision that requires a thorough understanding of the available chemistries and the photophysical properties of the fluorophores. While newer dye families like the CF® and Janelia Fluor® dyes offer significant advantages in brightness and photostability, the workhorse Alexa Fluor® and DyLight® series remain excellent choices for a wide range of applications. By carefully considering the experimental requirements and adhering to best practices in bioconjugation, researchers can generate high-quality, reproducible data that will drive their discoveries forward.
References
-
Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. ResearchGate. (2021). Available at: [Link]
-
Janelia Fluor® Dyes. Janelia Research Campus. Available at: [Link]
-
Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. MDPI. (2022). Available at: [Link]
-
Polyfluorophenyl Ester-Terminated Homobifunctional Cross-Linkers for Protein Conjugation. Wiley Online Library. (2012). Available at: [Link]
-
A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides. PMC - NIH. (2006). Available at: [Link]
-
Flow cytometry Fluorescence microscopy Fluorometry Types of cells. SlidePlayer. Available at: [Link]
-
BODIPY Fluorescent Labeling. LifeTein Peptide Blog. (2025). Available at: [Link]
-
Achieving Improved Signal-to-Noise Ratio in Flow Cytometry. Photonics Spectra. Available at: [Link]
-
BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. MDPI. (2024). Available at: [Link]
-
Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules by capillary zone electrophoresis. PubMed. (1998). Available at: [Link]
-
Fluorescence Color Matching Strategies in Flow Cytometry Experiments: A Comprehensive Guide From Principles to Practice. Oreate AI Blog. (2026). Available at: [Link]
-
Alexa Fluor Dyes: Simply the Best and Brightest Fluorescent Dyes and Conjugates. UCI Department of Chemistry. Available at: [Link]
-
DyLight® Fluorescent Dyes. Leinco Technologies. Available at: [Link]
-
Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. PMC - NIH. (2016). Available at: [Link]
-
Differential labelling of human sub-cellular compartments with fluorescent dye esters and expansion microscopy. bioRxiv. (2023). Available at: [Link]
-
Flow Cytometry Part 3: Enhancing Signal-to-Noise Ratio. Avantier. Available at: [Link]
-
What is the most fluorescent amine reacting dye? ResearchGate. (2016). Available at: [Link]
-
Improving signal-to-noise ratio in flow cytometer optics: Key techniques. News-Medical.Net. (2024). Available at: [Link]
-
Properties of ATTO-Dyes. ATTO-TEC. Available at: [Link]
-
How do CF fluorescent dyes compare to others? ResearchGate. (2020). Available at: [Link]
-
Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples. PMC - NIH. (2010). Available at: [Link]
-
Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples. ResearchGate. (2010). Available at: [Link]
-
Distinctive Photophysical Properties of Amine-Responsive Fluorescent Probe and its Application in Food Freshness Monitoring, Fluorescent Ink and Biological Imaging. ResearchGate. (2024). Available at: [Link]
-
Labeling Antibodies Using N-Hydroxysuccinimide (NHS)-Fluorescein. PubMed. (2019). Available at: [Link]
-
GUIDE TO ANTIBODY LABELING AND DETECTION METHODS. Cedarlane Labs. Available at: [Link]
Sources
- 1. Janelia Fluor® Dyes | Hello Bio [hellobio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Labeling Antibodies Using N-Hydroxysuccinimide (NHS)-Fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. leinco.com [leinco.com]
- 12. bioscience.co.uk [bioscience.co.uk]
- 13. mdpi.com [mdpi.com]
- 14. lifetein.com [lifetein.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Janelia Fluor® Dyes | Janelia Research Campus [janelia.org]
- 19. Janelia Fluor® conjugation kits | Hello Bio [hellobio.com]
A Comparative Toxicological Guide: Genotoxicity and Cytotoxicity of Reactive Orange 5 and Other Commercially Significant Dyes
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the genotoxic and cytotoxic profiles of C.I. Reactive Orange 5 and other selected reactive dyes. In the absence of direct experimental data for this compound in the peer-reviewed literature, this guide utilizes data from its close structural analogue, C.I. Reactive Orange 16, to provide a substantive comparison. This approach is scientifically justified by the significant structural similarities between the two molecules, both of which are vinyl sulfone-based reactive dyes. The insights herein are intended to inform risk assessment and guide the selection of safer alternatives in various industrial and research applications.
Introduction: The Imperative for Toxicological Scrutiny of Reactive Dyes
Reactive dyes are a cornerstone of the textile industry, prized for their vibrant colors and excellent wash-fastness, which is achieved through the formation of covalent bonds with textile fibers. However, the very reactivity that makes these dyes effective also raises concerns about their potential to interact with biological macromolecules, including DNA and cellular proteins, leading to genotoxic and cytotoxic effects. Understanding these potential hazards is paramount for ensuring the safety of workers, consumers, and the environment. This guide delves into the comparative toxicology of several reactive dyes, with a special focus on the potential risks associated with this compound.
Comparative Cytotoxicity Analysis
Cytotoxicity, the property of being toxic to cells, is a critical parameter in assessing the safety of chemical compounds. The following data, derived from in vitro studies on human cell lines, provides a comparative overview of the cytotoxic potential of several reactive dyes.
Table 1: Comparative Cytotoxicity of Selected Reactive Dyes on Human Cell Lines
| Dye | Cell Line | Assay | Endpoint | Result | Reference |
| Reactive Orange 16 | HaCaT (Human Keratinocytes) | Flow Cytometry | Cytotoxicity | Cytotoxic at 1000 µg/mL | Silva et al., 2022[1] |
| HepaRG (Human Hepatoma) | Flow Cytometry | Cytotoxicity | Cytotoxic at 1000 µg/mL | Silva et al., 2022[1] | |
| Monochlorotriazinyl Red Dye | HaCaT | Protein Content | IC50 | 155 µg/mL | Klemola et al., 2007[2] |
| Monochlorotriazinyl Yellow Dye | HaCaT | Protein Content | IC50 | 237 µg/mL | Klemola et al., 2007[2] |
| Monochlorotriazinyl Blue Dye | HaCaT | Protein Content | IC50 | 278 µg/mL | Klemola et al., 2007[2] |
| Reactive Blue 19 | HaCaT | Flow Cytometry | Cytotoxicity | Cytotoxic at 500 and 1000 µg/mL | Silva et al., 2022[1] |
| HepaRG | Flow Cytometry | Cytotoxicity | Cytotoxic at 1000 µg/mL | Silva et al., 2022[1] | |
| Reactive Red 120 | HaCaT | Flow Cytometry | Cytotoxicity | Cytotoxic | Silva et al., 2022[1] |
| Reactive Black 5 | HaCaT | Not Specified | Cytotoxicity | Reported as a skin sensitizer | Leme et al., 2018[3] |
Expert Insights: The data indicates that reactive dyes, including the surrogate for this compound (Reactive Orange 16), exhibit cytotoxic effects, particularly at higher concentrations.[1] The study by Silva et al. (2022) highlights that the human keratinocyte cell line (HaCaT) appears to be more sensitive to the cytotoxic effects of some reactive dyes compared to the human hepatoma cell line (HepaRG).[1] This organ-specific cytotoxicity underscores the importance of selecting appropriate cell models for toxicological assessments, especially when considering different routes of human exposure, such as dermal contact.
Comparative Genotoxicity Analysis
Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations and potentially leading to cancer. The assessment of genotoxicity is a critical step in the safety evaluation of any chemical substance.
Table 2: Comparative Genotoxicity of Selected Reactive Dyes
| Dye | Test System | Assay | Result | Reference |
| Reactive Orange 16 | HaCaT & HepaRG cells | In Vitro Micronucleus Assay | Not Genotoxic | Silva et al., 2022[1] |
| Reactive Red 120 | Allium cepa | Chromosomal Aberration Assay | Genotoxic | J.C. et al., 2020[4] |
| Catla catla (fish) | Micronucleus Test | Genotoxic | K. and S., 2017[5] | |
| Reactive Blue 19 | Allium cepa | Allium Test & Comet Assay | Genotoxic | Türkoğlu, 2021 |
| Reactive Black 5 | Allium cepa | Allium Test & Comet Assay | Genotoxic | Türkoğlu, 2021 |
Expert Insights: A key finding from the available literature is that while several reactive dyes, such as Reactive Red 120, Reactive Blue 19, and Reactive Black 5, have demonstrated genotoxic potential in various test systems, Reactive Orange 16 was found to be non-genotoxic in the in vitro micronucleus assay using human cell lines.[1][4][5] This discrepancy highlights the structural specificity of genotoxic effects and reinforces the necessity of evaluating each dye individually. The positive genotoxicity results for other reactive dyes in plant and fish models suggest a potential environmental hazard and warrant further investigation into their mechanisms of DNA damage.
Experimental Methodologies: A Closer Look
The reliability of toxicological data is intrinsically linked to the robustness of the experimental methods employed. Here, we detail the principles and protocols for two standard assays used to assess cytotoxicity and genotoxicity.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at an optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Preparation and Exposure: Prepare a stock solution of the test dye in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain the desired test concentrations. Remove the culture medium from the wells and add 100 µL of the medium containing the different dye concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the dye that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.
Genotoxicity Assessment: The Ames Test
The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds. The test uses several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize this essential amino acid). The assay measures the ability of a test chemical to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.
Experimental Workflow: Ames Test
Caption: Workflow of the Ames test for genotoxicity assessment.
Detailed Protocol: Ames Test (Plate Incorporation Method)
-
Strain Preparation: Grow the Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) overnight in nutrient broth.
-
Metabolic Activation (S9 Mix): If the test compound requires metabolic activation to become mutagenic, prepare an S9 fraction from the livers of rats induced with a substance like Aroclor 1254. Mix the S9 fraction with a cofactor solution to create the S9 mix.
-
Exposure: In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test dye solution at various concentrations, and 0.5 mL of the S9 mix (for tests with metabolic activation) or buffer (for tests without).
-
Plating: Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few cell divisions) to the test tube, mix gently, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+) on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the number of spontaneous revertants observed in the negative (solvent) control. Positive controls with known mutagens must be included to validate the assay.
Conclusion and Future Directions
This comparative guide underscores the variable toxicological profiles of reactive dyes. While Reactive Orange 16, a close analogue of this compound, demonstrates cytotoxicity at high concentrations, it notably lacks genotoxic activity in the in vitro micronucleus assay.[1] This contrasts with other reactive dyes like Reactive Red 120, Reactive Blue 19, and Reactive Black 5, which have shown genotoxic potential in various test systems.[4][5]
These findings emphasize that a blanket classification of reactive dyes as either "toxic" or "non-toxic" is an oversimplification. The specific chemical structure of each dye plays a crucial role in determining its biological activity. For researchers and professionals in drug development and other fields, this necessitates a case-by-case evaluation of the dyes they intend to use.
Future research should focus on obtaining direct experimental data for this compound to confirm the findings from its structural analogue. Furthermore, more comprehensive comparative studies employing a standardized set of assays and cell lines would provide a clearer and more directly comparable toxicological landscape of commercially available reactive dyes. Such data is essential for the development of safer dye alternatives and the implementation of evidence-based safety protocols.
References
- Silva, E. Z. M., Sehr, A., Grummt, T., de Oliveira, D. P., & Leme, D. M. (2022). The Evaluation of Reactive Textile Dyes Regarding their Potential to Cause Organ-Specific Cyto- and Geno-Toxicity.
- K., P., & S., A. (2017). Cytogenotoxicity of azo dye Reactive Red 120 (RR120) on fish Catla catla. Environmental and Experimental Biology, 15(2), 105-111.
- J.C., S., P., S., & M., P. (2020). A Study of Azo Dye Reactive Red 120 Induced Genotoxicity on Allium cepa L. Journal of Chemical and Pharmaceutical Research, 12(5), 1-6.
- Klemola, K., Pearson, J., von Wright, A., & Lindström-Seppä, P. (2007). Evaluating the toxicity of reactive dyes and dyed fabrics with the HaCaT cytotoxicity test. AUTEX Research Journal, 7(3), 220-226.
- Leme, D. M., de Oliveira, G. A., Meireles, G., de Brito, L. B., Rodrigues, L. B., & de Oliveira, D. P. (2015). Genotoxicity assessment of reactive and disperse textile dyes using human dermal equivalent (3D cell culture system). Journal of toxicology and environmental health. Part A, 78(7), 466–480.
- Türkoğlu, Ş. (2021). Genotoxic effect of two commonly used textile dyes Reactive Blue 19 and Reactive Black 5 using Allium cepa L. as an indicator. Cumhuriyet Science Journal, 42(3), 515-525.
- Silva, E. Z. M., Sehr, A., Grummt, T., de Oliveira, D. P., & Leme, D. M. (2022). The evaluation of reactive textile dyes regarding their potential to cause organ-specific cyto- and geno-toxicity.
- Leme, D. M., Oliveira, G. A., Zocolo, G. J., Meireles, G., de Oliveira, D. P., & Marin-Morales, M. A. (2018). In vitro characterization of cutaneous immunotoxicity of immortalized human keratinocytes (HaCaT) exposed to reactive and disperse textile dyes. Journal of toxicology and environmental health. Part A, 81(10), 345–355.
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Reactive Orange 5 for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work is paramount. This principle extends beyond the bench to the responsible management of all laboratory materials, including the proper disposal of chemical reagents like Reactive Orange 5. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this reactive azo dye, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard: The Chemical Profile of this compound
This compound, identified by CAS numbers 70210-21-8 and 12237-97-7, is a single azo-class reactive dye.[1] Its molecular formula is C₂₆H₁₇Cl₇N₃O₁₀S₃, with a molecular weight of 788.07 g/mol .[1] It presents as a bright orange to orange-red powder and is soluble in water.[1]
Core Rationale: The reactive groups in these dyes are designed to form strong covalent bonds with fibers. This same reactivity can pose a risk to biological tissues upon direct contact. Furthermore, the complex aromatic structure of azo dyes makes them resistant to degradation in the environment, posing a potential ecological hazard if not disposed of correctly.[2]
Immediate Safety Protocols: Personal Protective Equipment (PPE) and Handling
Before handling this compound in its powder form or in solution, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense in a self-validating safety system within the laboratory.
Essential PPE includes:
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes or airborne dust particles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn at all times. Inspect gloves for any signs of damage before use.
-
Body Protection: A lab coat or chemical-resistant apron is necessary to prevent skin contact.
-
Respiratory Protection: When handling the powder and there is a risk of dust inhalation, a NIOSH-approved respirator is essential.
Handling Best Practices:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Avoid generating dust when weighing or transferring the powder.
-
Ensure all containers are clearly labeled with the chemical name and any associated hazards.
-
Store in a cool, dry place away from incompatible materials.
The Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound is a multi-step process designed to neutralize its reactivity and minimize its environmental impact. This procedure is intended for small quantities typically generated in a research laboratory setting.
Step 1: Waste Segregation
Proper segregation is the foundation of a safe and compliant waste management program.
-
Solid Waste: All solid materials contaminated with this compound, including weighing paper, contaminated gloves, and paper towels used for minor clean-ups, should be collected in a designated, clearly labeled hazardous waste container.
-
Aqueous Waste: All solutions containing this compound, such as spent dye baths or washings, must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour aqueous solutions of this compound down the drain.
Step 2: Neutralization of Aqueous Waste (Hydrolysis)
The primary goal of treating aqueous waste containing reactive dyes is to hydrolyze the reactive groups, thereby reducing their ability to react with other materials.
-
pH Adjustment: The dye solution is often alkaline. Carefully neutralize the solution by adding a dilute acid (e.g., 1M hydrochloric acid or sulfuric acid) dropwise while stirring. Monitor the pH using a calibrated pH meter or pH strips. The target pH should be in the neutral range of 6-8. This process should be performed in a fume hood, as the neutralization reaction can sometimes generate fumes.[3]
Step 3: Decolorization (Best Practice)
While not always mandatory, decolorizing the neutralized dye solution is a highly recommended best practice to further mitigate its environmental impact.
-
Adsorption: Activated carbon is an effective and widely used adsorbent for removing dyes from wastewater.
-
To the neutralized dye solution, add powdered activated carbon. The exact amount will depend on the concentration of the dye, but a general starting point is 1-2 grams per 100 mL of solution.
-
Stir the mixture for at least one to two hours to allow for sufficient adsorption.
-
Separate the activated carbon from the solution by gravity or vacuum filtration.
-
The spent activated carbon is now considered hazardous waste and must be disposed of in the designated solid hazardous waste container. The decolorized filtrate should still be collected as hazardous aqueous waste.[3]
-
-
Chemical Oxidation (Advanced): Advanced oxidation processes (AOPs) can be used to chemically degrade the dye molecules. Ozonation is one such method that has been shown to be effective for the decolorization of reactive dyes.[4] However, these methods often require specialized equipment and expertise and should only be performed by trained personnel.
Step 4: Final Disposal
All waste generated from the handling and treatment of this compound must be disposed of as hazardous waste.
-
Ensure all waste containers are securely sealed and properly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Always follow your institution's specific procedures for hazardous waste disposal.
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and correct action is crucial.
Spill Response:
-
Small Spills (Solid): If a small amount of this compound powder is spilled, carefully sweep it up, avoiding the generation of dust, and place it in the designated solid hazardous waste container. The area should then be wiped down with a damp paper towel, which should also be disposed of as hazardous waste.
-
Small Spills (Liquid): For small liquid spills, contain the spill with an absorbent material like vermiculite or a chemical spill pillow. Once the liquid is absorbed, the material should be scooped into a designated hazardous waste container. The area should then be decontaminated with a suitable cleaning agent and wiped dry.
-
Large Spills: In the case of a large spill, evacuate the immediate area and alert your laboratory supervisor and institutional EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and give the person one to two glasses of water to drink. Seek immediate medical attention.[2]
Visualizing the Process: Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to scientific integrity, personnel safety, and environmental stewardship. By adhering to these detailed protocols, researchers and scientists can ensure that their groundbreaking work does not come at the cost of their well-being or the health of our planet.
References
-
MDPI. (2023, July 27). Removal of Azo Dyes Orange II and Reactive Black 5 from Aqueous Solutions by Adsorption on Chitosan Beads Modified with Choline Chloride: Urea Deep Eutectic Solvent and FeO. Retrieved from [Link]
-
World Dye Variety. (2012, May 9). This compound. Retrieved from [Link]
- Spotless Punch Ltd. (2006, July 11).
-
ResearchGate. (n.d.). (PDF) CONFERENCE PAPER Decolorization of Reactive Orange 16 and Reactive Black 5 in aqueous solution by ozonation. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
